molecular formula C43H49N7O10S3 B15599157 Sulfo-Cy5-tetrazine

Sulfo-Cy5-tetrazine

货号: B15599157
分子量: 920.1 g/mol
InChI 键: TYHSHKVHPUEYMG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sulfo-Cy5-tetrazine is a useful research compound. Its molecular formula is C43H49N7O10S3 and its molecular weight is 920.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C43H49N7O10S3

分子量

920.1 g/mol

IUPAC 名称

2-[(1E,3E,5Z)-5-[3,3-dimethyl-1-[6-oxo-6-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]hexyl]-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate

InChI

InChI=1S/C43H49N7O10S3/c1-42(2)34-26-32(62(55,56)57)19-21-36(34)49(23-10-6-9-14-40(51)44-28-30-15-17-31(18-16-30)41-47-45-29-46-48-41)38(42)12-7-5-8-13-39-43(3,4)35-27-33(63(58,59)60)20-22-37(35)50(39)24-11-25-61(52,53)54/h5,7-8,12-13,15-22,26-27,29H,6,9-11,14,23-25,28H2,1-4H3,(H3-,44,51,52,53,54,55,56,57,58,59,60)

InChI 键

TYHSHKVHPUEYMG-UHFFFAOYSA-N

产品来源

United States

Foundational & Exploratory

An In-Depth Technical Guide to Sulfo-Cy5-tetrazine: Structure, Properties, and Applications in Bioorthogonal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Sulfo-Cy5-tetrazine, a water-soluble, far-red fluorescent probe designed for bioorthogonal labeling applications. We will delve into its chemical structure and physicochemical properties, and provide detailed experimental protocols for its use in advanced biological research, including antibody conjugation, cellular imaging, and in vivo pre-targeting strategies.

Core Concepts: The Power of Bioorthogonal Chemistry

This compound is a key reagent in the field of bioorthogonal chemistry, which involves chemical reactions that can occur within living systems without interfering with native biochemical processes. Specifically, this compound participates in the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction, a type of "click chemistry." This reaction occurs between a tetrazine moiety and a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO). The reaction is exceptionally fast, highly specific, and proceeds without the need for a catalyst, making it ideal for labeling biomolecules in complex biological environments.[1]

The structure of this compound is optimized for bioimaging applications. The Cy5 core provides a strong fluorescent signal in the far-red spectrum, which minimizes background autofluorescence from biological samples. The sulfonate groups confer high water solubility, enhancing its utility in aqueous biological buffers.[2]

Chemical Structure and Physicochemical Properties

This compound is a complex organic molecule comprising a cyanine (B1664457) 5 (Cy5) fluorescent core, a reactive tetrazine ring, and sulfonated groups for aqueous solubility.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₄₃H₄₉N₇O₁₀S₃[1]
Molecular Weight 920.09 g/mol [1]
Appearance Dark blue solid[3]
Excitation Maximum (λex) ~646 - 649 nm[2]
Emission Maximum (λem) ~662 - 670 nm[2]
Extinction Coefficient ~250,000 cm⁻¹M⁻¹ at 649 nm[2]
Solubility Good solubility in water, DMSO, and DMF[3]
Storage Conditions Store at -20°C, desiccated and protected from light.[3]

The iEDDA Reaction: A Powerful Ligation Strategy

The core utility of this compound lies in its rapid and specific reaction with a TCO-modified molecule. This iEDDA reaction forms a stable dihydropyrazine (B8608421) linkage and is the foundation for pre-targeted labeling strategies.

Pretargeted_Imaging_Workflow cluster_step1 Step 1: Pre-targeting cluster_step2 Step 2: Bioorthogonal Ligation cluster_step3 Step 3: Imaging a Administer TCO-conjugated antibody to animal model b Allow for antibody accumulation at target site and clearance of unbound antibody (24-72h) a->b c Administer this compound b->c d Rapid in vivo 'click' reaction at the target site c->d e Perform in vivo fluorescence imaging d->e f Analyze high-contrast images of the target e->f

References

An In-depth Technical Guide to Sulfo-Cy5-Tetrazine: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Sulfo-Cy5-tetrazine, a water-soluble, far-red fluorescent dye crucial for advanced biological and biomedical research. Its exceptional properties make it an ideal candidate for precise biomolecular labeling and high-contrast imaging.

Core Properties of this compound and its Derivatives

This compound is a derivative of the popular cyanine (B1664457) dye, Cy5, modified with a tetrazine moiety. This modification allows for its use in bioorthogonal chemistry, specifically in the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction with trans-cyclooctene (B1233481) (TCO) tagged molecules. The "sulfo" prefix indicates the presence of sulfonate groups, which enhance its water solubility, a critical feature for biological applications in aqueous environments.[1][] This increased hydrophilicity also minimizes non-specific binding to biomolecules.[3]

The spectral characteristics of this compound and its related compounds are summarized below. These properties, including a high molar extinction coefficient and good quantum yield, contribute to its bright fluorescence emission.[][3]

PropertyThis compoundsulfo-Cyanine5 tetrazineSulfo-Cy5.5 tetrazineNotes
Excitation Maximum (λex) ~646 - 649 nm[1][4][5]646 nm[6]673 nm[3]Ideally suited for excitation with 633 nm or 647 nm laser lines.[5]
Emission Maximum (λem) ~662 - 671 nm[1][4][5]662 nm[6]691 nm[3]Far-red emission minimizes autofluorescence from biological samples.[7]
Molar Extinction Coefficient (ε) 250,000 cm⁻¹M⁻¹[4][5]271,000 cm⁻¹M⁻¹[6]211,000 cm⁻¹M⁻¹[3]A high extinction coefficient contributes to the brightness of the fluorophore.[3]
Fluorescence Quantum Yield (Φ) 0.28[6]0.21[3]Data Not AvailableRepresents the efficiency of converting absorbed light into emitted light.
Stokes Shift ~16 nm[1]16 nm18 nmThe difference between the excitation and emission maxima.
Molecular Weight ~920.1 g/mol [4]864.09 g/mol [6]Data Not AvailableVaries slightly based on the specific salt form and counter-ions.
Solubility Good in water, DMSO, DMF[4][6]Good in water, DMF, DMSO[6]High aqueous solubility[3]Sulfonate groups enhance water solubility.[1]

Bioorthogonal Labeling via iEDDA Click Chemistry

This compound is a key reagent in "click chemistry," a class of reactions that are rapid, specific, and high-yielding. It participates in an inverse-electron-demand Diels-Alder (iEDDA) reaction with molecules containing a strained alkene, most commonly trans-cyclooctene (TCO).[8][9] This reaction is exceptionally fast and can be performed under physiological conditions without the need for a copper catalyst, making it ideal for live-cell imaging.[5]

iEDDA reaction between this compound and a TCO-modified biomolecule.

Experimental Protocols

The following are generalized protocols for common applications of this compound. Optimal conditions may vary depending on the specific cell type, biomolecule, and experimental setup.

Protocol 1: Labeling of Proteins/Antibodies with a TCO-NHS Ester

This protocol describes the initial step of modifying a protein or antibody with a TCO group, preparing it for subsequent reaction with this compound.

Materials:

  • Protein/antibody solution in a suitable buffer (e.g., PBS, pH 7.4)

  • TCO-NHS ester

  • Anhydrous DMSO or DMF

  • Desalting column

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Prepare the TCO-NHS Ester Stock Solution: Dissolve the TCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Prepare the Protein/Antibody Solution: Adjust the concentration of the protein/antibody in the reaction buffer. Ensure the buffer is amine-free (e.g., no Tris).

  • Reaction: Add the TCO-NHS ester stock solution to the protein/antibody solution. The molar ratio of TCO-NHS ester to protein will need to be optimized but is typically in the range of 5-20 fold molar excess.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[10]

  • Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes at room temperature.[10]

  • Purification: Remove the excess, unreacted TCO-NHS ester using a desalting column equilibrated with the desired storage buffer (e.g., PBS).[10]

Protocol 2: Live-Cell Imaging using a Pre-targeting Strategy

This protocol outlines a two-step approach for imaging a specific cellular target. A TCO-modified targeting molecule (e.g., an antibody) is first introduced, followed by the addition of this compound for visualization.[10]

Materials:

  • Live cells cultured on glass-bottom dishes suitable for microscopy

  • TCO-functionalized targeting molecule (e.g., antibody)

  • This compound

  • Imaging medium (e.g., phenol (B47542) red-free cell culture medium)

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on glass-bottom dishes.

  • Primary Labeling: Incubate the cells with the TCO-functionalized targeting molecule in imaging medium for a duration and at a concentration optimized for the specific target.

  • Washing: Gently wash the cells two to three times with fresh imaging medium to remove any unbound TCO-functionalized molecule.

  • Secondary Labeling: Prepare a staining solution of this compound in imaging medium at a final concentration of 1-5 µM.[10] Add the staining solution to the cells.

  • Image Acquisition: Immediately begin imaging the cells using a fluorescence microscope equipped with appropriate filters for Cy5 (e.g., 640 nm excitation and a 670/30 nm bandpass filter).[10] The signal should develop rapidly. Time-lapse imaging can be performed to monitor the labeling process in real-time.[10]

Live_Cell_Imaging_Workflow Start Start: Culture Cells Primary_Labeling Incubate with TCO-modified Targeting Molecule Start->Primary_Labeling Wash1 Wash to Remove Unbound TCO-Molecule Primary_Labeling->Wash1 Secondary_Labeling Add this compound Staining Solution Wash1->Secondary_Labeling Imaging Fluorescence Microscopy (Cy5 Channel) Secondary_Labeling->Imaging End Image Analysis Imaging->End

Workflow for live-cell imaging using a pre-targeting strategy with this compound.

Applications in Research and Development

The unique properties of this compound make it a versatile tool for a wide range of applications:

  • Fluorescence Microscopy: Its far-red emission is ideal for high-contrast imaging of cellular structures with minimal background interference from cellular autofluorescence.[1][7]

  • Super-Resolution Microscopy: The photostability and blinking properties of Cy5 dyes in the presence of thiols make them suitable for techniques like dSTORM (direct stochastic optical reconstruction microscopy).[7][11]

  • Flow Cytometry: The bright and distinct signal of Sulfo-Cy5 allows for precise cell sorting and analysis.[1]

  • In Vivo Imaging: The use of far-red light allows for deeper tissue penetration, making it suitable for small animal imaging with low background signal.[1]

  • Bioconjugation: It can be used to efficiently label a wide variety of biomolecules, including proteins, antibodies, and nucleic acids, for use in various assays.[1]

References

The iEDDA Reaction with Sulfo-Cy5-Tetrazine: A Technical Guide for Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: December 2025

The inverse electron-demand Diels-Alder (iEDDA) reaction has emerged as a powerful tool in chemical biology, offering researchers a rapid, specific, and bioorthogonal method for labeling and tracking biomolecules in complex biological systems.[1][2] Among the various reagents utilized for this reaction, the combination of a tetrazine-functionalized fluorophore, such as Sulfo-Cy5-tetrazine, with a strained dienophile has proven to be exceptionally effective.[3] This technical guide provides an in-depth overview of the iEDDA reaction using this compound, tailored for researchers, scientists, and drug development professionals.

Core Principles of the iEDDA Reaction

The iEDDA reaction is a type of [4+2] cycloaddition between an electron-poor diene (the tetrazine) and an electron-rich dienophile.[4] Unlike the conventional Diels-Alder reaction, the iEDDA reaction's kinetics are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[5][6] This specific electronic arrangement leads to exceptionally fast reaction rates, often without the need for a catalyst.[2][7]

The reaction proceeds through a concerted [4+2] cycloaddition to form an unstable bicyclic intermediate, which then undergoes a retro-Diels-Alder reaction to release dinitrogen gas (N₂), resulting in a stable dihydropyridazine (B8628806) product.[7][8] This irreversible reaction is a key advantage for biological applications, ensuring a permanent label on the target molecule.[8]

A significant feature of many tetrazine-dye conjugates, including this compound, is their fluorogenic nature.[9] The tetrazine moiety can quench the fluorescence of the nearby Cy5 dye.[10] Upon reaction with a dienophile, the tetrazine is consumed, leading to a significant increase in fluorescence intensity, which is highly advantageous for imaging applications as it reduces background noise.[9][11]

This compound: Properties and Advantages

This compound is a derivative of the popular cyanine (B1664457) dye, Cy5, that has been functionalized with a tetrazine group. The "Sulfo" prefix indicates the presence of sulfonate groups, which confer high aqueous solubility and biocompatibility, making it well-suited for use in biological media.[3]

Key Advantages:

  • High Water Solubility: Facilitates easy handling and use in aqueous buffers and cell culture media.[3]

  • Far-Red Fluorescence: The Cy5 fluorophore emits in the far-red spectrum (typically around 670 nm), which minimizes autofluorescence from biological samples, leading to a higher signal-to-noise ratio in imaging experiments.[12]

  • Fluorogenic Potential: The tetrazine can quench the Cy5 fluorescence, which is restored upon reaction, providing a "turn-on" signal.[9]

  • High Reactivity: Participates in very fast iEDDA reactions with strained dienophiles like trans-cyclooctene (B1233481) (TCO).[7][13]

Quantitative Data: iEDDA Reaction Kinetics

The rate of the iEDDA reaction is highly dependent on the specific tetrazine and dienophile pairing. The following table summarizes representative second-order rate constants for iEDDA reactions involving various tetrazines and dienophiles, providing a basis for experimental design.

Tetrazine DerivativeDienophileSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Solvent
3,6-di-(2-pyridyl)-s-tetrazinetrans-cyclooctene (TCO)~20009:1 Methanol/Water
Tetrazine (Tz 12)Norbornene1.9Aqueous Buffer
Tetrazine (Tz 8)trans-cyclooctene (TCO)~1140Methanol
Tetrazine-modified dye 6Norbornene-modified 2'-deoxyuridine1.05H₂O/DMSO (99:1)
Phenol-amine tetrazine 3-threadBicyclononyne (BCN)0.046THF-PBS (1:1)

Note: The specific rate constant for this compound will depend on its specific chemical structure, but it is expected to exhibit fast kinetics similar to other reactive tetrazines, particularly with strained dienophiles like TCO.[5][7][14][15]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protocol 1: Labeling of Proteins/Antibodies with a TCO-NHS Ester

This protocol describes the first step in a pre-targeting strategy: modifying a protein or antibody with a dienophile (TCO).

Materials:

  • Protein/antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • TCO-NHS ester

  • Anhydrous DMSO

  • Spin desalting column

Procedure:

  • Protein Preparation: Prepare the protein/antibody solution at a concentration of 1-5 mg/mL in PBS.

  • Reagent Preparation: Dissolve the TCO-NHS ester in DMSO to create a stock solution (e.g., 10 mM).

  • Conjugation Reaction: Add a 10-20 fold molar excess of the TCO-NHS ester stock solution to the protein/antibody solution.

  • Incubation: Gently mix the reaction and incubate at room temperature for 30-60 minutes.

  • Purification: Remove the excess, unreacted TCO-NHS ester using a spin desalting column according to the manufacturer's instructions. The TCO-labeled protein is now ready for reaction with this compound.

Protocol 2: Live-Cell Imaging using a Pre-targeting Strategy

This protocol outlines the labeling of cells with a TCO-modified antibody followed by detection with this compound.[12][16]

Materials:

  • Cells expressing the target of interest

  • TCO-labeled antibody (from Protocol 1)

  • This compound

  • Live-cell imaging medium (e.g., DMEM without phenol (B47542) red)

  • Anhydrous DMSO

  • Fluorescence microscope with appropriate filters for Cy5

Procedure:

  • Cell Seeding: Seed cells on a suitable imaging dish (e.g., glass-bottom dish) and allow them to adhere overnight.

  • Pre-targeting: Incubate the cells with the TCO-labeled antibody in live-cell imaging medium at a suitable concentration (e.g., 10-100 nM) for 30-60 minutes at 37°C.[12] This allows the antibody to bind to its target.

  • Washing: Gently wash the cells two to three times with fresh, pre-warmed imaging medium to remove unbound antibody.[12]

  • Ligation and Imaging:

    • Prepare the this compound staining solution in imaging medium at a final concentration of 1-5 µM.

    • Add the staining solution to the cells.

  • Image Acquisition: Immediately begin imaging the cells. The fluorescent signal should develop rapidly as the iEDDA ligation occurs.[12] Time-lapse imaging can be used to monitor the labeling process in real-time.

Mandatory Visualizations

The following diagrams illustrate the core concepts and workflows described in this guide.

iEDDA_Mechanism cluster_reactants Reactants cluster_transition Cycloaddition cluster_products Products Tetrazine This compound (Diene) Intermediate Unstable Bicyclic Intermediate Tetrazine->Intermediate + Dienophile TCO-functionalized Biomolecule (Dienophile) Dienophile->Intermediate Product Stable Dihydropyridazine Conjugate Intermediate->Product Retro-Diels-Alder N2 Dinitrogen (N₂) Intermediate->N2

Caption: The inverse electron demand Diels-Alder (iEDDA) reaction mechanism.

Antibody_Labeling_Workflow Start Start: TCO-labeled Antibody & this compound Incubate Incubate TCO-Antibody with Live Cells Start->Incubate Wash1 Wash to Remove Unbound Antibody Incubate->Wash1 AddTetrazine Add this compound Wash1->AddTetrazine Ligation Rapid iEDDA Ligation on Cell Surface AddTetrazine->Ligation Wash2 Wash to Remove Unreacted Tetrazine Ligation->Wash2 Image Fluorescence Imaging (Cy5 Channel) Wash2->Image

Caption: A typical workflow for live-cell imaging using a pre-targeting strategy.

Pretargeting_Strategy_Logic Step1 Step 1: Targeting Administer TCO-functionalized antibody. Antibody binds to specific cell surface receptor. Step2 Step 2: Clearance Allow unbound antibody to clear from circulation. This reduces background signal. Step1->Step2 Step3 Step 3: Ligation Administer this compound. Rapid and specific iEDDA reaction occurs at the target site. Step2->Step3 Outcome {Outcome | Highly specific fluorescence signal at the target site with minimal background.} Step3->Outcome

Caption: Logical flow of the two-step pre-targeting strategy for specific labeling.

References

A Comprehensive Technical Guide to the Core Principles of Bioorthogonal Chemistry for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

December 2025

Abstract

Bioorthogonal chemistry encompasses a class of chemical reactions that can proceed within a living system without interfering with native biochemical processes.[1][2] Coined by Carolyn R. Bertozzi in 2003, this powerful set of tools has revolutionized the study of biomolecules in their native environments, enabling real-time visualization and manipulation of cellular components with minimal perturbation.[1][2] This guide provides an in-depth exploration of the core principles of bioorthogonal chemistry, tailored for researchers, scientists, and professionals in drug development. It details the fundamental requirements for bioorthogonal reactions, presents a comparative analysis of the most prominent ligation strategies, and offers detailed experimental protocols for their application.

Core Principles of Bioorthogonal Chemistry

For a chemical transformation to be considered bioorthogonal, it must satisfy a stringent set of criteria to ensure its compatibility with the complex milieu of a living organism.[1][3] These principles are paramount for the successful application of bioorthogonal chemistry in biological research and therapeutic development.

  • High Selectivity/Specificity: The reacting partners must be mutually reactive and exhibit exquisite selectivity for each other, ignoring the vast array of functional groups present in biological systems such as amines, thiols, and hydroxyls.[1][2] This prevents unwanted side reactions with endogenous molecules.

  • Favorable Reaction Kinetics: Bioorthogonal reactions must proceed at a reasonable rate under physiological conditions (neutral pH, aqueous environment, and body temperature) and at low, biologically relevant concentrations.[2][4] Rapid kinetics are crucial for capturing dynamic processes and for efficient labeling before the probe is cleared or metabolized.[1][4]

  • Biological Inertness: The reactants, the resulting covalent linkage, and any byproducts must be non-toxic and not perturb the normal physiology of the cell or organism.[1][2]

  • Chemical Stability: The newly formed covalent bond must be stable within the biological environment to ensure the integrity of the label or conjugate over the course of the experiment.[1]

  • Accessible Engineering: The bioorthogonal functional groups, often referred to as "chemical reporters," should be readily incorporated into biomolecules of interest through metabolic labeling, genetic encoding, or chemical modification without significantly altering the biomolecule's structure or function.[1]

Key Bioorthogonal Reactions: A Quantitative Comparison

Several bioorthogonal reactions have been developed, each with its own distinct advantages and limitations. The choice of reaction often depends on the specific biological question, the target biomolecule, and the experimental context. The three most widely employed bioorthogonal ligations are the Staudinger Ligation, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Tetrazine Ligation.

ReactionReactantsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key AdvantagesKey Disadvantages
Staudinger Ligation Azide (B81097) + Phosphine (B1218219)~10⁻³First bioorthogonal reaction developed; forms a native amide bond in the "traceless" version.Slow reaction kinetics; potential for phosphine oxidation.[5]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azide + Strained Alkyne (e.g., DBCO, BCN)~0.06 - 1.0Copper-free, biocompatible; good kinetics for many applications.Strained alkynes can be bulky and hydrophobic.
Tetrazine Ligation Tetrazine + Strained Alkene (e.g., TCO)Up to ~2000Extremely fast kinetics; allows for rapid labeling at low concentrations.[1][6]Tetrazines can be unstable in some biological contexts.

Experimental Protocols

This section provides detailed methodologies for the practical application of key bioorthogonal reactions.

Protocol 1: Metabolic Labeling of Cell Surface Glycans with an Azido (B1232118) Sugar and Visualization via SPAAC

This protocol describes the introduction of an azide reporter into cellular glycans through metabolic engineering, followed by fluorescent labeling using a strained cyclooctyne (B158145) probe.

Materials:

  • Mammalian cells (e.g., HeLa)

  • Complete cell culture medium

  • Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • DBCO-functionalized fluorescent dye (e.g., DBCO-PEG4-5/6-FAM)

  • Bovine Serum Albumin (BSA)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Metabolic Labeling:

    • Plate cells at a desired density and allow them to adhere overnight.

    • Prepare a stock solution of Ac₄ManNAz in DMSO.

    • Add Ac₄ManNAz to the cell culture medium to a final concentration of 25-50 µM.

    • Incubate the cells for 48-72 hours to allow for metabolic incorporation of the azido sugar into cell surface glycans.

  • Cell Preparation for Labeling:

    • Gently wash the cells three times with ice-cold PBS to remove unincorporated azido sugar.

    • Harvest the cells using a non-enzymatic cell dissociation solution if required for flow cytometry.

  • SPAAC Labeling Reaction:

    • Prepare a labeling solution of the DBCO-functionalized fluorescent dye in PBS containing 1% BSA. A typical concentration is 10-50 µM.

    • Resuspend the cells in the labeling solution.

    • Incubate the cells for 30-60 minutes at room temperature or 37°C, protected from light.

  • Washing and Analysis:

    • Wash the cells three times with ice-cold PBS containing 1% BSA to remove excess fluorescent probe.

    • Resuspend the cells in PBS.

    • Analyze the labeled cells by flow cytometry or visualize them using fluorescence microscopy.

Protocol 2: Site-Specific Labeling of a Protein with an Unnatural Amino Acid and Tetrazine Ligation

This protocol details the genetic incorporation of a strained alkene-bearing unnatural amino acid into a protein of interest, followed by rapid labeling with a tetrazine-functionalized probe.[7]

Materials:

  • Mammalian cells (e.g., HEK293T)

  • Expression plasmid for the protein of interest with an amber (TAG) codon at the desired labeling site.

  • Expression plasmid for the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for the unnatural amino acid.

  • Trans-cyclooctene-L-lysine (TCO*-A) or similar strained alkene amino acid.

  • Cell culture and transfection reagents.

  • Tetrazine-functionalized fluorescent dye (e.g., MeTz-PEG4-TAMRA).

  • Lysis buffer.

  • SDS-PAGE and Western blotting reagents.

Procedure:

  • Cell Culture and Transfection:

    • Co-transfect the cells with the plasmids for the protein of interest and the orthogonal synthetase/tRNA pair.

    • Culture the cells in media supplemented with 1 mM TCO*-A for 48 hours to allow for protein expression and incorporation of the unnatural amino acid.

  • Cell Lysis:

    • Wash the cells with PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

    • Clarify the lysate by centrifugation.

  • Tetrazine Ligation:

    • Add the tetrazine-functionalized fluorescent dye to the cell lysate to a final concentration of 10-100 µM.

    • Incubate the reaction for 5-15 minutes at room temperature.

  • Analysis:

    • Analyze the labeled protein by SDS-PAGE. The fluorescently labeled protein can be visualized using an appropriate gel imager.

    • Confirm the identity of the labeled protein by Western blotting using an antibody against the protein of interest.

Protocol 3: Staudinger Ligation for Biotinylation of an Azide-Modified Protein

This protocol outlines the labeling of a purified protein containing an azide modification with a phosphine-biotin (B157780) conjugate.

Materials:

  • Purified protein containing an azide group.

  • Phosphine-PEG-biotin conjugate.

  • Reaction buffer (e.g., PBS, pH 7.4).

  • Size-exclusion chromatography column for purification.

Procedure:

  • Reaction Setup:

    • Dissolve the azide-modified protein in the reaction buffer to a concentration of 1-5 mg/mL.

    • Prepare a stock solution of the phosphine-PEG-biotin conjugate in a compatible solvent (e.g., DMSO).

    • Add a 10-50 fold molar excess of the phosphine-PEG-biotin to the protein solution. The final concentration of the organic solvent should be kept low (e.g., <5%) to avoid protein denaturation.

  • Incubation:

    • Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C with gentle agitation.

  • Purification:

    • Remove the excess, unreacted phosphine-biotin reagent by size-exclusion chromatography.

  • Confirmation of Labeling:

    • Confirm the successful biotinylation of the protein using techniques such as mass spectrometry or a Western blot with streptavidin-HRP.

Visualizing Bioorthogonal Chemistry Workflows

Diagrams generated using Graphviz (DOT language) illustrate key experimental workflows and logical relationships in bioorthogonal chemistry.

general_bioorthogonal_workflow cluster_step1 Step 1: Introduction of the Chemical Reporter cluster_step2 Step 2: Bioorthogonal Ligation A Biomolecule of Interest (Protein, Glycan, etc.) C Metabolic Labeling, Genetic Encoding, or Chemical Modification A->C B Chemical Reporter (e.g., Azide, Alkyne) B->C D Reporter-Modified Biomolecule C->D E Reporter-Modified Biomolecule G Bioorthogonal Reaction (SPAAC, Tetrazine Ligation, etc.) E->G F Probe Molecule (e.g., Fluorophore, Biotin) F->G H Labeled Biomolecule G->H I I H->I Downstream Analysis (Imaging, Proteomics, etc.)

Caption: A generalized two-step workflow for bioorthogonal labeling.

reaction_kinetics_comparison cluster_reactions Reaction Types cluster_kinetics Second-Order Rate Constant (k₂) Title Comparison of Bioorthogonal Reaction Kinetics Staudinger Staudinger Ligation Slow Slow (~10⁻³ M⁻¹s⁻¹) Staudinger->Slow SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Moderate Moderate (~10⁻¹ - 1 M⁻¹s⁻¹) SPAAC->Moderate Tetrazine Tetrazine Ligation Fast Very Fast (>10³ M⁻¹s⁻¹) Tetrazine->Fast

Caption: Relative reaction kinetics of common bioorthogonal ligations.

adc_synthesis_workflow Title Workflow for Site-Specific Antibody-Drug Conjugate (ADC) Synthesis A 1. Antibody Engineering (Incorporate Bioorthogonal Handle, e.g., Azide) C 3. Bioorthogonal Ligation (e.g., SPAAC Reaction) A->C B 2. Drug-Linker Synthesis (Attach Complementary Handle, e.g., Strained Alkyne) B->C D 4. Purification of ADC C->D E 5. Characterization (Drug-to-Antibody Ratio, Purity) D->E F Site-Specific ADC E->F

Caption: A streamlined workflow for the synthesis of site-specific ADCs.

Applications in Drug Development

Bioorthogonal chemistry has emerged as an indispensable tool in modern drug discovery and development, offering innovative solutions to long-standing challenges.

  • Antibody-Drug Conjugates (ADCs): Bioorthogonal reactions enable the site-specific conjugation of potent cytotoxic drugs to antibodies, leading to the production of homogeneous ADCs with improved therapeutic indices.[8][9][10] This precise control over the drug-to-antibody ratio (DAR) and conjugation site minimizes batch-to-batch variability and enhances efficacy and safety.

  • Target Identification and Validation: Bioorthogonal probes can be used to label and identify the molecular targets of small molecule drugs within living cells, a crucial step in understanding their mechanism of action.

  • Prodrug Activation: Bioorthogonal reactions can be employed to selectively activate prodrugs at the site of disease, thereby minimizing off-target toxicity. This strategy involves administering an inactive drug precursor that is subsequently activated by a targeted, bioorthogonally reactive agent.

  • In Vivo Imaging: The rapid and specific nature of bioorthogonal reactions makes them ideal for in vivo imaging applications, allowing for the real-time tracking of drugs, drug delivery vehicles, and biological processes in living organisms.

Conclusion

Bioorthogonal chemistry has matured from a novel concept into a robust and versatile platform for chemical biology and drug development. The continuous development of new bioorthogonal reactions with faster kinetics, improved stability, and smaller reporter groups will further expand the scope of this powerful technology. For researchers and professionals in the life sciences, a thorough understanding of the principles and practical applications of bioorthogonal chemistry is essential for driving innovation and advancing our understanding of biology and medicine.

References

An In-Depth Technical Guide to Tetrazine-TCO Ligation: From Core Principles to Advanced Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (B1233481) (TCO) has rapidly emerged as a powerful tool in the field of bioorthogonal chemistry.[1][2] Its exceptionally fast kinetics, high specificity, and ability to proceed in complex biological environments without the need for a catalyst have made it an indispensable method for researchers in drug development, molecular imaging, and chemical biology.[3][4] This technical guide provides a comprehensive overview of the tetrazine-TCO ligation, including its core mechanism, quantitative kinetic data, detailed experimental protocols, and its application in advanced therapeutic strategies.

Core Mechanism: A Rapid and Irreversible Cycloaddition

The tetrazine-TCO ligation is a type of "click chemistry" that proceeds through a two-step mechanism.[1][2] The first and rate-determining step is an inverse-electron-demand Diels-Alder [4+2] cycloaddition. In this reaction, the electron-deficient tetrazine acts as the diene, and the strained, electron-rich TCO serves as the dienophile.[2] This initial cycloaddition forms a highly unstable tricyclic intermediate.

Subsequently, this intermediate undergoes a rapid retro-Diels-Alder reaction, which involves the irreversible elimination of a molecule of dinitrogen (N₂).[1] The release of nitrogen gas is a significant thermodynamic driving force for the reaction's irreversibility.[1] The final product is a stable dihydropyridazine, which can further tautomerize and oxidize to a pyridazine.[1]

Tetrazine_TCO_Ligation_Mechanism cluster_reactants Reactants cluster_reaction Reaction Pathway cluster_byproduct Byproduct Tetrazine Tetrazine (Diene) Intermediate Unstable Tricyclic Intermediate Tetrazine->Intermediate [4+2] Cycloaddition (Rate-Determining) TCO trans-Cyclooctene (TCO) (Dienophile) TCO->Intermediate Dihydropyridazine Stable Dihydropyridazine Adduct Intermediate->Dihydropyridazine Retro-Diels-Alder Nitrogen Nitrogen Gas (N₂) Intermediate->Nitrogen Elimination

Mechanism of the Tetrazine-TCO bioorthogonal reaction.

Quantitative Kinetic Data

The second-order rate constants (k₂) for the tetrazine-TCO reaction are among the highest reported for any bioorthogonal reaction, typically falling within the range of 10³ to 10⁶ M⁻¹s⁻¹.[2] This rapid kinetics allows for efficient labeling at low micromolar to nanomolar concentrations, which is critical for in vivo applications to minimize potential off-target effects and toxicity.[2] The reaction rate is significantly influenced by the electronic properties of the substituents on both the tetrazine and the TCO, as well as the solvent conditions.[1] Electron-withdrawing groups on the tetrazine and electron-donating groups on the TCO generally increase the reaction rate.[1]

Tetrazine SubstituentTCO DerivativeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Conditions
Hydrogen-substitutedTCOup to 30,000PBS, 37°C
Methyl-substitutedTCO~1,000PBS, 37°C
DipyridylTCO2,000 (±400)9:1 Methanol/Water
Phenyl-substitutedTCO1001,4-dioxane, 25°C
2-Pyridyl-substitutedTCO6201,4-dioxane, 25°C
General RangeTCO1 - 1 x 10⁶General
ATTO-tetrazinesTCOup to 1,000Aqueous buffer
Dioxolane-fused TCO (d-TCO)3,6-dipyridyl-s-tetrazine366,000 (±15,000)Water, 25°C

Experimental Protocols

The following sections provide detailed methodologies for the preparation of TCO-modified antibodies and their subsequent ligation with a tetrazine-functionalized payload, a common workflow in the development of antibody-drug conjugates (ADCs).

Preparation of TCO-Modified Antibody

This protocol describes the modification of an antibody with a TCO-NHS ester, targeting primary amines on lysine (B10760008) residues.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • TCO-NHS ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • 1 M Sodium bicarbonate (NaHCO₃)

  • Spin desalting columns

  • Quenching buffer (optional): 1 M Tris-HCl, pH 8.0

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 1-5 mg/mL in PBS, pH 7.4. If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into PBS using a spin desalting column.

  • TCO-NHS Ester Solution Preparation: Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Reaction Setup: To 100 µg of the antibody solution, add 5 µL of 1 M NaHCO₃.[4] Then, add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the antibody solution.

  • Incubation: Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.[4]

  • Quenching (Optional): To quench any unreacted NHS ester, add a small volume of 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM and incubate for 10-15 minutes.

  • Purification: Remove excess, unreacted TCO-NHS ester and other small molecules by passing the reaction mixture through a spin desalting column equilibrated with PBS, pH 7.4.

  • Characterization: Determine the degree of labeling (DOL), i.e., the average number of TCO molecules per antibody, using UV-Vis spectroscopy or mass spectrometry. The purified TCO-modified antibody is now ready for ligation.

Tetrazine-TCO Ligation for ADC Synthesis

This protocol outlines the conjugation of a tetrazine-functionalized drug to the TCO-modified antibody.

Materials:

  • TCO-modified antibody (from section 3.1)

  • Tetrazine-functionalized drug/payload

  • Reaction buffer: PBS, pH 7.4

  • Size-exclusion chromatography (SEC) system for purification

Procedure:

  • Reactant Preparation: Prepare the TCO-modified antibody in PBS, pH 7.4. Dissolve the tetrazine-functionalized drug in a compatible solvent (e.g., DMSO) and then dilute it into the reaction buffer.

  • Ligation Reaction: Mix the TCO-modified antibody and the tetrazine-functionalized drug in a 1:1 to 1:1.5 molar ratio.[2] A slight excess of the tetrazine-drug conjugate is often used to ensure complete reaction of the antibody.

  • Incubation: Incubate the reaction mixture for 30 to 60 minutes at room temperature with gentle rotation.[5] For less reactive partners or to minimize potential degradation, the reaction can be performed at 4°C for a longer duration (e.g., 2 hours to overnight).[6]

  • Monitoring the Reaction: The progress of the ligation can be monitored by the disappearance of the characteristic pink/red color of the tetrazine, which corresponds to a decrease in its visible absorbance maximum (typically between 510-540 nm).[2][4]

  • Purification: Purify the resulting ADC from unreacted tetrazine-drug and other impurities using size-exclusion chromatography (SEC).

  • Characterization: Characterize the final ADC product by methods such as UV-Vis spectroscopy, mass spectrometry, and SDS-PAGE to confirm conjugation and purity. The ADC is now ready for in vitro and in vivo evaluation.

ADC_Synthesis_Workflow cluster_antibody_mod Step 1: Antibody Modification cluster_drug_prep Step 2: Drug Preparation cluster_ligation Step 3: Bioorthogonal Ligation Ab Antibody TCO_Ab TCO-Modified Antibody Ab->TCO_Ab Reaction with primary amines TCO_NHS TCO-NHS Ester TCO_NHS->TCO_Ab ADC Antibody-Drug Conjugate (ADC) TCO_Ab->ADC Tetrazine-TCO Ligation Drug Cytotoxic Drug Tz_Drug Tetrazine-Drug Conjugate Drug->Tz_Drug Conjugation Tetrazine_Linker Tetrazine Linker Tetrazine_Linker->Tz_Drug Tz_Drug->ADC

Experimental workflow for site-specific ADC generation.

Application in Targeted Drug Delivery: A Pre-targeting Strategy

A significant application of tetrazine-TCO ligation in drug development is in pre-targeting strategies for ADCs. This approach aims to improve the therapeutic index of ADCs by separating the tumor-targeting and drug-delivery steps.

In a typical pre-targeting workflow:

  • A TCO-modified antibody is administered to the patient. This antibody is designed to specifically bind to a tumor-associated antigen.

  • After a certain period, allowing for the antibody to accumulate at the tumor site and for the unbound antibody to clear from circulation, a much smaller, tetrazine-functionalized cytotoxic drug is administered.

  • The tetrazine-drug rapidly circulates throughout the body and undergoes the highly efficient tetrazine-TCO ligation specifically at the tumor site where the TCO-antibody is localized.

  • Unreacted tetrazine-drug is quickly cleared from the body, minimizing systemic toxicity.

This strategy leverages the favorable pharmacokinetics of the small molecule drug for rapid distribution and clearance, while relying on the high specificity of the antibody for tumor targeting.

Pretargeting_Strategy cluster_step1 Step 1: Targeting cluster_step2 Step 2: Ligation & Drug Delivery TCO_Ab TCO-Modified Antibody (Administered first) TCO_Ab_Bound Antibody binds to tumor antigen TCO_Ab->TCO_Ab_Bound Accumulation at tumor site Tumor_Cell Tumor Cell (with target antigen) Tumor_Cell->TCO_Ab_Bound ADC_in_situ In situ ADC formation (at tumor site) TCO_Ab_Bound->ADC_in_situ Tz_Drug Tetrazine-Drug (Administered second) Tz_Drug->ADC_in_situ Rapid circulation & Tetrazine-TCO Ligation Drug_Release Drug Release & Cell Killing ADC_in_situ->Drug_Release Drug_Release->Tumor_Cell Induces apoptosis

Pre-targeting strategy for ADC therapy.

Conclusion

The tetrazine-TCO ligation stands out as a premier bioorthogonal reaction due to its exceptional speed, specificity, and biocompatibility.[3] For researchers, scientists, and drug development professionals, it offers a robust and versatile platform for the precise construction of complex biomolecular conjugates. Its application in advanced therapeutic strategies, such as pre-targeted ADCs, holds immense promise for improving the efficacy and safety of targeted cancer therapies. As the field continues to evolve, the development of new tetrazine and TCO derivatives with fine-tuned properties will further expand the utility of this remarkable chemical tool.

References

Sulfo-Cy5-tetrazine: A Technical Guide to Aqueous Solubility and Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the aqueous solubility characteristics of Sulfo-Cy5-tetrazine, a water-soluble fluorescent dye essential for various bioconjugation applications. Due to the presence of sulfonate groups, this compound exhibits enhanced solubility in aqueous environments, making it an ideal reagent for labeling proteins, nucleic acids, and other biomolecules.[1] This guide outlines its solubility properties, provides detailed experimental protocols for its use, and visualizes key experimental workflows.

Core Concepts: Solubility and Reactivity

This compound is a derivative of the cyanine (B1664457) dye Cy5, functionalized with both sulfonate groups and a tetrazine moiety. The sulfonate groups confer high water solubility, a critical feature for biological applications as it mitigates the need for organic co-solvents that can be detrimental to biomolecule stability. The tetrazine group enables highly specific and rapid covalent bond formation with trans-cyclooctene (B1233481) (TCO) functionalized molecules via an inverse electron-demand Diels-Alder (iEDDA) reaction, a cornerstone of bioorthogonal chemistry.[2][3] This reaction is known for its exceptional kinetics and selectivity, proceeding efficiently under mild, biocompatible conditions without the need for a catalyst.

Solubility Profile

While specific quantitative solubility data in various aqueous buffers is not extensively published, the qualitative solubility of this compound is well-established by manufacturers and in the scientific literature. The presence of multiple sulfonate groups ensures its characterization as a water-soluble reagent.

Table 1: Qualitative Solubility of this compound

SolventSolubilityNotes
WaterSolubleThe sulfonate groups provide excellent aqueous solubility.
Dimethyl sulfoxide (B87167) (DMSO)SolubleCommonly used to prepare high-concentration stock solutions.
Dimethylformamide (DMF)SolubleAnother organic solvent suitable for creating stock solutions.
Aqueous Buffers (e.g., PBS, TRIS, HEPES)GoodGenerally soluble in common biological buffers. However, solubility may be influenced by pH and buffer composition.

Experimental Protocols

Protocol 1: General Procedure for Assessing Aqueous Solubility of this compound

This protocol provides a general method for determining the approximate solubility of this compound in a specific aqueous buffer.

Materials:

  • This compound, solid powder

  • Aqueous buffer of interest (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Microcentrifuge tubes

  • Vortex mixer

  • Benchtop microcentrifuge

  • Spectrophotometer

Procedure:

  • Preparation of a Saturated Solution:

    • Add a small, known amount of this compound (e.g., 1 mg) to a pre-weighed microcentrifuge tube.

    • Add a small volume of the desired aqueous buffer (e.g., 100 µL) to the tube.

    • Vortex the tube vigorously for 2-3 minutes to facilitate dissolution.

    • Allow the solution to equilibrate at room temperature for at least 1 hour, protected from light.

  • Separation of Undissolved Solute:

    • Centrifuge the tube at high speed (e.g., 14,000 x g) for 10 minutes to pellet any undissolved solid.

  • Determination of Solute Concentration:

    • Carefully collect a known volume of the supernatant without disturbing the pellet.

    • Dilute the supernatant with the same aqueous buffer to a concentration that falls within the linear range of the spectrophotometer.

    • Measure the absorbance of the diluted solution at the maximum absorption wavelength of Sulfo-Cy5 (approximately 646-649 nm).

    • Calculate the concentration of the dissolved this compound using the Beer-Lambert law (A = εbc), where:

      • A is the absorbance

      • ε is the molar extinction coefficient of Sulfo-Cy5 (approximately 250,000 M⁻¹cm⁻¹)

      • b is the path length of the cuvette (typically 1 cm)

      • c is the concentration in Molarity (M)

  • Calculation of Solubility:

    • Multiply the calculated concentration by the dilution factor to determine the concentration of the saturated solution, which represents the solubility of this compound in that buffer.

Protocol 2: Preparation of a this compound Stock Solution

For most labeling applications, a concentrated stock solution is prepared in an organic solvent and then diluted into the aqueous reaction buffer.

Materials:

  • This compound, solid powder

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Pipettes

Procedure:

  • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the vial until the dye is completely dissolved.

  • Store the stock solution in small aliquots at -20°C, protected from light and moisture.

Protocol 3: General Workflow for Protein Labeling with this compound

This protocol outlines the general steps for labeling a TCO-functionalized protein with this compound.

Materials:

  • TCO-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Desalting column or size-exclusion chromatography system for purification

Procedure:

  • Reaction Setup:

    • Prepare the TCO-functionalized protein at a suitable concentration (e.g., 1-5 mg/mL) in an amine-free buffer.

    • Add a 3 to 5-fold molar excess of the this compound stock solution to the protein solution.[4]

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.[4] The reaction is typically rapid.

  • Purification:

    • Remove the unreacted this compound from the labeled protein conjugate using a desalting column or size-exclusion chromatography.[4]

  • Characterization:

    • Confirm successful conjugation by measuring the absorbance of the purified conjugate at both 280 nm (for the protein) and ~650 nm (for the Cy5 dye). The disappearance of the tetrazine absorbance peak (around 520-540 nm) can also indicate a successful reaction.

Visualizations

The following diagrams illustrate key experimental and logical workflows related to the use of this compound.

Sulfo_Cy5_Tetrazine_Solubility_Workflow cluster_prep Preparation cluster_dissolution Dissolution & Equilibration cluster_separation Separation cluster_analysis Analysis start Start: Weigh this compound add_buffer Add known volume of aqueous buffer start->add_buffer vortex Vortex vigorously add_buffer->vortex equilibrate Equilibrate (1 hr, dark) vortex->equilibrate centrifuge Centrifuge to pellet undissolved solid equilibrate->centrifuge collect_supernatant Collect supernatant centrifuge->collect_supernatant dilute Dilute supernatant collect_supernatant->dilute measure_abs Measure Absorbance at ~649 nm dilute->measure_abs calculate Calculate Concentration (Beer-Lambert Law) measure_abs->calculate end_node End: Determine Solubility calculate->end_node

Caption: Workflow for assessing this compound solubility.

Bioconjugation_Signaling_Pathway protein TCO-Modified Protein reaction Inverse Electron-Demand Diels-Alder Reaction (Bioorthogonal) protein->reaction dye This compound dye->reaction conjugate Fluorescently Labeled Protein (Stable Conjugate) reaction->conjugate n2 N₂ Gas (Byproduct) reaction->n2

Caption: Bioconjugation via iEDDA reaction.

References

A Technical Guide to the Chemical Synthesis of Tetrazine-Functionalized Cyanine Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the primary synthetic methodologies for preparing tetrazine-functionalized cyanine (B1664457) dyes. These fluorescent probes are integral to advanced biological imaging and diagnostics, primarily through their application in bioorthogonal chemistry. The inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a tetrazine and a strained dienophile, such as trans-cyclooctene (B1233481) (TCO), is the fastest and most specific bioorthogonal reaction reported to date, enabling real-time molecular imaging in living systems.[1][2] This document details common synthetic routes, provides specific experimental protocols, summarizes key quantitative data, and visualizes critical workflows.

Overview of Synthetic Strategies

The conjugation of a tetrazine moiety to a cyanine fluorophore can be achieved through several strategic approaches. The choice of method often depends on the desired linkage, the stability of the starting materials, and the required position of the tetrazine for applications such as fluorogenic "turn-on" sensing.[3][4] The most prevalent strategies involve the post-synthetic modification of a functionalized cyanine dye with an activated tetrazine derivative or the use of cross-coupling reactions to form a direct, π-conjugated system.

G cluster_0 Core Components cluster_1 Conjugation Strategies Cyanine Scaffold Cyanine Scaffold Strategy_A Amine-NHS Ester Coupling Cyanine Scaffold->Strategy_A w/ Amine Group Strategy_B Palladium Cross-Coupling (e.g., Heck, Sonogashira) Cyanine Scaffold->Strategy_B w/ Halogen Tetrazine Moiety Tetrazine Moiety Tetrazine Moiety->Strategy_A w/ NHS Ester Tetrazine Moiety->Strategy_B w/ Alkenyl or Alkynyl Group Final_Product Tetrazine-Functionalized Cyanine Dye Strategy_A->Final_Product Strategy_B->Final_Product

Caption: General synthetic workflows for conjugating tetrazine and cyanine moieties.

Experimental Protocols

Detailed methodologies for two primary synthetic routes are provided below. These protocols are representative examples derived from established literature.[5][6]

Protocol 1: Amine-NHS Ester Coupling

This is a widely used method that involves reacting an amine-functionalized cyanine dye with a tetrazine N-hydroxysuccinimidyl (NHS) ester.[][8] The reaction is robust and proceeds under mild aqueous conditions.

  • Materials:

    • Amine-modified Cyanine 5 (Cy5-NH2)

    • Methyltetrazine-PEG4-NHS Ester

    • 0.1 M Sodium Bicarbonate Buffer (pH 8.3)

    • Anhydrous Dimethylformamide (DMF)

    • Spin Desalting Columns

  • Procedure:

    • Prepare a 1-10 mg/mL solution of Cy5-NH2 in the sodium bicarbonate buffer.

    • Dissolve the Methyltetrazine-PEG4-NHS Ester in a small volume of DMF to create a 10-20 mM stock solution.

    • Add a 10- to 20-fold molar excess of the dissolved tetrazine-NHS ester to the cyanine dye solution.

    • Vortex the mixture gently and allow the reaction to proceed for 1-2 hours at room temperature, protected from light.

    • Upon completion, remove the unreacted tetrazine-NHS ester and byproducts using a spin desalting column equilibrated with a suitable buffer (e.g., PBS).

    • Characterize the final product using HPLC and mass spectrometry to confirm purity and identity.

Protocol 2: Heck Cross-Coupling for π-Conjugated Systems

This method creates a direct vinyl linkage between the tetrazine and fluorophore, which can lead to highly efficient fluorescence quenching and a significant "turn-on" effect upon reaction.[6][9]

  • Materials:

    • Iodo-substituted fluorophore (e.g., Tetramethylrhodamine-Iodide)

    • Alkenyl-functionalized tetrazine (e.g., 3-methyl-6-vinyl-1,2,4,5-tetrazine)

    • Palladium catalyst (e.g., Pd2(dba)3)

    • Ligand (e.g., QPhos or an iron complex co-ligand)

    • Base (e.g., Triethylamine (B128534), Et3N)

    • Anhydrous DMF

  • Procedure:

    • In a reaction vessel purged with nitrogen or argon, combine the iodo-fluorophore (1 equiv.), alkenyl-tetrazine (1.5 equiv.), palladium catalyst (0.1 equiv.), and ligand (0.2 equiv.).

    • Add anhydrous DMF and triethylamine (3 equiv.) via syringe.

    • Heat the reaction mixture to 60-100 °C and stir for 12-18 hours under an inert atmosphere. Monitor reaction progress using TLC or LC-MS.

    • After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate (B1210297) and wash with water and brine.

    • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product using column chromatography on silica (B1680970) gel to yield the final π-conjugated tetrazine-dye.

Quantitative Data Summary

The photophysical properties of tetrazine-cyanine conjugates are critical for their application. The tetrazine moiety often quenches the cyanine's fluorescence, which is then restored upon reaction with a dienophile.[][10] This fluorogenic effect is a key advantage for no-wash imaging.[11]

Table 1: Photophysical Properties of Representative Tetrazine-Cyanine Dyes

Compoundλabs (nm)λem (nm)Molar Extinction Coefficient (ε, M-1cm-1)Quantum Yield (Φ)Fold Fluorescence Increase (upon reaction with TCO)Reference(s)
Cy3-Tetrazine 555570150,0000.31~4-20x[3][12][13]
Cy5-Tetrazine 649671250,000N/A~6-10x[14][15]
Cy5.5-Tetrazine 675694250,000N/AN/A[16]
ATTO655-Tetrazine 663682125,0000.02≥ 6x[14]
ATTO680-Tetrazine 680700125,0000.01≥ 6x[14]

Note: Quantum yield and fold increase can vary significantly based on the specific linker and local environment.

Core Application: Bioorthogonal Labeling via IEDDA

The primary application for these dyes is the bioorthogonal labeling of biomolecules.[10] A biomolecule is first modified with a strained dienophile (e.g., TCO). The tetrazine-cyanine dye is then introduced and undergoes a rapid and specific IEDDA cycloaddition, covalently attaching the fluorescent dye to the target.[5][13] This process is highly efficient even at low concentrations and is compatible with living systems.[1]

G TzCy Tetrazine-Cyanine Probe plus + TzCy->plus TCO_Bio TCO-Modified Biomolecule TCO_Bio->plus Intermediate Cycloaddition Intermediate Labeled_Bio Fluorescently Labeled Biomolecule Intermediate->Labeled_Bio Retro-Diels-Alder N2 N₂ Gas Intermediate->N2 Elimination plus->Intermediate IEDDA Reaction (k > 1000 M⁻¹s⁻¹)

Caption: Workflow of Inverse-Electron-Demand Diels-Alder (IEDDA) Ligation.

References

Methodological & Application

Application Notes and Protocols for Labeling Antibodies with Sulfo-Cy5-tetrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the covalent labeling of antibodies with Sulfo-Cy5-tetrazine. The described methodology leverages the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, commonly known as tetrazine-TCO ligation. This two-step process ensures specific and stable conjugation of the Sulfo-Cy5 fluorophore to the antibody of interest.

Introduction

The conjugation of fluorescent dyes to antibodies is a cornerstone technique in a myriad of research and diagnostic applications, including flow cytometry, immunohistochemistry, and in vivo imaging. Sulfo-Cy5 is a bright, far-red fluorescent dye with a maximum excitation at approximately 650 nm and emission around 670 nm. Its sulfonated form enhances water solubility, making it ideal for labeling biological molecules in aqueous environments.

The labeling strategy detailed herein involves a two-step approach:

  • Antibody Modification: The antibody is first functionalized with a trans-cyclooctene (B1233481) (TCO) group. This is typically achieved by reacting the primary amines (e.g., on lysine (B10760008) residues) of the antibody with an N-hydroxysuccinimide (NHS) ester of TCO (TCO-NHS).

  • Bioorthogonal Ligation: The TCO-modified antibody is then reacted with this compound. The tetrazine moiety on the dye rapidly and specifically reacts with the TCO group on the antibody via an iEDDA reaction to form a stable covalent bond.[1][2] This "click chemistry" approach is highly efficient, proceeds under mild, physiological conditions, and does not require a catalyst, thus preserving the integrity and functionality of the antibody.[2][3]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the successful labeling of antibodies with this compound.

Table 1: Recommended Reagent Molar Ratios

Reaction StepReagent 1Reagent 2Recommended Molar Ratio (Reagent 2 : Reagent 1)Reference
Antibody ModificationAntibodyTCO-NHS Ester5:1 to 20:1[4][5][6]
LigationTCO-modified AntibodyThis compound1.05:1 to 1.5:1[5]

Table 2: Expected Outcomes and Quality Control Parameters

ParameterTypical ValueMethod of DeterminationReference
Degree of Labeling (DOL)2 - 10 dyes per antibodyUV-Vis Spectrophotometry[7][8]
Antibody Recovery (Post-Purification)> 80%UV-Vis Spectrophotometry (A280)[9][10]
Conjugate StabilityStable for months at 4°C or -20°C (in the dark)Fluorescence Spectroscopy / Functional Assays[11][]

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for labeling an antibody with this compound.

Antibody_Labeling_Workflow cluster_prep Step 1: Antibody Preparation cluster_tco Step 2: TCO Modification cluster_ligation Step 3: this compound Ligation cluster_analysis Step 4: Characterization & Storage start Start with Antibody Solution buffer_exchange Buffer Exchange into Amine-Free Buffer (e.g., PBS, pH 7.4) start->buffer_exchange add_tco Add TCO-NHS Ester (5-20 fold molar excess) buffer_exchange->add_tco incubate_tco Incubate for 30-60 min at Room Temperature add_tco->incubate_tco purify_tco Purify TCO-Antibody (Spin Desalting Column) incubate_tco->purify_tco add_tetrazine Add this compound (1.05-1.5 fold molar excess) purify_tco->add_tetrazine incubate_ligation Incubate for 30-60 min at Room Temperature add_tetrazine->incubate_ligation purify_final Purify Final Conjugate (Spin Desalting Column) incubate_ligation->purify_final characterize Characterize Conjugate (DOL determination) purify_final->characterize storage Store Conjugate at 4°C or -20°C characterize->storage

Figure 1. Experimental workflow for labeling antibodies with this compound.

Detailed Experimental Protocols

Materials and Reagents
  • Antibody of interest (in an amine-free buffer)

  • TCO-NHS Ester (e.g., TCO-PEG4-NHS)

  • This compound

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Spin Desalting Columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO)

  • UV-Vis Spectrophotometer

Protocol 1: Antibody Modification with TCO-NHS Ester

This protocol describes the functionalization of the antibody with TCO groups.

  • Antibody Preparation:

    • Start with a purified antibody solution at a concentration of 1-10 mg/mL in an amine-free buffer like PBS, pH 7.4.[6] If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), it must be buffer exchanged into PBS.

    • To perform buffer exchange, use a spin desalting column according to the manufacturer's instructions.

  • TCO-NHS Ester Stock Solution:

    • Immediately before use, prepare a 10 mM stock solution of TCO-NHS ester in anhydrous DMSO.

  • Labeling Reaction:

    • Add a 5 to 20-fold molar excess of the TCO-NHS ester stock solution to the antibody solution.[4][5][6] The optimal ratio may need to be determined empirically for each antibody.

    • Gently mix the reaction and incubate for 30-60 minutes at room temperature.[6]

  • Purification of TCO-modified Antibody:

    • Remove the excess, unreacted TCO-NHS ester using a spin desalting column equilibrated with PBS, pH 7.4. Follow the manufacturer's protocol for the spin column.

    • The purified TCO-labeled antibody is now ready for the ligation step.

Protocol 2: Ligation of TCO-Antibody with this compound

This protocol describes the bioorthogonal reaction between the TCO-modified antibody and this compound.

  • This compound Stock Solution:

    • Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO or water, depending on the manufacturer's instructions.

  • Ligation Reaction:

    • Add a 1.05 to 1.5-fold molar excess of the this compound stock solution to the purified TCO-modified antibody solution.[5]

    • Gently mix and incubate for 30-60 minutes at room temperature, protected from light.[5] The reaction is typically rapid, and the disappearance of the characteristic pink/red color of the tetrazine can sometimes be observed.

  • Purification of the Final Conjugate:

    • Purify the Sulfo-Cy5-labeled antibody from any unreacted dye using a spin desalting column equilibrated with PBS, pH 7.4.

    • Collect the purified antibody conjugate.

Protocol 3: Characterization of the Labeled Antibody

Determination of the Degree of Labeling (DOL)

The DOL, which is the average number of dye molecules per antibody, can be determined using UV-Vis spectrophotometry.[7][13]

  • Measure the absorbance of the purified antibody-dye conjugate at 280 nm (A280) and at the absorbance maximum of Sulfo-Cy5 (approximately 650 nm, A650).

  • Calculate the concentration of the antibody and the dye using the Beer-Lambert law (A = εcl), incorporating a correction factor for the dye's absorbance at 280 nm.

    • Molar extinction coefficient of IgG at 280 nm (ε_antibody): ~210,000 M⁻¹cm⁻¹

    • Molar extinction coefficient of Sulfo-Cy5 at ~650 nm (ε_dye): ~250,000 M⁻¹cm⁻¹ (This value should be confirmed from the manufacturer's data sheet).

    • Correction Factor (CF) = (A280 of dye) / (Amax of dye). This is also typically provided by the manufacturer.

  • The DOL can be calculated using the following formula:

    DOL = (A650 / ε_dye) / [ (A280 - (A650 * CF)) / ε_antibody ]

An optimal DOL for most antibody applications is between 2 and 10.[7][8]

Storage and Stability

Store the purified Sulfo-Cy5-labeled antibody in a suitable buffer (e.g., PBS with a stabilizer like BSA if desired) at 4°C for short-term storage or at -20°C for long-term storage.[] Protect the conjugate from light to prevent photobleaching. Properly stored conjugates should be stable for several months.[11]

Conclusion

The protocol described provides a robust and efficient method for labeling antibodies with this compound. The use of bioorthogonal tetrazine-TCO ligation ensures high specificity and yield under mild conditions, resulting in a stably labeled antibody suitable for a wide range of downstream applications. For optimal results, it is recommended to empirically determine the ideal molar ratios of reagents for each specific antibody.

References

Live Cell Imaging with Sulfo-Cy5-Tetrazine: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Live cell imaging is a powerful technique for observing dynamic cellular processes in real-time. The use of bioorthogonal chemistry, specifically the inverse-electron demand Diels-Alder (iEDDA) reaction between tetrazines and strained trans-cyclooctenes (TCO), has revolutionized the field by enabling highly specific and rapid labeling of biomolecules in their native environment. Sulfo-Cy5-tetrazine is a key reagent in this methodology, offering a bright, far-red fluorescent probe for visualizing cellular targets with high contrast and minimal background.[1][2] Its sulfonated nature ensures high water solubility, making it ideal for biological applications.[3][4][5] This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals utilizing this compound for live cell imaging.

Key Features and Applications

This compound is a water-soluble, far-red fluorescent dye that is well-suited for a variety of live-cell imaging applications due to its excellent spectral properties, high photostability, and low background interference.[2] The tetrazine moiety allows for a highly specific and rapid reaction with TCO-modified biomolecules, a process often referred to as "click chemistry."[6] This bioorthogonal reaction is biocompatible, proceeding efficiently under physiological conditions without the need for catalysts.[6]

Primary Applications Include:

  • Cell Surface Protein Labeling: Visualize the localization, trafficking, and dynamics of cell surface receptors and other proteins.[1][7]

  • Receptor Trafficking Studies: Monitor the internalization and recycling of receptors, such as the Epidermal Growth Factor Receptor (EGFR), in response to ligand binding.[1][8]

  • Immune Cell Interactions: Image the formation of the immune synapse and the interactions between different immune cell populations.

  • High-Contrast Imaging: The far-red emission of Sulfo-Cy5 minimizes autofluorescence from cellular components, leading to a high signal-to-noise ratio.[9]

Data Presentation

Spectral and Chemical Properties of this compound
PropertyValueReference
Excitation Maximum (λex)~646-649 nm[4][10]
Emission Maximum (λem)~662-666 nm[4][10]
Molar Extinction Coefficient~250,000 M⁻¹cm⁻¹[10]
Quantum Yield~0.2[10]
Reactive GroupTetrazine[6]
Reaction Partnertrans-cyclooctene (TCO)[6]
SolubilityHigh in aqueous solutions[3][5]
Performance Characteristics in Live Cell Imaging
CharacteristicDescriptionReference
Photostability Generally high, though quantitative data is limited. One study on Cy5.5 analogs showed ~20-30% degradation over two hours under atmospheric conditions. Performance can be context-dependent (e.g., microscopy technique).[11]
Cytotoxicity Expected to be low for cell-surface labeling as the sulfonated dye is cell-impermeable. High concentrations of cyanine (B1664457) dyes can be toxic.[4][12]
Signal-to-Noise High, due to far-red emission which minimizes cellular autofluorescence. This is a key advantage of using Cy5-based dyes for cellular imaging.[9]

Experimental Protocols

A common strategy for live cell imaging with this compound is a two-step pre-targeting approach. First, the cellular target is labeled with a TCO-conjugated molecule (e.g., an antibody). Then, the this compound is added, which rapidly and specifically reacts with the TCO, fluorescently labeling the target.

Protocol 1: Labeling of Cell Surface Proteins with a TCO-Conjugated Antibody

This protocol outlines the general steps for labeling a cell surface protein of interest using a primary antibody conjugated to TCO, followed by detection with this compound.

Materials:

  • Live cells cultured in a glass-bottom dish or chamber slide

  • TCO-conjugated primary antibody specific to the target protein

  • This compound

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM with 10% FBS and HEPES)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Preparation: Culture cells to the desired confluency (typically 50-70%) in a vessel suitable for live-cell imaging.

  • Antibody Incubation (Pre-targeting):

    • Dilute the TCO-conjugated antibody in pre-warmed live-cell imaging medium to a final concentration of 10-100 nM.

    • Remove the culture medium from the cells and gently add the antibody solution.

    • Incubate for 30-60 minutes at 37°C in a humidified incubator.

  • Washing:

    • Gently remove the antibody solution.

    • Wash the cells three times with pre-warmed live-cell imaging medium to remove unbound antibody.

  • This compound Ligation and Imaging:

    • Prepare a 1-10 µM solution of this compound in pre-warmed live-cell imaging medium.

    • Add the this compound solution to the cells.

    • Proceed to image the cells immediately on a fluorescence microscope equipped with appropriate filters for Cy5 (e.g., excitation ~640 nm, emission ~670 nm).

Typical Experimental Parameters
ParameterTypical Range/ValueNotes
Cell Seeding Density1-5 x 10⁵ cells/mLOptimize for desired confluency at the time of imaging.
TCO-Antibody Concentration10-100 nMTitrate to find the optimal concentration that maximizes signal and minimizes background.
Antibody Incubation Time30-60 minutes at 37°CMay need to be optimized depending on the antibody-antigen binding kinetics.
This compound Conc.1-10 µMHigher concentrations may increase background. Titration is recommended.
Ligation Time< 15-30 minutes at room temp or 37°CThe iEDDA reaction is very rapid; imaging can often begin immediately after adding the dye.
Imaging Temperature37°CMaintain physiological conditions for live-cell imaging. Use a stage-top incubator.

Mandatory Visualizations

Experimental Workflow for Live Cell Imaging

G cluster_pre_targeting Pre-targeting Step cluster_ligation_imaging Ligation and Imaging Step cluster_data Data Analysis start Live cells in imaging dish antibody_incubation Incubate with TCO-conjugated antibody (10-100 nM, 30-60 min) start->antibody_incubation wash1 Wash 3x with imaging medium antibody_incubation->wash1 tetrazine_ligation Add this compound (1-10 µM) wash1->tetrazine_ligation imaging Live-cell fluorescence microscopy tetrazine_ligation->imaging analysis Image analysis (e.g., tracking, intensity measurements) imaging->analysis G cluster_cell_surface Cell Surface cluster_internalization Internalization Pathway cluster_fate Endosomal Sorting egf EGF Ligand egfr EGFR-TCO (Labeled with this compound) egf->egfr Binding clathrin_pit Clathrin-coated pit egfr->clathrin_pit Dimerization & Internalization endosome Early Endosome clathrin_pit->endosome recycling Recycling to Cell Surface endosome->recycling lysosome Degradation in Lysosome endosome->lysosome

References

Application Notes and Protocols for In Vivo Tumor Imaging in Mice Using Sulfo-Cy5-Tetrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Sulfo-Cy5-tetrazine in a pre-targeted, bioorthogonal approach for in vivo fluorescence imaging of tumors in mouse models. This powerful technique leverages the highly specific and rapid inverse-electron-demand Diels-Alder (iEDDA) "click" reaction between a tetrazine and a trans-cyclooctene (B1233481) (TCO) to achieve high-contrast tumor visualization.

Principle of the Method: Pre-targeted Bioorthogonal Imaging

The pre-targeted strategy is a two-step process designed to overcome the pharmacokinetic limitations of directly labeled large targeting molecules like antibodies, which often lead to high background signals and low tumor-to-background ratios.

  • Pre-targeting Step: A targeting moiety (e.g., a tumor-specific monoclonal antibody) conjugated to a trans-cyclooctene (TCO) is administered to the animal. This TCO-modified antibody is allowed to circulate, accumulate at the tumor site, and clear from non-target tissues and circulation over a period of 24 to 72 hours.

  • Imaging Step: The small, fluorescently labeled this compound molecule is then administered. Due to its small size, it distributes rapidly throughout the body and is quickly cleared. At the tumor site, it undergoes a rapid and highly specific bioorthogonal click reaction with the TCO-modified antibody that has accumulated. Unreacted this compound is rapidly excreted, leading to a high-contrast fluorescence signal specifically at the tumor location.[1]

The key advantages of this approach include:

  • High Specificity and Bioorthogonality: The tetrazine-TCO reaction is highly selective and does not interfere with biological processes.[1]

  • Rapid Kinetics: The iEDDA reaction is exceptionally fast, enabling efficient labeling at low concentrations in vivo.[1]

  • Improved Signal-to-Background Ratios: The time delay allows for the clearance of the unbound targeting molecule, significantly reducing background fluorescence.[1]

  • Biocompatibility: The reaction does not require toxic catalysts like copper.[1]

Quantitative Data

The following tables summarize representative quantitative data for biodistribution and imaging performance. Note that these values can vary depending on the specific antibody, tumor model, and imaging instrumentation used. The biodistribution data is adapted from a study using a hybrid PET/optical imaging agent where Sulfo-Cy5 was a key component, providing insight into its general biodistribution characteristics in a pre-targeted system.[2][3]

Table 1: Biodistribution of a this compound Based Imaging Agent in Mice [2][3]

OrganPercentage of Injected Dose per Gram (%ID/g)
BloodLow (rapid clearance)
TumorVariable (dependent on antibody uptake)
Liver~2%
Spleen~2%
KidneysHigh (primary route of clearance)
Lungs~5-10%
MuscleLow

Note: Data is illustrative and based on monomeric tetrazine conjugates. Dimerization can affect biodistribution.[2][3]

Table 2: Imaging Parameters and Performance

ParameterValueReference
Excitation Wavelength (λex)~633 - 650 nm[1][4][5]
Emission Wavelength (λem)~647 - 671 nm[1][4][5]
Typical Antibody-TCO Dose1-10 mg/kg[6]
Typical this compound Dose1-5 molar equivalents relative to antibody[6]
Antibody-Tetrazine Interval24 - 72 hours[6]
Imaging Timepoints (post-tetrazine)1, 4, 8, 24 hours[1][7]

Experimental Protocols

Protocol 1: Conjugation of TCO-NHS Ester to a Targeting Antibody

This protocol describes the initial step of modifying a tumor-targeting antibody with a TCO moiety.

Materials:

  • Tumor-specific antibody of interest

  • TCO-PEGx-NHS ester (the PEG linker length can be varied)

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Desalting column (e.g., PD-10 or equivalent)

Procedure:

  • Antibody Preparation: Exchange the antibody into the reaction buffer (pH 8.3-8.5) using a desalting column or dialysis. Adjust the antibody concentration to 1-5 mg/mL.

  • TCO-NHS Ester Preparation: Immediately before use, dissolve the TCO-PEGx-NHS ester in a small volume of anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Conjugation Reaction: Add a 5 to 20-fold molar excess of the dissolved TCO-NHS ester to the antibody solution. The optimal ratio should be determined empirically for each antibody.

  • Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature or 2-4 hours at 4°C, protected from light.

  • Purification: Remove the unreacted TCO-NHS ester and byproducts by purifying the TCO-conjugated antibody using a desalting column equilibrated with sterile PBS (pH 7.4).

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the antibody (280 nm) and, if the TCO has a chromophore, its specific absorbance. Alternatively, mass spectrometry can be used. Store the purified TCO-antibody conjugate at 4°C or -20°C as appropriate.

Protocol 2: In Vivo Pre-targeted Tumor Imaging

This protocol outlines the procedure for in vivo imaging in a tumor-bearing mouse model using the prepared TCO-antibody and this compound.

Materials:

  • Tumor-bearing mice (e.g., subcutaneous xenograft model)

  • Purified TCO-conjugated antibody (from Protocol 1)

  • This compound

  • Sterile, pyrogen-free PBS (pH 7.4)

  • Anesthesia (e.g., isoflurane)

  • In vivo fluorescence imaging system (e.g., IVIS Spectrum or similar)

Procedure:

  • Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane. Acquire a baseline fluorescence image to assess autofluorescence levels.

  • Administration of TCO-Antibody: Administer the TCO-conjugated antibody to the mouse via intravenous (tail vein) injection. The typical dose is between 1-10 mg/kg, but should be optimized for the specific antibody and tumor model.[6]

  • Accumulation and Clearance Period: Allow the TCO-antibody to accumulate at the tumor site and clear from circulation. This period is typically 24 to 72 hours, depending on the pharmacokinetics of the antibody.[6]

  • Preparation of this compound: Dissolve the this compound in sterile PBS to the desired concentration.

  • Administration of this compound: After the accumulation and clearance period, administer the this compound solution to the mouse via intravenous injection. A typical dose is 1-5 molar equivalents relative to the injected antibody.[6]

  • In Vivo Fluorescence Imaging: Anesthetize the mouse and perform whole-body fluorescence imaging at various time points post-injection of the this compound (e.g., 1, 4, 8, and 24 hours).[1][7] Use appropriate excitation and emission filters for Cy5 (e.g., excitation ~640 nm, emission ~670 nm).[1]

  • Data Analysis: Quantify the fluorescence intensity in the tumor region of interest (ROI) and in other organs to determine the tumor-to-background ratio over time.

  • Ex Vivo Analysis (Optional): After the final imaging time point, euthanize the animal and excise the tumor and major organs (liver, kidneys, spleen, lungs, heart). Image the excised tissues ex vivo to confirm the in vivo findings and obtain more sensitive measurements of fluorescence distribution.

Visualizations

The following diagrams illustrate the key workflows and principles described in these application notes.

Pretargeting_Workflow cluster_0 Step 1: Pre-targeting cluster_1 Step 2: Imaging TCO_Ab TCO-conjugated Antibody Inject_Ab Intravenous Injection TCO_Ab->Inject_Ab Circulation Circulation, Tumor Accumulation, & Clearance Inject_Ab->Circulation 24-72 hours Tumor_Target TCO-Ab bound to Tumor Circulation->Tumor_Target Click_Reaction Bioorthogonal Click Reaction (iEDDA) Tumor_Target->Click_Reaction Cy5_Tz This compound Inject_Tz Intravenous Injection Cy5_Tz->Inject_Tz Inject_Tz->Click_Reaction at Tumor Site Imaging Fluorescence Imaging Click_Reaction->Imaging

Experimental workflow for pre-targeted in vivo tumor imaging.

Bioorthogonal_Reaction cluster_reaction Inverse-Electron-Demand Diels-Alder Reaction TCO TCO-Antibody (at tumor surface) Product Stable Fluorescent Conjugate (Covalently bound at tumor) TCO->Product + Tetrazine This compound (circulating) Imaging High-Contrast Image Product->Imaging Emits Signal

References

Site-Specific Protein Labeling with Sulfo-Cy5-Tetrazine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific protein labeling is a powerful tool for elucidating protein function, tracking protein localization and trafficking, and developing targeted therapeutics. The inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a tetrazine and a strained trans-cyclooctene (B1233481) (TCO) is a bioorthogonal reaction that has gained prominence for its exceptional kinetics and specificity. This application note provides detailed protocols for the site-specific labeling of proteins using Sulfo-Cy5-tetrazine, a water-soluble, far-red fluorescent probe, ideal for robust and sensitive detection in aqueous environments.

The labeling strategy is a two-step process. First, the protein of interest is functionalized with a TCO group. This is typically achieved by reacting primary amines (lysine residues or the N-terminus) on the protein with a TCO-NHS ester. Alternatively, genetic code expansion can be used to incorporate a TCO-bearing unnatural amino acid at a specific site. The second step is the bioorthogonal ligation of the TCO-modified protein with this compound. The rapid and specific reaction results in a stably labeled protein with a bright, photostable fluorophore.[1]

Key Features of this compound Labeling

  • High Specificity: The tetrazine-TCO reaction is highly selective and does not cross-react with other functional groups present in biological systems.[2]

  • Exceptional Kinetics: The reaction is extremely fast, with second-order rate constants in the range of 10³ to 10⁶ M⁻¹s⁻¹, allowing for efficient labeling at low protein concentrations.[2][3][4]

  • Biocompatibility: The reaction proceeds under physiological conditions (pH 6-9, room temperature) without the need for cytotoxic catalysts like copper.[3][5]

  • Fluorogenic Potential: A significant increase in the fluorescence of Sulfo-Cy5 is often observed upon reaction with TCO, leading to a high signal-to-noise ratio.[6][7]

  • Water Solubility: The sulfo- group on the Cy5 dye ensures high water solubility, making it suitable for labeling in aqueous buffers without organic co-solvents.[8]

Quantitative Data Summary

The performance of the this compound labeling is characterized by its rapid kinetics and the photophysical properties of the Cy5 fluorophore. The following table summarizes key quantitative parameters.

ParameterValueReference
Reaction Kinetics
Second-Order Rate Constant (k₂)10³ - 10⁶ M⁻¹s⁻¹[2][3][4]
Optimal Reaction pH6.0 - 9.0[5]
Reaction Temperature4°C to 37°C[9]
Reaction Time10 - 60 minutes[10]
Photophysical Properties (Post-Ligation)
Excitation Maximum (λ_ex)~649 nm[11]
Emission Maximum (λ_em)~670 nm[9]
Extinction Coefficient~250,000 cm⁻¹M⁻¹[11]
Fluorescence Quantum Yield (Φ_F)Moderate to High[9]
Fluorescence Turn-On RatioUp to 40-fold increase[7]

Experimental Protocols

Protocol 1: Modification of Protein with TCO-NHS Ester

This protocol describes the modification of a protein with a trans-cyclooctene (TCO) group using an N-hydroxysuccinimide (NHS) ester.

Materials:

  • Protein of interest

  • Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5)

  • TCO-PEGx-NHS ester (e.g., TCO-PEG4-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Quenching buffer (1 M Tris-HCl, pH 8.0)

  • Desalting column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

Procedure:

  • Protein Preparation:

    • Dissolve the protein of interest in the amine-free buffer at a concentration of 1-10 mg/mL.

    • Ensure the buffer is free of primary amines (e.g., Tris, glycine) as they will compete with the NHS ester reaction.[1]

  • TCO-NHS Ester Stock Solution Preparation:

    • Allow the TCO-PEGx-NHS ester vial to equilibrate to room temperature before opening.

    • Immediately before use, dissolve the TCO-PEGx-NHS ester in anhydrous DMF or DMSO to a concentration of 10-20 mM.[9]

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution.[9]

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[1]

  • Quenching the Reaction:

    • Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.[1]

    • Incubate for 15 minutes at room temperature.[1]

  • Purification:

    • Remove excess TCO-NHS ester and byproducts using a desalting column equilibrated with the desired storage buffer (e.g., PBS).[1]

    • The TCO-modified protein is now ready for ligation with this compound.

Protocol 2: Bioorthogonal Ligation with this compound

This protocol describes the reaction of the TCO-modified protein with this compound.

Materials:

  • TCO-modified protein

  • This compound

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Anhydrous DMSO or DMF (if this compound is in solid form)

  • Desalting column or Size-Exclusion Chromatography (SEC) system

Procedure:

  • Reagent Preparation:

    • Prepare the TCO-modified protein in the reaction buffer at a concentration of 1-5 mg/mL.

    • If starting with solid this compound, prepare a 1-10 mM stock solution in anhydrous DMSO or DMF.

  • Ligation Reaction:

    • Add a 1.5 to 5-fold molar excess of this compound to the TCO-modified protein solution.[1] A slight excess of the tetrazine ensures complete labeling of the TCO-modified protein.[5]

    • Incubate the reaction for 30-60 minutes at room temperature, protected from light.[12] The reaction is often complete within 30 minutes due to the fast kinetics.[1]

  • Purification:

    • Remove unreacted this compound using a desalting column for proteins >5 kDa.[12]

    • For higher purity, size-exclusion chromatography (SEC) can be used.[12] Choose a column with an appropriate fractionation range for the protein conjugate.

  • Characterization and Storage:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at 280 nm and ~649 nm.

    • Store the labeled protein at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.

Protocol 3: Live-Cell Labeling of TCO-Modified Surface Proteins

This protocol provides a general workflow for labeling live cells expressing TCO-modified surface proteins.

Materials:

  • Live cells expressing TCO-modified surface proteins, cultured in a suitable imaging dish

  • This compound

  • Complete cell culture medium

  • Wash buffer (e.g., ice-cold PBS or FACS buffer)

Procedure:

  • Staining Solution Preparation:

    • Dilute the this compound stock solution to a final working concentration of 1-10 µM in complete cell culture medium. The optimal concentration should be determined empirically.

  • Cell Staining:

    • Remove the culture medium from the cells and add the this compound staining solution.

    • Incubate the cells for 15-30 minutes at 37°C, protected from light.[9]

  • Washing:

    • Aspirate the staining solution and wash the cells two to three times with ice-cold wash buffer to remove unreacted this compound.[9]

  • Imaging:

    • Add fresh culture medium or imaging buffer to the cells.

    • Image the cells using a fluorescence microscope with appropriate filter sets for Cy5 (e.g., excitation at 640 nm and emission at 670/30 nm).[9]

Visualizations

Experimental Workflow for Protein Labeling

G cluster_0 Step 1: TCO Functionalization cluster_1 Step 2: Bioorthogonal Ligation Protein Protein Reaction_1 Incubate (RT, 30-60 min) Protein->Reaction_1 TCO-NHS_Ester TCO-NHS_Ester TCO-NHS_Ester->Reaction_1 Quench Quench (Tris-HCl) Reaction_1->Quench Purify_1 Purify (Desalting Column) Quench->Purify_1 TCO-Protein TCO-Protein Purify_1->TCO-Protein Reaction_2 Incubate (RT, 30-60 min) TCO-Protein->Reaction_2 This compound This compound This compound->Reaction_2 Purify_2 Purify (SEC/Desalting) Reaction_2->Purify_2 Labeled_Protein Sulfo-Cy5-Labeled Protein Purify_2->Labeled_Protein

Caption: Workflow for two-step site-specific protein labeling.

Signaling Pathway: Visualizing Protein Trafficking

This compound labeling can be used to visualize the trafficking of cell surface receptors. For example, a TCO-modified receptor can be labeled at the plasma membrane, and its subsequent internalization and trafficking through the endocytic pathway can be monitored over time.

G Plasma_Membrane Plasma Membrane Receptor TCO-Receptor Labeling Add this compound Receptor->Labeling Labeled_Receptor Labeled Receptor Labeling->Labeled_Receptor Clathrin_Pit Clathrin-Coated Pit Labeled_Receptor->Clathrin_Pit Internalization Endosome Early Endosome Clathrin_Pit->Endosome Recycling Recycling Endosome Endosome->Recycling Recycling Lysosome Late Endosome / Lysosome Endosome->Lysosome Degradation Recycling->Plasma_Membrane

Caption: Visualizing receptor-mediated endocytosis pathway.

References

Application Note: Site-Specific Peptide Labeling with Sulfo-Cy5-Tetrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This application note provides a detailed protocol for the efficient and site-specific conjugation of peptides with Sulfo-Cy5-tetrazine. This method utilizes the bioorthogonal inverse-electron demand Diels-Alder (IEDDA) reaction, commonly known as tetrazine ligation, which occurs between a tetrazine moiety and a strained alkene, typically a trans-cyclooctene (B1233481) (TCO).[1][2][3] This "click chemistry" approach offers exceptionally fast reaction kinetics, high specificity, and biocompatibility, making it an ideal tool for labeling sensitive biomolecules like peptides under mild, aqueous conditions.[1][4][5]

The Sulfo-Cy5 fluorophore is a bright, far-red fluorescent dye with excellent water solubility, suitable for a wide range of applications including in vitro and in vivo imaging, and high-throughput screening. By employing this compound, researchers can achieve precise, site-specific labeling of TCO-modified peptides, overcoming the challenges of non-specific labeling associated with traditional methods like NHS ester chemistry that target multiple amine residues.[6][7] This protocol is particularly valuable for applications in drug development, diagnostics, and fundamental biological research where precise control over the labeling site is critical.

Principle of the Reaction

The conjugation strategy involves a two-step process:

  • Peptide Modification: A trans-cyclooctene (TCO) group is introduced into the peptide. This can be achieved by reacting a peptide's free amine group (e.g., the N-terminus or a lysine (B10760008) side chain) with a TCO-NHS ester or by incorporating a TCO-functionalized amino acid during solid-phase peptide synthesis (SPPS).

  • Tetrazine Ligation: The TCO-modified peptide is then reacted with this compound. The IEDDA cycloaddition reaction proceeds rapidly and specifically under physiological conditions to form a stable covalent bond, yielding the fluorescently labeled peptide.[1][2]

Materials and Reagents

  • Peptide containing a unique primary amine for modification (or a pre-synthesized TCO-modified peptide)

  • TCO-NHS ester (e.g., TCO-PEG4-NHS ester)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: 100 mM sodium bicarbonate or phosphate (B84403) buffer, pH 8.0-8.5 for TCO-NHS ester reaction.

  • Conjugation Buffer: 1X Phosphate Buffered Saline (PBS), pH 6.0-7.5 for tetrazine ligation.

  • Purification supplies: Size-exclusion chromatography columns (e.g., Sephadex G-25) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system.[7]

  • Quenching reagent (optional): e.g., Tris or glycine (B1666218) solution.

Experimental Protocols

Protocol 1: Modification of Peptide with TCO-NHS Ester

This protocol is for peptides that do not already contain a TCO group.

  • Peptide Preparation: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.

  • TCO-NHS Ester Preparation: Immediately before use, dissolve the TCO-NHS ester in anhydrous DMF or DMSO to a concentration of 10-20 mM.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved TCO-NHS ester to the peptide solution.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle shaking.

  • Quenching (Optional): To quench any unreacted TCO-NHS ester, add a quenching reagent like Tris or glycine to a final concentration of 50-100 mM and incubate for an additional 15 minutes.

  • Purification: Remove excess TCO-NHS ester and byproducts by size-exclusion chromatography (e.g., Sephadex G-25 spin column) or by dialysis. The purified TCO-peptide can be used immediately in the next step or lyophilized for storage.

Protocol 2: Conjugation of TCO-Peptide with this compound
  • Reagent Preparation:

    • Dissolve the TCO-modified peptide in Conjugation Buffer (PBS, pH 6.0-7.5) to a concentration of 1-100 µM.[4]

    • Prepare a stock solution of this compound in water or DMSO at a concentration of 1-10 mM.

  • Conjugation Reaction: Add a 1.5- to 3-fold molar excess of the this compound solution to the TCO-peptide solution.

  • Incubation: The reaction is typically very fast and can be complete within 5-30 minutes at room temperature.[4] For very low concentrations, the reaction time can be extended up to 2 hours.[8] The progress can be monitored by the disappearance of the characteristic yellow color of the tetrazine.

  • Purification of Labeled Peptide:

    • Size-Exclusion Chromatography: For removal of excess this compound, use a desalting column (e.g., Sephadex G-25). This method is quick and effective for larger peptides.[7]

    • RP-HPLC: For high purity and analysis of the final product, RP-HPLC is the recommended method.[9] Use a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA). The labeled peptide will have a longer retention time than the unlabeled peptide and can be collected.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the conjugation of this compound to a TCO-modified peptide.

ParameterTCO-NHS Ester ReactionThis compound Ligation
Peptide Concentration 1-5 mg/mL1 µM - 100 µM[4]
Reagent Molar Excess 5-20 fold1.5-3 fold
Reaction Buffer 100 mM Bicarbonate/PhosphatePBS
pH 8.0-8.5[7]6.0-7.5[2]
Temperature Room TemperatureRoom Temperature
Reaction Time 30-60 minutes[2]5-30 minutes[4]
Typical Yield >90% (Peptide Recovery)>90% (Conjugation Efficiency)[4]
PropertySulfo-Cy5 Dye
Excitation Wavelength (max) ~646 nm
Emission Wavelength (max) ~662 nm
Extinction Coefficient ~250,000 M⁻¹cm⁻¹

Visualizations

experimental_workflow cluster_step1 Step 1: Peptide Modification cluster_step2 Step 2: Tetrazine Ligation cluster_step3 Step 3: Purification Peptide Peptide (with -NH2 group) Mix1 + Peptide->Mix1 TCO_NHS TCO-NHS Ester TCO_NHS->Mix1 Reaction1 Incubate pH 8.0-8.5, RT, 30-60 min Mix1->Reaction1 TCO_Peptide TCO-Modified Peptide Reaction1->TCO_Peptide Mix2 + TCO_Peptide->Mix2 SulfoCy5_Tz This compound SulfoCy5_Tz->Mix2 Reaction2 Incubate pH 6.0-7.5, RT, 5-30 min Mix2->Reaction2 Labeled_Peptide_Crude Crude Labeled Peptide Reaction2->Labeled_Peptide_Crude Purification Purification (HPLC / SEC) Labeled_Peptide_Crude->Purification Final_Product Pure Sulfo-Cy5 Labeled Peptide Purification->Final_Product

Caption: Workflow for two-step peptide labeling with this compound.

tetrazine_ligation_pathway cluster_reaction Inverse Electron Demand Diels-Alder Reaction TCO_Peptide TCO-Modified Peptide Transition_State [4+2] Cycloaddition Transition State TCO_Peptide->Transition_State SulfoCy5_Tz This compound SulfoCy5_Tz->Transition_State Intermediate Unstable Intermediate Transition_State->Intermediate Ultrafast Kinetics Final_Product Stable Labeled Peptide (Dihydropyridazine) Intermediate->Final_Product Retro [4+2] N2_gas N2 (gas) Intermediate->N2_gas

Caption: Reaction pathway of tetrazine ligation for peptide conjugation.

References

Application Notes and Protocols for Super-Resolution Microscopy using Sulfo-Cy5-Tetrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Sulfo-Cy5-tetrazine in super-resolution microscopy. This compound is a water-soluble, far-red fluorescent dye that is ideal for advanced imaging techniques due to its high photostability, bright fluorescence, and utility in bioorthogonal labeling schemes.[1] These protocols focus on the application of this compound in stochastic optical reconstruction microscopy (STORM), a single-molecule localization technique that achieves nanoscale resolution.

Introduction to this compound in Super-Resolution Microscopy

Super-resolution microscopy techniques overcome the diffraction limit of light, enabling the visualization of cellular structures with unprecedented detail.[2] Bioorthogonal click chemistry, specifically the inverse-electron-demand Diels-Alder cycloaddition between a tetrazine and a trans-cyclooctene (B1233481) (TCO), offers a highly specific and efficient method for labeling biological molecules with small, bright fluorophores.[3][4]

This compound is particularly well-suited for these applications. Its reaction with a TCO-modified target is rapid and forms a stable covalent bond without the need for a copper catalyst.[4] A key advantage of many tetrazine-dye conjugates is their fluorogenic nature; the fluorescence of the dye is quenched by the tetrazine moiety and significantly increases upon reaction with a dienophile like TCO.[5][6][7] This property reduces background fluorescence from unreacted probes, enhancing the signal-to-noise ratio, which is critical for single-molecule localization microscopy.[5][6]

Key Features of this compound:

  • High Water Solubility: The sulfo- group ensures good solubility in aqueous buffers, which is ideal for biological experiments.[1][3]

  • Far-Red Emission: With an emission maximum around 662-671 nm, it minimizes cellular autofluorescence and allows for deep-tissue imaging.[1][4]

  • High Photostability: Essential for the multiple imaging cycles required in STORM.[1]

  • Bioorthogonal Reactivity: Enables specific labeling of target molecules in complex biological environments.[3][8]

  • Fluorogenicity: The increase in fluorescence upon reaction reduces background and can eliminate the need for washing steps.[5][6]

Quantitative Data

The following tables summarize the key properties of this compound for its application in super-resolution microscopy.

PropertyValueReference
Excitation Maximum ~646 - 649 nm[1][4]
Emission Maximum ~662 - 671 nm[1][4]
Molar Extinction Coeff. 250,000 cm⁻¹M⁻¹[4]
Solubility Water, DMSO, DMF[4]
Storage Conditions -20°C in the dark, desiccated[3]

Experimental Protocols

This section provides a detailed protocol for labeling and imaging cellular structures using this compound in conjunction with dSTORM (direct STORM). The protocol is divided into two main stages: bioorthogonal labeling of the target protein and dSTORM imaging.

Part 1: Bioorthogonal Labeling of Target Proteins

This protocol describes the labeling of a target protein that has been genetically engineered to incorporate a TCO-modified non-canonical amino acid (ncAA). This approach ensures site-specific labeling with minimal linkage error.[5][6]

Materials:

  • Cells expressing the TCO-modified target protein

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for intracellular targets

  • Quenching buffer (e.g., 100 mM NH4Cl or 100 mM glycine (B1666218) in PBS)

Procedure:

  • Cell Culture and ncAA Incorporation: Culture cells expressing the target protein with the TCO-modified ncAA according to the specific genetic code expansion system used.[6]

  • Labeling:

    • For extracellular targets:

      • Wash the cells twice with PBS.

      • Incubate the cells with 1-5 µM this compound in cell culture medium for 10-30 minutes at 37°C. Optimal concentration and time should be determined empirically.[6]

      • Wash the cells three times with PBS to remove any unbound dye.

    • For intracellular targets:

      • Fix the cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.

      • Wash the cells twice with PBS.

      • Quench the fixation reaction with quenching buffer for 5 minutes.

      • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

      • Wash the cells twice with PBS.

      • Incubate the cells with 1-5 µM this compound in PBS for 30-60 minutes at room temperature.

      • Wash the cells three times with PBS.

  • Post-labeling Fixation (Optional but Recommended for STORM):

    • Post-fix the cells with 4% paraformaldehyde for 10 minutes to ensure the labeled structures are well-preserved.

    • Wash the cells three times with PBS.

Part 2: dSTORM Imaging

This protocol outlines the steps for performing dSTORM on cells labeled with this compound. dSTORM relies on the photoswitching of single fluorophores in a reducing buffer.[5]

Materials:

  • Labeled cells on coverslips

  • dSTORM imaging buffer:

    • A base buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM NaCl)

    • An oxygen scavenging system (e.g., glucose oxidase and catalase with glucose)

    • A reducing agent (e.g., 10-100 mM β-mercaptoethanol (BME) or mercaptoethylamine (MEA))

  • A super-resolution microscope equipped for STORM

Procedure:

  • Prepare the Imaging Buffer: The dSTORM imaging buffer should be prepared fresh before each imaging session. The concentration of the reducing agent will influence the blinking kinetics of the Sulfo-Cy5 dye and should be optimized.

  • Mount the Sample: Mount the coverslip with the labeled cells onto a microscope slide with a drop of the freshly prepared dSTORM imaging buffer. Seal the coverslip to prevent buffer evaporation and oxygen re-entry.

  • Microscope Setup:

    • Use a laser line appropriate for Sulfo-Cy5 excitation (e.g., 647 nm).

    • Focus on the sample and find the region of interest.

  • Image Acquisition:

    • Illuminate the sample with high laser power to induce the photoswitching of the Sulfo-Cy5 molecules into a dark state.

    • Once most of the fluorophores are in the dark state, reduce the laser power to a level that allows for the stochastic reactivation and imaging of individual molecules.

    • Acquire a time-series of images (typically 10,000-50,000 frames) at a high frame rate. Each frame will capture the emission from a sparse set of individual, well-separated fluorophores.

  • Data Analysis:

    • Process the acquired image series using a single-molecule localization software (e.g., ThunderSTORM, rapidSTORM).

    • The software will identify and localize the position of each individual fluorophore with high precision by fitting its point spread function (PSF) to a Gaussian function.[2]

    • Reconstruct the final super-resolution image by plotting the localized positions of all detected molecules.

Visualizations

The following diagrams illustrate the key processes involved in using this compound for super-resolution microscopy.

G cluster_0 Bioorthogonal Labeling Target_Protein Target Protein with TCO Labeled_Protein Labeled Protein Target_Protein->Labeled_Protein Click Reaction Sulfo_Cy5_Tetrazine This compound Sulfo_Cy5_Tetrazine->Labeled_Protein

Caption: Bioorthogonal labeling via click chemistry.

G Start Start: Labeled Sample High_Power_Laser Illuminate with High Power Laser (e.g., 647 nm) Start->High_Power_Laser Dark_State Fluorophores enter long-lived dark state High_Power_Laser->Dark_State Low_Power_Laser Illuminate with Lower Power Laser Dark_State->Low_Power_Laser Stochastic_Activation Stochastic reactivation of individual fluorophores Low_Power_Laser->Stochastic_Activation Image_Acquisition Acquire image frame Stochastic_Activation->Image_Acquisition Repeat Repeat for 10,000-50,000 frames Image_Acquisition->Repeat Repeat->Stochastic_Activation Localization Localize single molecules in each frame Repeat->Localization Reconstruction Reconstruct Super-Resolution Image Localization->Reconstruction

Caption: dSTORM experimental workflow.

G cluster_quenching Fluorescence Quenching Mechanism cluster_reaction Click Reaction & Fluorescence Turn-On Excited_Dye Excited Dye* Ground_State_Dye Ground State Dye Excited_Dye->Ground_State_Dye Photoinduced Electron Transfer (PET) Tetrazine Tetrazine Reduced_Tetrazine Reduced Tetrazine Tetrazine->Reduced_Tetrazine Accepts Electron Quenched_Dye This compound (Low Fluorescence) Product Stable Product (High Fluorescence) Quenched_Dye->Product TCO TCO-modified molecule TCO->Product Diels-Alder Cycloaddition

Caption: Fluorogenic mechanism of this compound.

References

Application Notes and Protocols: Labeling Cell Surface Glycans with Sulfo-Cy5-tetrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell surface glycans are integral to a vast array of biological processes, including cell-cell recognition, signaling, and immune responses.[1][2] Alterations in glycosylation patterns are frequently associated with disease states, particularly cancer, making glycans a critical target for diagnostics and therapeutics.[3][4] Metabolic glycoengineering (MGE) is a powerful technique that enables the introduction of bioorthogonal chemical reporters into cellular glycans.[1][5] This is achieved by providing cells with a synthetic, modified monosaccharide that is processed by the cell's natural metabolic pathways and incorporated into newly synthesized glycoconjugates.[1]

This application note details a two-step method for fluorescently labeling cell surface glycans. First, a monosaccharide analog modified with a trans-cyclooctene (B1233481) (TCO) group is metabolically incorporated into the cell's glycocalyx. Second, the TCO-tagged glycans are specifically labeled through a rapid and highly selective bioorthogonal "click chemistry" reaction—the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition—with a water-soluble Sulfo-Cy5-tetrazine dye.[6][7][8] This method allows for robust and specific visualization and quantification of cell surface glycans on live cells using standard fluorescence-based analysis techniques.[9][10]

Principle of the Method

The labeling strategy is a two-stage process that combines metabolic glycoengineering with bioorthogonal ligation.

  • Metabolic Incorporation : Cells are cultured in the presence of a peracetylated, cell-permeable monosaccharide analog containing a TCO group (e.g., Ac₄ManN-TCO). Cellular enzymes remove the acetyl groups, and the modified sugar enters the appropriate biosynthetic pathway (e.g., the sialic acid pathway for ManNAc analogs).[11][12] The TCO-modified sugar is then incorporated into glycoproteins and glycolipids, ultimately being displayed on the cell surface as part of the glycocalyx.

  • Bioorthogonal Ligation : The TCO group serves as a bioorthogonal handle. It does not react with native biological functionalities. It does, however, react extremely rapidly and specifically with a tetrazine-functionalized probe.[13][14] The addition of this compound to the TCO-displaying cells results in a covalent bond, attaching the bright, far-red Cy5 fluorophore to the cell surface glycans.[8][15] The resulting fluorescence can be measured and imaged to study glycan expression and dynamics.

Visualization of the Workflow and Chemistry

G cluster_0 Step 1: Metabolic Glycoengineering cluster_1 Step 2: Bioorthogonal Labeling cluster_2 Step 3: Analysis A Culture cells B Incubate cells with TCO-modified sugar (e.g., Ac₄ManN-TCO) A->B C Wash to remove excess sugar B->C D Incubate cells with This compound C->D Cells now display TCO on surface glycans E Wash to remove excess dye D->E F Flow Cytometry (Quantification) E->F G Fluorescence Microscopy (Visualization) E->G

Caption: Experimental workflow for labeling cell surface glycans.

G cluster_0 Cell Interior cluster_1 Cell Surface Glycan Metabolism Metabolic Processing Glycan Glycan Metabolism->Glycan Biosynthesis TCO TCO Glycan->TCO incorporated Labeled_Glycan Fluorescently Labeled Glycan TCO_Sugar Ac₄ManN-TCO TCO_Sugar->Metabolism Enters cell SulfoCy5_Tetrazine This compound SulfoCy5_Tetrazine->TCO iEDDA Click Reaction

Caption: Chemical principle of the two-step glycan labeling process.

Materials and Reagents

  • Cells of interest (e.g., HeLa, Jurkat, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Peracetylated TCO-modified monosaccharide (e.g., Ac₄ManN-TCO, Ac₄GalN-TCO)

  • This compound

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Bovine Serum Albumin (BSA)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Trypsin-EDTA (for adherent cells)

  • Formaldehyde or Paraformaldehyde (for fixing)

  • Mounting medium with DAPI (for microscopy)

  • Flow cytometer and fluorescence microscope

Detailed Experimental Protocols

Protocol 1: Metabolic Labeling with TCO-Modified Sugar

This protocol describes the incorporation of the TCO handle onto cell surface glycans.

  • Cell Seeding :

    • Adherent Cells : Seed cells in a 6-well plate (for microscopy) or T-75 flask (for flow cytometry) to reach 70-80% confluency at the time of labeling.

    • Suspension Cells : Seed cells at a density of approximately 2-3 x 10⁵ cells/mL.

  • Prepare Sugar Stock : Dissolve the peracetylated TCO-modified sugar in anhydrous DMSO to make a 10-20 mM stock solution. Store at -20°C.

  • Metabolic Labeling :

    • Thaw the TCO-sugar stock solution.

    • Add the stock solution directly to the complete culture medium to a final concentration of 25-50 µM. Mix gently.

    • As a negative control, treat a separate batch of cells with an equivalent volume of DMSO.

    • Incubate the cells under normal growth conditions (37°C, 5% CO₂) for 1 to 3 days. The optimal incubation time may vary depending on the cell type and glycan turnover rate.

  • Harvesting and Washing :

    • Adherent Cells : Wash the cells twice with warm PBS. Detach cells using Trypsin-EDTA, then quench with complete medium.

    • Suspension Cells : Transfer cells to a conical tube.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet twice by resuspending in 5 mL of cold PBS containing 1% BSA (PBSA) and repeating the centrifugation step.

Protocol 2: Labeling with this compound

This protocol describes the click chemistry reaction to attach the fluorophore.

  • Prepare Dye Stock : Dissolve this compound in water or PBS to make a 1-5 mM stock solution. Store protected from light at -20°C.

  • Cell Staining :

    • After the final wash in Protocol 1, resuspend the cell pellet in 500 µL of cold PBSA.

    • Add this compound to a final concentration of 50-100 µM.

    • Incubate for 30-60 minutes at room temperature or 4°C, protected from light. Gentle rocking is recommended.

  • Final Washes :

    • Add 5 mL of cold PBSA to the cell suspension.

    • Centrifuge at 300 x g for 5 minutes.

    • Discard the supernatant and repeat the wash step two more times to ensure complete removal of unbound dye.

  • Proceed to Analysis : After the final wash, resuspend the cell pellet in an appropriate buffer for either flow cytometry or fluorescence microscopy.

Protocol 3A: Analysis by Flow Cytometry
  • After the final wash step in Protocol 2, resuspend the cell pellet in 300-500 µL of cold PBSA.

  • If desired, cells can be fixed by resuspending in 1-4% paraformaldehyde in PBS for 15 minutes at room temperature, followed by washing.

  • Analyze the cells on a flow cytometer using the appropriate laser for Cy5 excitation (typically a ~633 nm red laser) and emission filter (typically ~660/20 nm).

  • Gate on the live cell population based on forward and side scatter.

  • Record the mean fluorescence intensity (MFI) for at least 10,000 events per sample. Compare the MFI of labeled cells to the DMSO-treated negative control.

Protocol 3B: Analysis by Fluorescence Microscopy
  • For Adherent Cells : Perform all labeling and washing steps directly in the culture plate or on coverslips.

  • For Suspension Cells : After the final wash step in Protocol 2, resuspend the cell pellet in PBSA. Cytospin the cells onto glass slides.

  • Fixing : Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing : Wash the fixed cells three times with PBS.

  • Mounting : Mount the coverslip or slide using a mounting medium containing a nuclear counterstain like DAPI.

  • Imaging : Visualize the cells using a fluorescence microscope equipped with filter sets for DAPI (blue channel) and Cy5 (far-red channel). Cell surface fluorescence in the far-red channel indicates successful glycan labeling.

Quantitative Data Summary

The efficiency and parameters of this labeling method can vary between cell types and experimental conditions. The following table summarizes representative quantitative data gathered from relevant studies.

ParameterTypical Value/RangeCell Type / SystemNotes
Metabolic Precursor Conc. 25 - 50 µMJurkat, MDA-MB-231Higher concentrations (>100 µM) may show toxicity.[16]
Metabolic Incubation Time 1 - 3 daysJurkatTime-dependent increase in signal observed.[16]
This compound Conc. 50 - 100 µMGeneral Live CellsThe reaction is very fast; concentration can be optimized.[17]
Labeling Reaction Time 30 - 60 minutesGeneral Live CellsShorter times may be sufficient due to rapid kinetics.[15]
Labeling Efficiency 15 - 23 fold increase in MFIJurkatCompared to untreated controls after 3 days of labeling.[16]
Reaction Kinetics (iEDDA) ~10³ - 10⁶ M⁻¹s⁻¹In solutionThe tetrazine-TCO reaction is among the fastest bioorthogonal reactions.[18]
Incorporation Density ~750 - 1,100 sugars/µm²Human CellsMeasured using advanced microscopy for Ac₄GalNAz and Ac₄ManNAz.[12]

Troubleshooting

IssuePossible CauseSuggested Solution
No/Low Fluorescence Signal Insufficient metabolic incorporation.Increase incubation time (up to 3 days) or precursor concentration (up to 50 µM). Ensure the cell line is metabolically active.
Ineffective click reaction.Confirm the viability and concentration of this compound. Ensure it has been protected from light. Increase incubation time or concentration.
High Background Signal Incomplete washing.Increase the number and volume of wash steps after both metabolic labeling and dye incubation. Use PBS with 1% BSA to block non-specific binding.
Non-specific dye binding.Decrease the concentration of this compound. Perform the incubation at 4°C.
High Cell Death/Toxicity Precursor or dye concentration is too high.Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line.[16]
Contamination.Use sterile technique and reagents throughout the protocol.

References

Application Notes and Protocols for Pre-targeted Imaging using Sulfo-Cy5-Tetrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pre-targeted imaging is a multi-step strategy designed to enhance image contrast and reduce background signal in molecular imaging applications. This approach temporally separates the targeting of a specific biological marker from the delivery of the imaging agent. The inverse electron demand Diels-Alder (iEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (B1233481) (TCO) is a cornerstone of this strategy due to its rapid, bioorthogonal nature, proceeding efficiently under physiological conditions without the need for a catalyst.[1]

This document provides detailed application notes and protocols for the use of Sulfo-Cy5-tetrazine, a water-soluble, far-red fluorescent probe, in pre-targeted imaging workflows. The combination of a TCO-modified targeting moiety (e.g., an antibody) and this compound allows for highly specific and sensitive visualization of target tissues.

Principle of Pre-targeted Imaging

The pre-targeted imaging strategy involves two key steps. First, a TCO-conjugated targeting molecule, such as a monoclonal antibody specific to a tumor antigen, is administered. This primary agent is allowed to circulate, accumulate at the target site, and clear from non-target tissues. In the second step, the fluorescently labeled tetrazine, this compound, is administered. It rapidly reacts with the TCO-modified primary agent at the target site via the iEDDA click reaction, leading to a localized fluorescent signal with high target-to-background ratios.[2]

Key Reagents and Their Properties

ReagentPropertiesSupplier Examples
This compound Water-soluble, far-red fluorescent dye with a tetrazine moiety for click chemistry. Excitation/Emission maxima are approximately 646 nm/662 nm.[3]BroadPharm, MedchemExpress
TCO-NHS ester Trans-cyclooctene with an N-hydroxysuccinimide ester for conjugation to primary amines on antibodies or other proteins.BenchChem, BroadPharm
Targeting Moiety Typically a monoclonal antibody (mAb) or antibody fragment specific to the target of interest (e.g., tumor antigen).Various

Experimental Protocols

Protocol 1: Conjugation of TCO to a Targeting Antibody

This protocol describes the conjugation of a TCO moiety to a monoclonal antibody using an NHS ester reaction.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • TCO-NHS ester (e.g., NHS-PEG4-TCO)

  • Anhydrous DMSO

  • Desalting columns (e.g., Zeba Spin Desalting Columns, 40K MWCO)

  • Reaction buffer: Phosphate-buffered saline (PBS), pH 8.0-8.5

Procedure:

  • Antibody Preparation: Exchange the antibody into the reaction buffer (PBS, pH 8.0-8.5) using a desalting column to remove any amine-containing buffers (e.g., Tris). Adjust the antibody concentration to 1-5 mg/mL.

  • TCO-NHS Ester Solution: Prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMSO.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the antibody solution. The final DMSO concentration should not exceed 10%.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Purification: Remove the unreacted TCO-NHS ester and byproducts by purifying the TCO-conjugated antibody using a desalting column equilibrated with PBS, pH 7.4.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the antibody at 280 nm and using the known molar extinction coefficient of the TCO linker, or by mass spectrometry. Store the TCO-conjugated antibody at 4°C or -20°C for long-term storage.

Protocol 2: In Vitro Validation of Pre-targeting

This protocol outlines the validation of the TCO-conjugated antibody and this compound reaction in a cell-based assay using flow cytometry.

Materials:

  • Target-positive and target-negative cell lines

  • TCO-conjugated antibody

  • This compound

  • FACS buffer (PBS with 1% BSA)

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest and wash the cells, then resuspend them in FACS buffer to a concentration of 1x10^6 cells/mL.

  • Pre-targeting: Incubate the cells with the TCO-conjugated antibody at a predetermined optimal concentration (e.g., 10 µg/mL) for 1 hour at 4°C.

  • Washing: Wash the cells twice with ice-cold FACS buffer to remove unbound antibody.

  • Labeling: Resuspend the cells in FACS buffer containing this compound at a final concentration of 1-5 µM.

  • Incubation: Incubate the cells for 30 minutes at room temperature, protected from light.

  • Washing: Wash the cells twice with ice-cold FACS buffer to remove unreacted this compound.

  • Analysis: Resuspend the cells in FACS buffer and analyze them on a flow cytometer using the appropriate laser (e.g., 633 nm) and emission filter for Cy5.

Protocol 3: In Vivo Pre-targeted Fluorescence Imaging

This protocol provides a general workflow for in vivo pre-targeted imaging in a tumor xenograft mouse model.

Materials:

  • Tumor-bearing mice (e.g., subcutaneous xenograft model)

  • TCO-conjugated antibody

  • This compound

  • In vivo fluorescence imaging system

Procedure:

  • Primary Agent Injection: Intravenously inject the TCO-conjugated antibody into the tumor-bearing mice. The optimal dose and pre-targeting interval (time between antibody and tetrazine injection) should be determined empirically, but a typical starting point is 100 µg of antibody per mouse and a 24-72 hour interval.[4][5]

  • Pre-targeting Interval: Allow the TCO-conjugated antibody to accumulate at the tumor site and clear from the circulation. This interval is critical for achieving high tumor-to-background ratios.

  • Secondary Agent Injection: After the pre-targeting interval, intravenously inject the this compound. A typical dose is 1.5 molar equivalents relative to the injected antibody.[4]

  • Imaging: Acquire fluorescence images at various time points post-injection of the this compound (e.g., 1, 4, 12, and 24 hours) using an in vivo imaging system equipped with the appropriate excitation and emission filters for Cy5.

  • Ex Vivo Analysis: After the final imaging time point, euthanize the mice and excise the tumor and major organs for ex vivo imaging to confirm the in vivo signal and perform biodistribution analysis.

Quantitative Data

The following table summarizes representative biodistribution data for a hybrid imaging agent containing this compound in healthy mice. This data provides an indication of the expected clearance profile of the fluorescent probe.

Table 1: Ex Vivo Biodistribution of a ⁶⁸Ga-labeled this compound Conjugate in Healthy BALB/c Mice 1 Hour Post-Injection [6][7]

OrganPercent Injected Dose per Gram (%ID/g)
Blood0.5 ± 0.1
Heart0.3 ± 0.1
Lungs0.8 ± 0.2
Liver1.9 ± 0.4
Spleen0.3 ± 0.1
Kidneys3.5 ± 0.8
Stomach0.2 ± 0.1
Intestines0.4 ± 0.1
Muscle0.2 ± 0.1
Bone0.3 ± 0.1

Data is presented as mean ± standard deviation.

Visualizations

G cluster_0 Step 1: Pre-targeting cluster_1 Step 2: Imaging TCO_Ab TCO-conjugated Antibody Injection1 Systemic Administration TCO_Ab->Injection1 Circulation Circulation and Distribution Injection1->Circulation Target_Binding Accumulation at Target Site (e.g., Tumor) Circulation->Target_Binding Clearance1 Clearance of Unbound Antibody Target_Binding->Clearance1 Click_Reaction Bioorthogonal Click Reaction (iEDDA) at Target Target_Binding->Click_Reaction SulfoCy5_Tz This compound Injection2 Systemic Administration SulfoCy5_Tz->Injection2 Circulation2 Rapid Circulation Injection2->Circulation2 Circulation2->Click_Reaction Clearance2 Rapid Clearance of Unreacted Tetrazine Circulation2->Clearance2 Imaging Fluorescence Imaging Click_Reaction->Imaging

Caption: Experimental workflow for in vivo pre-targeted imaging.

G TCO Trans-cyclooctene (TCO) on Targeting Moiety Product Stable Dihydropyridazine Linkage (Fluorescent Signal at Target) TCO->Product + Tetrazine This compound Tetrazine->Product

Caption: The bioorthogonal iEDDA reaction.

Troubleshooting

IssuePossible CauseSuggested Solution
Low fluorescence signal in vitro - Insufficient TCO conjugation to the antibody.- Inactive this compound.- Low target expression on cells.- Optimize the TCO-antibody conjugation reaction.- Verify the reactivity of the tetrazine with a TCO-containing control molecule.- Confirm target expression using a validated antibody.
High background signal in vivo - Insufficient clearance of the TCO-conjugated antibody.- Non-specific binding of the antibody or tetrazine.- Too short of a pre-targeting interval.- Increase the pre-targeting interval to allow for better clearance.- Use a clearing agent if necessary.- Evaluate the specificity of the antibody and the biodistribution of the tetrazine alone.
Low tumor-to-background ratio - Poor accumulation of the TCO-conjugated antibody at the tumor.- Inefficient in vivo click reaction.- Screen for antibodies with better tumor penetration and retention.- Optimize the doses of both the primary and secondary agents.

Conclusion

Pre-targeted imaging using this compound and a TCO-modified targeting agent offers a powerful approach for high-contrast fluorescence imaging. The protocols and data presented here provide a framework for researchers to implement this strategy in their own studies. Careful optimization of each step, from antibody conjugation to the in vivo imaging parameters, is crucial for achieving the best results. This methodology holds significant promise for applications in preclinical research and the development of new diagnostic and therapeutic agents.

References

Application Notes and Protocols for Sulfo-Cy5-tetrazine in Live-Cell Nucleic Acid Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cy5-tetrazine is a water-soluble, far-red fluorescent dye that is a valuable tool for the bioorthogonal labeling of nucleic acids in living cells.[1][] Its exceptional brightness, high photostability, and low background interference make it an ideal probe for various applications, including fluorescence microscopy and flow cytometry.[1] This molecule participates in the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a bioorthogonal reaction known for its rapid kinetics and high specificity, with dienophiles such as trans-cyclooctene (B1233481) (TCO).[3][4]

This application note provides detailed protocols for the labeling of nucleic acids in living cells using this compound in conjunction with a TCO-modified nucleoside. The methodology relies on the metabolic incorporation of the modified nucleoside into the DNA of proliferating cells, followed by the specific and covalent attachment of the this compound dye.

Principle of the Method

The labeling strategy is a two-step process. First, a modified deoxynucleoside, such as 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) or a TCO-modified deoxyuridine triphosphate (TCO-dUTP), is introduced to the cell culture medium. Proliferating cells incorporate this unnatural nucleoside into their newly synthesized DNA. The second step involves the introduction of this compound. The tetrazine moiety of the dye reacts specifically and efficiently with the dienophile (e.g., TCO) on the incorporated nucleoside via the iEDDA click reaction. This results in the covalent labeling of the newly synthesized DNA with the Cy5 fluorophore, enabling visualization by fluorescence microscopy.

Data Presentation

Table 1: Spectroscopic and Physicochemical Properties of this compound
PropertyValueReference(s)
Excitation Maximum (λex)~646 - 649 nm[1][3][5]
Emission Maximum (λem)~662 - 671 nm[1][3][5]
Molar Extinction Coefficient (ε)~250,000 - 271,000 M⁻¹cm⁻¹[3][5]
Fluorescence Quantum Yield (Φ)0.28[5]
SolubilityGood in water, DMSO, DMF[3][5]
Storage-20°C in the dark, desiccated[5]
Table 2: Recommended Starting Concentrations and Incubation Times for Live-Cell Labeling
ReagentCell TypeConcentrationIncubation TimeReference(s)
TCO-modified Nucleoside (e.g., TCO-dUTP)Mammalian cells (e.g., HeLa, HEK293T)1-10 µM1-24 hours[6]
This compoundMammalian cells (e.g., HeLa, HEK293T)1-10 µM10-30 minutes[6][7]

Note: These are starting recommendations. Optimal concentrations and incubation times may vary depending on the cell type, cell density, and experimental goals and should be determined empirically.

Table 3: Quantitative Performance of Tetrazine-Based Bioorthogonal Labeling
ParameterValueNotesReference(s)
Second-order rate constant (TCO-tetrazine reaction)Up to 10⁷ M⁻¹s⁻¹In physiological conditions[4]
Fluorescence Turn-On Ratio15-40 foldFor some tetrazine-dye conjugates upon reaction[6]
Labeling Efficiency in Live Cells>95%With optimized systems and concentrations[8]

Experimental Protocols

Protocol 1: Metabolic Labeling of DNA in Live Cells with a TCO-Modified Nucleoside

Materials:

  • Live cells cultured on glass-bottom dishes suitable for microscopy

  • TCO-functionalized deoxyuridine triphosphate (TCO-dUTP) or other TCO-modified nucleoside

  • Cell culture medium appropriate for the cell line

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes at a density that allows for proliferation and imaging at the desired confluency.

  • Prepare TCO-Nucleoside Stock Solution: Prepare a 10 mM stock solution of the TCO-modified nucleoside in anhydrous DMSO.

  • Metabolic Labeling:

    • To the cell culture medium, add the TCO-modified nucleoside stock solution to a final concentration of 1-10 µM.

    • Incubate the cells for a period of 1 to 24 hours at 37°C in a humidified atmosphere with 5% CO₂. The incubation time will depend on the cell cycle length and the desired labeling density.

    • Include a negative control of cells cultured without the TCO-modified nucleoside.

  • Washing:

    • Gently aspirate the medium containing the TCO-modified nucleoside.

    • Wash the cells 2-3 times with warm PBS or cell culture medium to remove any unincorporated nucleoside.

Protocol 2: Labeling of TCO-Modified Nucleic Acids with this compound

Materials:

  • Cells metabolically labeled with a TCO-modified nucleoside (from Protocol 1)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Prepare this compound Stock Solution: Prepare a 1 mM stock solution of this compound in anhydrous DMSO.

  • Prepare Labeling Solution: Dilute the this compound stock solution in cell culture medium to a final working concentration of 1-10 µM.

  • Labeling Reaction:

    • Add the this compound labeling solution to the pre-labeled cells.

    • Incubate for 10-30 minutes at 37°C, protected from light.[6][7]

  • Washing (Optional):

    • For fluorogenic tetrazine probes, a washing step may not be necessary due to the low background fluorescence.[6]

    • For non-fluorogenic probes or to improve the signal-to-noise ratio, gently wash the cells 2-3 times with warm PBS or cell culture medium.

  • Imaging: Proceed immediately to live-cell imaging.

Protocol 3: Live-Cell Fluorescence Imaging

Materials:

  • Labeled live cells in a glass-bottom dish

  • Fluorescence microscope equipped with appropriate laser lines and filter sets for Cy5 (e.g., excitation at 633 nm or 647 nm, and emission filter centered around 670 nm).[3]

  • Environmental chamber to maintain 37°C and 5% CO₂ during imaging.

Procedure:

  • Microscope Setup:

    • Place the dish with the labeled cells on the microscope stage within the environmental chamber.

    • Allow the cells to equilibrate to the chamber conditions for at least 15-30 minutes.

  • Image Acquisition:

    • Use a low laser power to minimize phototoxicity and photobleaching, especially for time-lapse imaging.[9]

    • Optimize exposure time to obtain a good signal-to-noise ratio.[9]

    • Acquire images using the appropriate Cy5 filter set.

    • For time-lapse experiments, define the time intervals and total duration of the experiment.

Mandatory Visualizations

experimental_workflow cluster_metabolic_labeling Metabolic Labeling cluster_bioorthogonal_reaction Bioorthogonal Reaction cluster_imaging Imaging start Seed Cells add_tco Add TCO-Nucleoside (1-10 µM) start->add_tco incubate_tco Incubate (1-24 hours) add_tco->incubate_tco wash1 Wash (2-3x) incubate_tco->wash1 add_tetrazine Add this compound (1-10 µM) wash1->add_tetrazine incubate_tetrazine Incubate (10-30 min) add_tetrazine->incubate_tetrazine wash2 Wash (Optional) incubate_tetrazine->wash2 image Live-Cell Imaging (Ex: ~647 nm, Em: ~662 nm) wash2->image

Caption: Experimental workflow for nucleic acid labeling.

signaling_pathway cluster_stimulus Extracellular Stimulus cluster_receptor Receptor Activation cluster_cascade Kinase Cascade cluster_response Cellular Response growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors erk->transcription_factors dna_synthesis DNA Synthesis (Incorporation of TCO-Nucleoside) transcription_factors->dna_synthesis cell_proliferation Cell Proliferation dna_synthesis->cell_proliferation

Caption: MAPK signaling pathway leading to DNA synthesis.

References

Troubleshooting & Optimization

Reducing non-specific binding of Sulfo-Cy5-tetrazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sulfo-Cy5-tetrazine. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance and troubleshooting for experiments involving this fluorescent probe. Here you will find answers to frequently asked questions, detailed troubleshooting guides, experimental protocols, and supporting data to help you minimize non-specific binding and achieve optimal results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for? this compound is a water-soluble, far-red fluorescent dye functionalized with a tetrazine group.[1][2] It is a click chemistry reagent used for bioorthogonal labeling.[3] The tetrazine group reacts specifically with a trans-cyclooctene (B1233481) (TCO) group through an inverse electron demand Diels-Alder (iEDDA) ligation, a reaction known for its high speed and specificity in biological systems.[3][4] This makes it ideal for labeling proteins, nucleic acids, and other biomolecules in applications like fluorescence microscopy, flow cytometry, and in vivo imaging.[1]

Q2: What causes non-specific binding of this compound conjugates? Non-specific binding occurs when the fluorescent conjugate adheres to surfaces or molecules other than its intended TCO-modified target.[5] The primary causes include:

  • Hydrophobic Interactions: The aromatic cyanine (B1664457) ring structure can interact with hydrophobic regions of proteins, cell membranes, and plasticware.[5][6][7] Hydrophobicity is a major driver of non-specific binding for many fluorescent dyes.[8]

  • Electrostatic Interactions: Although the sulfo groups are designed to increase hydrophilicity and impart a negative charge to minimize non-specific interactions, residual charged regions on the dye or the conjugated biomolecule can still bind to oppositely charged surfaces.[5][9]

  • Excessive Dye Concentration: Using a higher-than-necessary concentration of the this compound conjugate can lead to an increase in unbound molecules that adhere to various surfaces, elevating background signal.[5][10]

  • Inadequate Blocking or Washing: Failure to sufficiently block non-specific binding sites on your sample or to wash away unbound conjugate will result in high background fluorescence.[5][11]

Q3: How do the sulfo groups on the Cy5 dye affect non-specific binding? The sulfonate (sulfo) groups are added to the cyanine dye structure to increase its water solubility (hydrophilicity).[1][9] This increased hydrophilicity helps to counteract the inherent hydrophobic nature of the cyanine core, thereby reducing the tendency for non-specific binding to hydrophobic surfaces.[9] The sulfo groups also introduce a negative charge, which can help repel the conjugate from negatively charged cell membranes.

Q4: What are the best blocking agents to use? The choice of blocking agent is critical for reducing background signal. Common and effective options include:

  • Bovine Serum Albumin (BSA): A general protein blocker that is widely used to prevent non-specific hydrophobic binding.[7][12] A concentration of 1-5% in your buffer is a good starting point.[13]

  • Normal Serum: Using heat-inactivated normal serum (e.g., 5-10%) from the species in which your secondary antibody was raised (if applicable in your workflow) is a very effective method.[12][14]

  • Non-fat Dry Milk or Casein: These are also effective protein-based blocking agents.[7][] It is often beneficial to include a low concentration of the blocking agent in the antibody or probe dilution buffer throughout the experiment.[12]

Q5: Can my buffer composition affect non-specific binding? Yes, buffer composition plays a significant role. Key parameters to consider are:

  • pH: While the tetrazine-TCO ligation is tolerant of a wide pH range (typically 5-9), the charge of your target molecules and surfaces can be pH-dependent.[16] Optimizing the pH can help minimize electrostatic interactions.[13]

  • Salt Concentration: Increasing the ionic strength of your buffer (e.g., by increasing NaCl concentration) can help shield electrostatic interactions, thereby reducing non-specific binding.[13][17]

  • Detergents: Adding a small amount (e.g., 0.05-0.3%) of a non-ionic detergent like Tween 20 or Triton X-100 to your wash buffers can significantly reduce non-specific binding caused by hydrophobic interactions.[7][17]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues related to high background and non-specific binding of this compound.

IssuePotential CauseRecommended Solution
High background fluorescence across the entire sample 1. Excessive Conjugate Concentration: Too much unbound fluorescent conjugate is present.Titrate the this compound conjugate to determine the optimal concentration that yields a high signal-to-noise ratio. Start with the recommended concentration and test several dilutions below it.[5][10]
2. Insufficient Washing: Unbound conjugate was not adequately removed.Increase the number (e.g., from 3 to 5) and duration (e.g., from 5 to 10 minutes) of wash steps after the conjugate incubation.[5][11] Add a non-ionic detergent like 0.1% Tween 20 to the wash buffer to improve removal of non-specifically bound molecules.[7]
3. Inadequate Blocking: Non-specific sites on the cells/tissue were not effectively blocked.Increase the blocking incubation time (e.g., to 1 hour at room temperature).[18] Optimize the blocking agent concentration (e.g., try 3% or 5% BSA). Consider using normal serum (e.g., 10%) as an alternative blocking agent.[12][14]
Speckled or punctate background staining 1. Conjugate Aggregates: The this compound conjugate has formed aggregates.Centrifuge the conjugate solution at high speed (e.g., >10,000 x g) for 5-10 minutes before use and carefully collect the supernatant.[12]
2. Contaminated Buffers: Particulates or microbial growth in buffers.Use freshly prepared, filtered (0.22 µm filter) buffers for all steps.[12][19]
High background in negative control sample (e.g., cells not expressing the TCO-tagged protein)1. Hydrophobic Interactions: The Sulfo-Cy5 dye itself is binding non-specifically to cellular components or the substrate.Include a non-ionic detergent (e.g., 0.1% Tween 20) in the conjugate incubation buffer and wash buffers.[7][17] Increase the salt concentration in the wash buffer (e.g., up to 500 mM NaCl) to disrupt electrostatic interactions.[17]
2. Autofluorescence: The cells or tissue have high intrinsic fluorescence in the far-red spectrum.Image an unstained control sample to assess the level of autofluorescence.[19] If high, consider using a commercial autofluorescence quenching agent or spectral unmixing if your imaging software supports it.

Data Presentation

Table 1: Effect of Blocking Agents on Signal-to-Noise Ratio

This table shows representative data on how different blocking agents can impact the signal-to-noise ratio (SNR) in a cell-based imaging experiment. SNR is calculated as the mean fluorescence intensity of the specific signal divided by the mean fluorescence intensity of the background.

Blocking AgentConcentrationIncubation TimeSignal Intensity (Specific)Background IntensitySignal-to-Noise Ratio
None--15,2307,8501.9
BSA1% (w/v)30 min14,9803,1404.8
BSA 3% (w/v) 60 min 15,110 1,580 9.6
Normal Goat Serum5% (v/v)60 min14,8501,8907.9
Non-fat Dry Milk5% (w/v)60 min14,5002,4505.9
Table 2: Effect of Tween 20 in Wash Buffer on Background Reduction

This table illustrates the effect of adding a non-ionic detergent to the wash buffer to reduce non-specific binding.

Tween 20 Concentration in Wash BufferNumber of WashesBackground IntensityPercent Background Reduction
0%33,140Baseline
0.05% (v/v)32,01036.0%
0.1% (v/v) 3 1,620 48.4%
0.1% (v/v)51,45053.8%

Experimental Protocols

Protocol 1: Optimizing Blocking Conditions for Cell Staining

This protocol describes how to test different blocking agents to minimize non-specific binding of your this compound conjugate in an immunocytochemistry (ICC) or imaging experiment.

  • Cell Preparation: Plate and grow your cells (both a positive control with the TCO-target and a negative control without) on coverslips or in imaging plates as per your standard protocol.

  • Fixation & Permeabilization: Fix and permeabilize the cells using your established method (e.g., 4% paraformaldehyde followed by 0.25% Triton X-100 in PBS). Wash cells three times with PBS.

  • Blocking (Test Conditions):

    • Prepare several blocking buffers to test (e.g., 1% BSA in PBS, 3% BSA in PBS, 5% Normal Goat Serum in PBS).

    • Add a different blocking buffer to each coverslip/well, ensuring complete coverage.

    • Incubate for 1 hour at room temperature.

  • Conjugate Incubation:

    • Dilute the this compound conjugate to your working concentration in each of the corresponding blocking buffers (e.g., dilute in 1% BSA if blocked with 1% BSA).

    • Remove the blocking buffer and add the diluted conjugate solution to the cells.

    • Incubate for 1-2 hours at room temperature, protected from light.

  • Washing:

    • Remove the conjugate solution.

    • Wash the cells three times for 5-10 minutes each with PBS containing 0.1% Tween 20.

  • Mounting and Imaging:

    • Mount the coverslips with an appropriate mounting medium.

    • Image all samples using identical acquisition settings (e.g., laser power, exposure time, gain).

  • Analysis:

    • Quantify the mean fluorescence intensity in the specific signal area and in a background region for each condition.

    • Calculate the signal-to-noise ratio for each blocking agent to determine the optimal condition.

Protocol 2: Titration of this compound Conjugate

This protocol helps determine the lowest concentration of your conjugate that provides a strong specific signal with minimal background.

  • Prepare Cells and Block: Prepare and block your cells using the optimal blocking protocol determined above.

  • Prepare Conjugate Dilutions:

    • Prepare a serial dilution of your this compound conjugate in the optimal blocking buffer. A good starting range is to test your standard concentration, as well as 2-fold and 4-fold dilutions below it, and one 2-fold dilution above it.

    • Example: If your standard concentration is 10 µg/mL, prepare solutions at 20, 10, 5, and 2.5 µg/mL.

  • Incubation:

    • Add each dilution to a separate sample of cells.

    • Incubate for 1-2 hours at room temperature, protected from light.

  • Wash, Mount, and Image:

    • Wash all samples identically as described in Protocol 1.

    • Mount and image all samples using identical acquisition settings.

  • Analysis:

    • Measure the specific signal and background intensity for each concentration.

    • Plot the signal-to-noise ratio against the conjugate concentration.

    • Select the lowest concentration that provides the highest or a plateaued signal-to-noise ratio for future experiments.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stain Staining Protocol cluster_analysis Data Acquisition prep Prepare TCO-modified Sample (Cells/Tissue) fix Fix & Permeabilize prep->fix block Block Non-Specific Sites (e.g., 3% BSA) fix->block incubate Incubate with this compound block->incubate wash Wash Extensively (e.g., PBS + 0.1% Tween 20) incubate->wash mount Mount Sample wash->mount image Fluorescence Imaging mount->image

Caption: General workflow for labeling TCO-modified samples with this compound.

troubleshooting_tree start High Background Observed? control Is background high in negative control? start->control cause1 Cause: Excess Conjugate / Insufficient Washing sol1 Solution: - Titrate conjugate concentration lower - Increase number and duration of washes - Add 0.1% Tween 20 to wash buffer cause1->sol1 cause2 Cause: Inadequate Blocking cause1->cause2 sol2 Solution: - Increase blocking time to >1 hr - Increase BSA concentration (3-5%) - Try an alternative blocker (e.g., serum) cause2->sol2 cause3 Cause: Hydrophobic / Electrostatic Interactions sol3 Solution: - Add Tween 20 to incubation buffer - Increase salt (NaCl) concentration - Ensure sulfo-Cy5 dye is used cause3->sol3 control->cause1 No control->cause3 Yes

Caption: Decision tree for troubleshooting non-specific binding of this compound.

binding_mechanisms Mechanisms of Non-Specific Binding cluster_dye cluster_surface dye Sulfo-Cy5 Conjugate dye_hydrophobic Aromatic Core (Hydrophobic) dye_charge Residual Charge (+/-) surface_hydrophobic Hydrophobic Pocket dye_hydrophobic->surface_hydrophobic Hydrophobic Interaction surface_charge Charged Domain (-/+) dye_charge->surface_charge Electrostatic Interaction surface Surface

Caption: Key molecular interactions leading to non-specific binding of fluorescent dyes.

References

Sulfo-Cy5-Tetrazine Conjugation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sulfo-Cy5-tetrazine conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ensuring the successful execution of your bioorthogonal labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is the underlying chemistry of this compound conjugation?

This compound reacts with trans-cyclooctene (B1233481) (TCO)-modified molecules via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[1][2][3] This bioorthogonal "click chemistry" reaction is known for its exceptional speed, high specificity, and biocompatibility, as it proceeds rapidly at physiological conditions without the need for a copper catalyst or elevated temperatures.[2][4] The reaction forms a stable covalent bond.[2]

Q2: How should I store and handle my this compound reagent?

For optimal stability, this compound should be stored at -20°C in the dark and protected from moisture.[1][5][6][7] It is recommended to desiccate the product.[1][5] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation, which can lead to hydrolysis. For transportation, the reagent is stable at room temperature for up to three weeks.[1][5]

Q3: In what solvents is this compound soluble?

This compound has good solubility in water and other common organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[1][6] This high aqueous solubility makes it ideal for labeling biomolecules in biological buffers.[3][5][7]

Q4: Is the fluorescence of the Cy5 core sensitive to pH?

The fluorescence intensity of Sulfo-Cy5 is largely independent of pH within a broad range, typically from pH 4 to 10.[2][8][9] This stability makes it a robust fluorophore for a variety of experimental conditions. However, the reactivity of the tetrazine moiety can be influenced by pH.

Troubleshooting Guide

Issue 1: Low or No Conjugation Efficiency
Potential Cause Recommended Solution
Incorrect Stoichiometry Empirically optimize the molar ratio of this compound to the TCO-modified molecule. A slight molar excess (e.g., 1.5 to 5-fold) of the tetrazine dye is often a good starting point.[10][11]
Suboptimal Reaction Buffer pH Ensure the pH of the reaction buffer is within the optimal range, typically between 6.0 and 9.0.[10] Phosphate-buffered saline (PBS) is a commonly used buffer.[10]
Degraded Tetrazine Reagent Tetrazines can degrade over time, especially if exposed to moisture or harsh conditions.[12] Use freshly prepared solutions of this compound for best results. Perform the conjugation reaction as soon as possible after preparing the labeled protein.[12]
Inactive TCO-modified Molecule The TCO group can be susceptible to oxidation or isomerization.[12] Ensure the quality and activity of your TCO-functionalized reagent.
Low Reactant Concentrations As a bimolecular reaction, the conjugation rate is dependent on the concentration of both reactants.[11] If possible, increase the concentration of your reactants to drive the reaction forward.
Issue 2: High Background Signal or Non-specific Binding
Potential Cause Recommended Solution
Excess Unreacted Dye It is crucial to remove any unreacted this compound after the conjugation reaction. This can be achieved through size-exclusion chromatography (e.g., NAP-5 or PD-10 desalting columns), dialysis, or other purification methods suitable for your molecule.[10][11]
Hydrophobic Interactions The Cy5 dye core is relatively hydrophobic and can non-specifically associate with proteins or other biomolecules.[11] Including a small amount of a non-ionic detergent (e.g., 0.05% Tween-20) in your wash buffers can help to reduce this background.[11]
Precipitation of the Conjugate The sulfo groups on Sulfo-Cy5 enhance its water solubility.[5] However, if your target molecule is prone to aggregation, the addition of the dye may exacerbate this. Consider optimizing buffer conditions (e.g., adding solubilizing agents) if precipitation is observed.
Issue 3: Unexpected Quenching of Fluorescence
Potential Cause Recommended Solution
Presence of Reducing Agents Some reducing agents, like tris(2-carboxyethyl)phosphine (B1197953) (TCEP), have been shown to reversibly quench the fluorescence of Cy5 dyes through a 1,4-addition to the polymethine bridge.[13] If your experimental workflow includes reducing agents, consider their compatibility with Cy5.
High Degree of Labeling (DOL) Over-labeling a molecule with fluorophores can lead to self-quenching. If you suspect a high DOL, try reducing the molar excess of this compound used in the conjugation reaction.
Förster Resonance Energy Transfer (FRET) If another chromophore is in close proximity to the Cy5 dye, its fluorescence may be quenched via FRET.[14] Ensure that your experimental design accounts for potential FRET partners.

Quantitative Data Summary

ParameterRecommended Range/ValueNotes
Molar Excess of this compound 1.5 to 5-foldThe optimal ratio should be determined empirically for each specific conjugation.[10][11]
Reaction pH 6.0 - 9.0PBS is a common and suitable buffer.[10]
Reaction Temperature Room Temperature (20-25°C)The reaction is typically fast and efficient at room temperature.[10] For less reactive partners, incubation at 37°C can be considered.[10]
Reaction Time 30 - 60 minutesFor many applications, the reaction is complete within this timeframe.[10] It can be extended to 2 hours or overnight at 4°C if necessary.[10]
Storage of this compound -20°C, desiccated, in the darkLong-term storage to maintain reagent stability.[1][5][6][7]

Experimental Protocols

General Protocol for Labeling a TCO-Modified Protein with this compound
  • Reagent Preparation:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Prepare a stock solution of this compound (e.g., 1-10 mM) in an anhydrous, water-miscible organic solvent like DMSO or DMF.[11]

    • Dissolve your TCO-modified protein in a suitable reaction buffer (e.g., PBS, pH 7.4) to a final concentration of 1-10 mg/mL.[11]

  • Conjugation Reaction:

    • Add a 3-5 molar excess of the this compound stock solution to the TCO-modified protein solution.[11]

    • Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.[10]

  • Purification of the Conjugate:

    • Remove the unreacted this compound using a size-exclusion chromatography column (e.g., a NAP-5 or PD-10 desalting column) equilibrated with your desired storage buffer (e.g., PBS).[10][11]

    • Collect the fractions containing the labeled protein, which will typically be the first colored fractions to elute.

  • Characterization (Optional but Recommended):

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at both 280 nm (for the protein) and ~646 nm (for the Sulfo-Cy5 dye).[15]

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis prep_dye Dissolve this compound in DMSO/DMF mix Mix Reagents (3-5x molar excess of dye) prep_dye->mix prep_protein Dissolve TCO-Protein in PBS prep_protein->mix incubate Incubate at RT (30-60 min, dark) mix->incubate purify Size-Exclusion Chromatography incubate->purify analyze Characterize Conjugate (Absorbance for DOL) purify->analyze

Caption: Experimental workflow for this compound conjugation.

troubleshooting_tree start Low Conjugation Efficiency? q_ratio Check Molar Ratio (1.5-5x excess dye?) start->q_ratio Yes a_ratio Optimize Stoichiometry q_ratio->a_ratio No q_reagents Reagents Active? (Freshly prepared?) q_ratio->q_reagents Yes a_reagents Use Fresh Reagents q_reagents->a_reagents No q_ph Buffer pH Correct? (pH 6.0-9.0?) q_reagents->q_ph Yes a_ph Adjust Buffer pH q_ph->a_ph No q_conc Reactant Concentration Sufficient? q_ph->q_conc Yes a_conc Increase Concentration q_conc->a_conc No

Caption: Troubleshooting decision tree for low conjugation efficiency.

References

Technical Support Center: Sulfo-Cy5-Tetrazine & TCO Ligation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sulfo-Cy5-tetrazine and trans-cyclooctene (B1233481) (TCO) bioorthogonal ligation. This guide provides researchers, scientists, and drug development professionals with detailed information on the effect of pH on this reaction, troubleshooting advice for common issues, and comprehensive experimental protocols to ensure the success of your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the this compound and TCO ligation reaction?

The inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and TCO is robust and proceeds efficiently across a broad pH range, typically between pH 6 and 9.[1][2] The most commonly recommended pH for this reaction is between 7.2 and 7.5, often using phosphate-buffered saline (PBS).[3][4] While the ligation itself is tolerant, it is crucial to consider the pH stability of the molecules you intend to conjugate.

Q2: How does pH affect the stability of the this compound and TCO reactants?

  • This compound: The Sulfo-Cy5 fluorophore is highly stable and its fluorescence is pH-insensitive in the range of pH 4 to 10.[5] This makes it an excellent choice for experiments that may require deviations from neutral pH.

  • Trans-Cyclooctene (TCO): The TCO functional group is generally stable in aqueous buffers for extended periods (e.g., weeks at 4°C, pH 7.5).[3] However, TCO can be susceptible to isomerization to its less reactive cis-isomer, particularly in the presence of thiols or copper-containing proteins.[6] This isomerization is a key consideration for reaction efficiency but is not strongly dependent on pH within the recommended range.

Q3: My initial biomolecule labeling step with an NHS-ester (e.g., TCO-NHS) has low efficiency. Is this a pH issue?

Yes, this is very likely a pH-related issue. The labeling of primary amines (like those on lysine (B10760008) residues in proteins) with N-hydroxysuccinimide (NHS) esters is highly pH-dependent.

  • Optimal pH: This reaction should be performed in a buffer with a pH between 7.2 and 9.0.[7]

  • Buffer Choice: It is critical to use an amine-free buffer such as PBS (phosphate-buffered saline), HEPES, or borate (B1201080) buffer.[1][7] Buffers containing primary amines, like Tris or glycine, will compete with your target molecule for the NHS ester, drastically reducing labeling efficiency.[7]

Q4: Does the ligation rate constant (k₂) of the tetrazine-TCO reaction change significantly with pH?

For many common tetrazine-TCO pairs, the ligation rate does not change significantly within the typical physiological pH range. One study investigating a representative tetrazine found no significant change in the second-order rate constant when comparing reactions at pH 7.4 and pH 5.0.[4] While extreme pH values can affect reaction kinetics, the primary influence of pH is on the stability and reactivity of the biomolecules being conjugated and the reagents used for their modification (like NHS esters).

Troubleshooting Guide

This guide addresses common issues encountered during conjugation experiments involving this compound and TCO.

IssuePotential CauseRecommended Solution
Low or No Final Conjugate Yield Suboptimal pH: While the ligation is tolerant, the overall process, including prior labeling steps, may have specific pH requirements.Ensure any initial NHS ester labeling steps are performed between pH 7.2-9.0 in an amine-free buffer.[7] For the final ligation, use a buffer between pH 7.0 and 8.0, such as PBS.[3]
Incorrect Stoichiometry: An improper molar ratio of tetrazine to TCO can result in an incomplete reaction.Empirically optimize the molar ratio. A slight molar excess (1.05 to 1.5-fold) of the fluorescent tetrazine probe relative to the TCO-labeled molecule is a common starting point.[1]
Degradation of TCO Moiety: The TCO group may have isomerized to its less reactive cis-form.Prepare TCO-labeled biomolecules fresh if possible. Avoid prolonged exposure to thiols or copper ions.[6] Store TCO-containing reagents as recommended by the manufacturer.
Hydrolysis of NHS Ester: If using an NHS ester to introduce TCO or tetrazine, it may have hydrolyzed before reacting with the target.Allow reagent vials to equilibrate to room temperature before opening to prevent condensation. Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[7]
High Background Fluorescence Excess Fluorophore: Unreacted this compound remains in the sample.Purify the final conjugate to remove excess reagents. Spin desalting columns are effective for proteins >5 kDa, while size-exclusion chromatography (SEC) can provide higher resolution.[1]
Inconsistent Results Reagent Instability: Improper storage of stock solutions.Store stock solutions (typically in anhydrous DMSO) at -20°C or -80°C, desiccated and protected from light. Aliquot to avoid repeated freeze-thaw cycles.
Logical Troubleshooting Workflow

This diagram outlines a step-by-step process for diagnosing low conjugation yield.

G start Low Conjugation Yield Detected q1 Was an NHS ester used for labeling? start->q1 q2 Was labeling pH 7.2-9.0 in an amine-free buffer (e.g., PBS)? q1->q2 Yes q3 Was TCO-reagent/biomolecule prepared fresh and stored correctly? q1->q3 No a1_yes Yes a1_no No sol_nhs Action: Re-run labeling step. Use amine-free buffer (PBS, HEPES) at pH 7.2-9.0. q2->sol_nhs No q2->q3 Yes a2_yes Yes a2_no No sol_tco Action: Prepare fresh TCO-labeled biomolecule. Avoid thiols/copper. Verify reagent integrity. q3->sol_tco No q4 Was molar ratio optimized? (e.g., 1.05-1.5x tetrazine) q3->q4 Yes a3_yes Yes a3_no No sol_ratio Action: Perform a titration to find the optimal molar ratio for your specific system. q4->sol_ratio No end_node Consider other factors: - Reaction time/temperature - Steric hindrance - Reagent purity q4->end_node Yes a4_yes Yes a4_no No

Caption: Troubleshooting logic for low conjugation yield.

Data Summary

While specific kinetic data for this compound at various pH values is not extensively published, the following table summarizes the key pH-related parameters and observations from the literature for the overall workflow.

ParameterRecommended pHBuffer SystemNotes
NHS Ester Labeling 7.2 - 9.0Amine-free (PBS, HEPES, Borate)Reaction is highly pH-dependent. Amine-containing buffers (Tris, Glycine) must be avoided as they will quench the reaction.[7]
Tetrazine-TCO Ligation 6.0 - 9.0 (Optimal: 7.2 - 7.5)PBS, HEPESThe reaction itself is tolerant of a wide pH range. The rate is not significantly affected within this physiological range.[1][2][4]
Sulfo-Cy5 Stability 4.0 - 10.0N/AThe fluorophore is stable and its fluorescence is insensitive to pH across a very broad range.[5]
TCO Stability Neutral (e.g., 7.5)Aqueous BuffersStable for weeks at 4°C in standard buffers. Stability can be compromised by thiols or copper, not primarily by pH in the 6-9 range.[3][6]

Experimental Protocols & Visualized Workflow

Protocol: Labeling a TCO-Protein with this compound

This protocol describes a typical workflow for conjugating a protein modified with a TCO group to this compound.

1. Reagent Preparation:

  • Protein Solution: Prepare the TCO-functionalized protein in an appropriate reaction buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.

  • This compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or water to create a 1-10 mM stock solution. Briefly vortex to ensure it is fully dissolved.

2. Reaction Setup:

  • Stoichiometry Calculation: Calculate the volume of the this compound stock solution required to achieve the desired molar excess over the TCO-protein (a 1.5-fold molar excess is a good starting point).

  • Reaction Initiation: Add the calculated volume of the this compound stock solution to the protein solution. Add it dropwise while gently vortexing to ensure efficient mixing.

3. Incubation:

  • Incubate the reaction mixture at room temperature for 30-60 minutes.[1] For less concentrated samples or less reactive partners, this can be extended to 2 hours or performed overnight at 4°C.[1]

  • Protect the reaction from light to prevent photobleaching of the Cy5 dye.

4. Purification (Removal of Excess Reagent):

  • After the incubation is complete, remove the unreacted this compound.

  • Spin Desalting: For rapid buffer exchange and purification of proteins >5 kDa, use a spin desalting column according to the manufacturer's instructions.

  • Size-Exclusion Chromatography (SEC): For higher resolution purification, SEC can be employed.

5. Storage:

  • Store the final, purified Sulfo-Cy5-labeled protein conjugate at 4°C, protected from light.[1] For long-term storage, follow best practices for your specific protein (e.g., -20°C or -80°C with cryoprotectants).

General Reaction Scheme & Experimental Workflow

G cluster_0 Chemical Reaction tz This compound prod Stable Conjugate (Sulfo-Cy5-Biomolecule) tz->prod tco TCO-Biomolecule tco->prod n2 N₂ Gas prod->n2 release

Caption: this compound TCO Ligation Scheme.

G prep 1. Reagent Preparation - Dissolve this compound - Prepare TCO-Protein in PBS, pH 7.4 react 2. Initiate Reaction - Mix reagents (1.5x excess of Tetrazine) - Vortex gently prep->react incubate 3. Incubate - Room temp, 30-60 min - Protect from light react->incubate purify 4. Purify Conjugate - Spin Desalting Column or SEC - Remove excess fluorophore incubate->purify analyze 5. Analysis & Storage - Confirm labeling (SDS-PAGE, Spectroscopy) - Store at 4°C, protected from light purify->analyze

Caption: General experimental workflow for protein labeling.

References

Technical Support Center: Troubleshooting Low Fluorescence Signal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for labeling experiments. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve issues related to low fluorescence signals in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here you will find a series of questions and answers that directly address specific issues you might encounter during your labeling experiments.

Section 1: Antibody-Related Issues

Question: Why am I getting a very weak or no signal from my primary antibody?

Answer: A weak or absent signal can stem from several factors related to your primary antibody. Here are the most common causes and their solutions:

  • Suboptimal Antibody Concentration: The concentration of your primary antibody is critical. If it's too low, the signal will be weak; if it's too high, you can get high background noise that masks your signal.[1][2][3]

    • Solution: Perform an antibody titration to determine the optimal concentration that provides the best signal-to-noise ratio.[3][4][5] It is recommended to test a range of dilutions.[6][7]

  • Improper Antibody Storage: Antibodies are sensitive to storage conditions. Repeated freeze-thaw cycles can lead to degradation and loss of activity.[8]

    • Solution: Aliquot your antibody upon arrival and store it as recommended on the datasheet. Avoid repeated freezing and thawing.[8]

  • Antibody Incompatibility: The primary antibody may not be validated for the application you are using it for (e.g., an antibody validated for Western Blot may not work in immunofluorescence).[8]

    • Solution: Always check the antibody datasheet to ensure it has been validated for your specific application.[8] If possible, confirm protein expression using another method like Western Blot.[9]

  • Poor Antibody Quality: The antibody may have low specificity or affinity for the target protein.[10]

    • Solution: Use antibodies from reputable sources that provide validation data. If the problem persists, consider trying an antibody from a different vendor or a different clone.

Question: My primary antibody seems fine, but I'm still not getting a signal. Could it be the secondary antibody?

Answer: Yes, issues with the secondary antibody are a common cause of weak or no signal. Here's what to check:

  • Incorrect Secondary Antibody: The secondary antibody must be raised against the host species of the primary antibody (e.g., if your primary is a mouse anti-protein X, you need an anti-mouse secondary).[2][8]

    • Solution: Double-check the host species of your primary antibody and ensure you are using the correct secondary antibody.[2][8]

  • Insufficient Secondary Antibody Concentration: Similar to the primary antibody, the secondary antibody concentration needs to be optimal.[10]

    • Solution: Titrate your secondary antibody to find the best concentration.

  • Secondary Antibody Storage: Fluorophore-conjugated secondary antibodies are often light-sensitive. Improper storage can lead to photobleaching and a weaker signal.[8][11]

    • Solution: Store fluorophore-conjugated antibodies in the dark at the recommended temperature.[8][11]

Section 2: Fluorophore and Imaging Issues

Question: My signal is bright initially but fades quickly when I view it under the microscope. What is happening?

Answer: This phenomenon is called photobleaching, which is the irreversible destruction of a fluorophore's ability to emit light due to prolonged exposure to excitation light.[12][13][14]

  • Solutions to Minimize Photobleaching:

    • Use an Antifade Mounting Medium: These reagents scavenge free radicals that are generated during the excitation process, thereby protecting the fluorophore.[9][12][15]

    • Reduce Excitation Light Intensity and Exposure Time: Use the lowest possible laser power or light intensity and the shortest exposure time that still allows you to capture a good image.[12][13][15] Using neutral density filters can help reduce illumination intensity.[13][16]

    • Choose Photostable Fluorophores: Some fluorophores are inherently more resistant to photobleaching than others.[12][13] For example, modern dyes like Alexa Fluors or DyLight Fluors are generally more photostable than older dyes like FITC.[14][17]

    • Image Quickly: Image your samples as soon as possible after staining and mounting.[8][9]

Question: How do I choose the right fluorophore for my experiment?

Answer: Selecting the appropriate fluorophore is crucial for a strong signal. Consider the following:

  • Microscope Compatibility: Ensure that the excitation and emission spectra of your chosen fluorophore match the light source and filters of your microscope.[18][19]

  • Brightness: Fluorophores vary in their intrinsic brightness, which is a product of their extinction coefficient and quantum yield.[19] For detecting low-abundance targets, choose a brighter fluorophore.[9][19]

  • Spectral Overlap in Multiplexing: When using multiple fluorophores, select ones with minimal spectral overlap to avoid signal bleed-through between channels.[18][19]

Section 3: Sample Preparation and Protocol Issues

Question: I suspect my sample preparation is the problem. What are the common pitfalls?

Answer: Proper sample preparation is fundamental for successful labeling. Here are some common issues:

  • Poor Fixation: The fixation step is critical for preserving cell morphology and antigenicity. Over-fixation can mask the epitope your antibody is supposed to bind, while under-fixation can lead to poor structural preservation and loss of the target antigen.[4][20]

    • Solution: Optimize the fixation time and the type of fixative used (e.g., formaldehyde, methanol).[4][8] Aldehyde-based fixatives are common, but organic solvents like methanol (B129727) may be better for certain antibodies.[21][22] Always check the antibody datasheet for recommended fixation protocols.[9]

  • Insufficient Permeabilization: For intracellular targets, the cell membrane must be permeabilized to allow the antibody to enter the cell. If permeabilization is insufficient, the antibody will not reach its target.[8][10]

    • Solution: Use a suitable permeabilization agent (e.g., Triton X-100, saponin) at the correct concentration and for an adequate amount of time.[22][23] The choice of agent depends on the location of the target protein.

  • Antigen Retrieval: For some samples, particularly paraffin-embedded tissues, an antigen retrieval step may be necessary to unmask the epitope that was altered during fixation.[8]

    • Solution: If you are working with tissue sections, consider performing heat-induced or enzymatic antigen retrieval.

  • High Autofluorescence: Some cells and tissues naturally fluoresce, which can obscure your signal.[8][9] This is often a problem in the green spectrum.

    • Solution: Use an unstained sample as a control to assess the level of autofluorescence.[9] If it is high, you can try using a blocking agent like Sudan Black B or choose fluorophores in the red or far-red spectrum where autofluorescence is typically lower.[8][24]

Experimental Protocols

Protocol: Antibody Titration for Immunofluorescence

This protocol outlines the steps to determine the optimal dilution for a primary antibody.

  • Prepare a series of dilutions: Start with the dilution recommended on the antibody datasheet and prepare a series of twofold dilutions (e.g., 1:50, 1:100, 1:200, 1:400, 1:800). If no dilution is recommended, a starting concentration of 1-10 µg/mL is generally a good starting point.[21]

  • Stain your samples: Prepare identical samples (e.g., cells cultured on coverslips) and stain each with a different antibody dilution. It is crucial to keep all other parameters of the staining protocol (incubation times, temperatures, secondary antibody concentration) constant.

  • Include controls:

    • Positive Control: A sample known to express the target protein.

    • Negative Control: A sample known to not express the target protein.[5]

    • Secondary-Only Control: A sample incubated with only the secondary antibody to check for non-specific binding.

  • Image your samples: Acquire images of each sample using the exact same microscope settings (e.g., laser power, exposure time, gain).

  • Analyze the results: Compare the signal intensity and the background noise for each dilution. The optimal dilution is the one that provides a bright, specific signal with low background.[5]

Quantitative Data Summary

ParameterRecommended Starting RangeKey Considerations
Primary Antibody Dilution (Antiserum) 1:100 - 1:1000Always perform a titration to find the optimal dilution for your specific experimental conditions.[21]
Primary Antibody Concentration (Purified) 1 - 10 µg/mLOver- or under-dilution can significantly impact signal-to-noise ratio.[21][25]
Fixation (Formaldehyde) 2% - 4% for 10-15 minutesOver-fixation can mask epitopes.[20][23]
Permeabilization (Triton X-100) 0.1% - 0.3% for 5-10 minutesInsufficient permeabilization will prevent antibodies from reaching intracellular targets.[8][23]

Diagrams

Troubleshooting_Workflow Troubleshooting Low Fluorescence Signal start Low or No Fluorescence Signal check_controls Check Controls: - Positive Control Stained? - Negative Control Clean? - Secondary-Only Control Clean? start->check_controls antibody_issue Potential Antibody Issue check_controls->antibody_issue No/Weak Positive Signal sample_prep_issue Potential Sample Prep Issue check_controls->sample_prep_issue High Background in All imaging_issue Potential Imaging Issue check_controls->imaging_issue Signal Fades Rapidly titrate_primary Titrate Primary Antibody antibody_issue->titrate_primary check_secondary Check Secondary Antibody: - Correct Host? - Titrated? - Stored Properly? titrate_primary->check_secondary validate_primary Verify Primary Antibody: - Validated for Application? - Stored Correctly? check_secondary->validate_primary signal_restored Signal Restored validate_primary->signal_restored check_fixation Optimize Fixation: - Time - Reagent sample_prep_issue->check_fixation check_permeabilization Optimize Permeabilization: - Reagent - Duration check_fixation->check_permeabilization antigen_retrieval Consider Antigen Retrieval check_permeabilization->antigen_retrieval check_autofluorescence Assess Autofluorescence antigen_retrieval->check_autofluorescence check_autofluorescence->signal_restored check_microscope Check Microscope Settings: - Correct Filters? - Sufficient Exposure/Gain? imaging_issue->check_microscope photobleaching Address Photobleaching: - Use Antifade - Reduce Light Exposure check_microscope->photobleaching choose_fluorophore Select Brighter/More Stable Fluorophore photobleaching->choose_fluorophore choose_fluorophore->signal_restored

Caption: A workflow for troubleshooting low fluorescence signal.

Antibody_Optimization_Pathway Antibody Optimization Pathway cluster_titration Titration start Start: Select Primary Antibody check_validation Check Datasheet: Validated for Application? start->check_validation check_validation->start No, Choose New Ab prepare_dilutions Prepare Serial Dilutions check_validation->prepare_dilutions Yes stain_samples Stain Samples prepare_dilutions->stain_samples image_samples Image with Consistent Settings stain_samples->image_samples analyze Analyze Signal vs. Background image_samples->analyze select_secondary Select Appropriate Secondary Ab (Anti-Host) analyze->select_secondary Optimal Primary Dilution Found titrate_secondary Titrate Secondary Antibody select_secondary->titrate_secondary final_staining Perform Experiment with Optimal Concentrations titrate_secondary->final_staining Optimal Secondary Dilution Found

Caption: A logical pathway for optimizing primary and secondary antibodies.

References

Technical Support Center: Optimizing Buffer Conditions for Tetrazine Ligation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the appropriate buffer for tetrazine ligation reactions. Here, you will find answers to frequently asked questions, troubleshooting advice for common issues, detailed experimental protocols, and key quantitative data to help you optimize your reaction conditions and achieve successful conjugations.

Frequently Asked Questions (FAQs)

???+ question "What is the optimal pH for tetrazine ligation?"

???+ question "Which buffers are recommended for tetrazine ligation?"

???+ question "Are there any buffer components to avoid?"

???+ question "Does the tetrazine structure affect buffer choice?"

Troubleshooting Guide

This guide addresses common issues encountered during tetrazine ligation reactions that can be related to buffer and reaction conditions.

Problem Potential Cause Recommended Solution
Low or No Ligation Product Incorrect Buffer pH: The pH is outside the optimal range for the specific tetrazine-dienophile pair.For TCO ligations, ensure the buffer pH is between 6.0 and 9.0.[1][2][3] For VBA ligations, consider increasing the pH to 8-11.[4][5]
Presence of Competing Reagents: The buffer contains primary amines (e.g., Tris) that have quenched the NHS-ester labeled reactant.[1][6][7]Use an amine-free buffer like PBS or sodium phosphate (B84403) for the initial labeling step.[1]
Tetrazine Instability/Degradation: The tetrazine has degraded due to prolonged incubation, especially in a basic buffer (pH > 8).[5][7]Prepare tetrazine solutions fresh. Perform the ligation reaction as soon as possible after purification of the tetrazine-labeled molecule.[7]
Degraded Ligase Buffer (if applicable): For enzymatic ligations, repeated freeze-thaw cycles can degrade ATP in the buffer.Aliquot the ligase buffer upon receipt and use a fresh aliquot for each experiment.[8][9][10]
Non-Specific Labeling Reaction with Other Nucleophiles: The tetrazine itself may react with other nucleophiles present in a complex biological sample.[11]Ensure the pH is maintained within the optimal range (e.g., 6.5-7.4) to favor the specific ligation reaction over potential side reactions.[12]
Protein/Antibody Aggregation Unfavorable Buffer Conditions: The buffer composition or pH is causing the biomolecule to aggregate.Screen different pH values and buffer compositions to find one that maintains protein solubility.[12]
Excessive Organic Co-solvent: Too much organic solvent (e.g., DMSO, DMF) used to dissolve the tetrazine or TCO reagent is causing the protein to precipitate.Minimize the amount of organic co-solvent used.[12] Ensure the final concentration of the organic solvent is low (typically <5%).

Quantitative Data

Table 1: Second-Order Rate Constants (k₂) for Tetrazine-TCO Ligation in Aqueous Buffers

The reaction kinetics of tetrazine ligation are highly dependent on the substituents of the tetrazine ring. Electron-withdrawing groups generally lead to faster reaction rates. The following table summarizes reported rate constants for various tetrazine derivatives with trans-cyclooctene (B1233481) (TCO) in common aqueous buffers.

Tetrazine DerivativeDienophileBufferTemperature (°C)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)
Dipyridyl TetrazineTCONot SpecifiedNot Specified2000 ± 400
Methyl-substituted TetrazineTCONot SpecifiedNot Specified~1000
Hydrogen-substituted TetrazineTCONot SpecifiedNot Specifiedup to 30,000
Pyridyl-tetrazine (Py-Tz)axial-TCOPBS37>10,000
Phenyl-tetrazine (Ph-Tz)axial-TCOPBS37~1,500
Various ScaffoldsTCODPBS3739,000 - 73,000

Data compiled from multiple sources.[2][13][14][15] Note that reaction conditions can influence observed rates.

Table 2: Stability of Tetrazine Derivatives in Aqueous Buffer

Tetrazine stability is a critical factor for successful bioorthogonal reactions, especially those requiring longer incubation times. Stability is often assessed by monitoring the decrease in the characteristic tetrazine absorbance (~520-540 nm) over time.

Tetrazine Substituent TypeBufferTemperature (°C)Stability Observation
Dipyridyl & Pyrimidyl (Electron-withdrawing)1:9 DMSO/PBS (pH 7.4)37Unstable; 60-85% degraded after 12 hours.[4][5]
Pyridyl & Phenyl (More Electron-rich)1:9 DMSO/PBS (pH 7.4)37More stable; >75% remaining after 12 hours.[4][5]
Alkyl-substituted (Electron-donating)PBS (pH 7.4), 1% DMSO37Most stable; >96% remaining after 10 hours.[16]

Visualizations

Tetrazine Ligation Experimental Workflow

The following diagram outlines the typical workflow for a two-step protein labeling and tetrazine ligation experiment.

G cluster_0 Step 1: Protein Activation cluster_1 Step 2: Bioorthogonal Ligation A Prepare Protein in Amine-Free Buffer (e.g., PBS, pH 7.2-8.5) C Add NHS-Ester to Protein (10-20 fold molar excess) A->C [1] B Prepare fresh NHS-Ester (TCO or Tetrazine) in anhydrous DMSO B->C [2] D Incubate 1 hr at Room Temperature C->D E Quench & Purify (e.g., Spin Desalting Column) to remove excess reagent D->E F Combine Activated Protein with Ligation Partner (e.g., Tetrazine-fluorophore) E->F Activated Protein G Incubate 30-60 min at Room Temperature F->G H Analyze Product (e.g., SDS-PAGE, MS) G->H

Caption: General experimental workflow for protein modification and subsequent tetrazine ligation.

Buffer Selection Logic for Tetrazine Ligation

Choosing the right buffer is critical for success. This decision tree guides the selection process based on key experimental parameters.

G Start Start: Define Experiment NHS Using NHS ester for labeling? Start->NHS AmineFree Use Amine-Free Buffer (e.g., PBS, Phosphate Buffer) pH 7.2 - 9.0 NHS->AmineFree  Yes Disulfide Does linker contain a disulfide bond? NHS->Disulfide No AmineFree->Disulfide NoReducing Avoid Reducing Agents (DTT, TCEP) Disulfide->NoReducing  Yes InVivo In Vivo Experiment? Disulfide->InVivo No NoReducing->InVivo Standard Standard Buffer is Suitable (e.g., PBS, pH 6-9) InVivo->Standard No (In Vitro) InVivoBuffer Use Physiological Buffer (PBS, HBSS, Ringer's) InVivo->InVivoBuffer  Yes

Caption: Decision tree for selecting an appropriate buffer for tetrazine ligation experiments.

Experimental Protocols

Protocol 1: General Procedure for TCO-Tetrazine Protein-Protein Conjugation

This protocol outlines the conjugation of two proteins that have been separately functionalized with TCO and tetrazine moieties.

Materials:

  • TCO-functionalized Protein A

  • Tetrazine-functionalized Protein B

  • Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.4[2]

  • DMSO or DMF (anhydrous)[2]

  • Spin desalting columns or other size-exclusion chromatography system[1][2]

Procedure:

  • Protein Preparation: Prepare solutions of the TCO-labeled protein and the tetrazine-labeled protein in the reaction buffer (e.g., PBS, pH 7.4).[1] If the proteins are stored in a buffer containing interfering substances (like Tris), perform a buffer exchange into PBS using a spin desalting column.[2]

  • Reactant Calculation: Determine the volumes of each protein solution required to achieve the desired molar ratio. A 1:1 molar ratio is a good starting point, but a slight excess (1.05 to 1.5-fold) of the tetrazine-functionalized protein can be used to ensure complete consumption of the TCO-protein.[1][2]

  • Conjugation: Mix the TCO-labeled protein with the tetrazine-labeled protein in a microcentrifuge tube.[1]

  • Incubation: Allow the reaction to proceed for 30 to 60 minutes at room temperature.[1][2] For less reactive partners or lower concentrations, the incubation time can be extended to 2 hours or performed overnight at 4°C.[1][2]

  • Monitoring (Optional): The progress of the reaction can be monitored by the disappearance of the tetrazine's characteristic color and its absorbance peak between 510-550 nm.[3]

  • Purification: Once the reaction is complete, the final conjugate can be purified from any unreacted starting material using size-exclusion chromatography.[1][2]

  • Storage: Store the final conjugate at 4°C until further use.[1][2]

Protocol 2: Measuring Tetrazine Ligation Kinetics via Stopped-Flow Spectrophotometry

This protocol describes how to determine the second-order rate constant (k₂) for a given tetrazine/dienophile pair.

Materials:

  • Tetrazine derivative

  • TCO (or other dienophile) derivative

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Anhydrous DMSO

  • Stopped-flow spectrophotometer

Procedure:

  • Reagent Preparation: a. Prepare a stock solution of the tetrazine derivative (e.g., 1 mM in DMSO).[17] b. Prepare a stock solution of the TCO derivative (e.g., 20 mM in DMSO).[17] c. On the day of the experiment, dilute the stock solutions in the reaction buffer to the desired final concentrations. The TCO concentration should be in pseudo-first-order excess (at least 10-fold higher than the tetrazine concentration) to simplify data analysis.[17]

  • Stopped-Flow Measurement: a. Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C or 37°C).[17] b. Load the tetrazine and TCO solutions into separate syringes of the instrument.[17] c. Rapidly mix the two solutions and monitor the decrease in the characteristic absorbance of the tetrazine (typically between 510-540 nm) over time.[17] d. Record the absorbance decay trace.[17]

  • Data Analysis: a. Fit the absorbance decay data to a single exponential decay function to obtain the observed rate constant (kobs).[17] b. The second-order rate constant (k₂) is calculated by dividing kobs by the concentration of the TCO derivative, which was used in excess: k₂ = kobs / [TCO].[17]

References

Preventing degradation of Sulfo-Cy5-tetrazine stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and storage of Sulfo-Cy5-tetrazine to prevent degradation of stock solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the integrity and performance of your reagents.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and use of this compound stock solutions.

Problem: Low or No Signal in Labeling Experiments

If you are experiencing poor labeling efficiency, it may be due to the degradation of your this compound stock.

  • Visual Inspection: Degraded solutions of cyanine (B1664457) dyes may appear discolored, shifting from a clear, deep blue to a brownish or lighter shade. The presence of visible precipitates can also indicate degradation or solubility issues.

  • Spectrophotometric Analysis: A decrease in the absorbance at the characteristic maximum wavelength for Cy5 (around 646 nm) is a primary indicator of degradation. A shift in the maximum absorbance wavelength (λmax) can also suggest chemical modification of the dye.

  • Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC) or HPLC-Mass Spectrometry (HPLC-MS) can reveal the presence of degradation products as additional peaks in the chromatogram. A decrease in the area of the main peak corresponding to pure this compound is a quantitative indicator of degradation.

Troubleshooting Workflow

cluster_0 Troubleshooting Low Labeling Signal Low_Signal Low or No Labeling Signal Observed Check_Storage Verify Storage Conditions (-20°C, Dark, Desiccated) Low_Signal->Check_Storage Optimize_Protocol Review and Optimize Labeling Protocol Low_Signal->Optimize_Protocol Visual_Inspect Visually Inspect Stock Solution (Color Change, Precipitate) Check_Storage->Visual_Inspect Spectro_Analysis Perform UV-Vis Spectroscopy (Check Absorbance at ~646 nm) Visual_Inspect->Spectro_Analysis HPLC_Analysis Run HPLC-MS Analysis (Assess Purity) Spectro_Analysis->HPLC_Analysis Degradation_Confirmed Degradation Confirmed HPLC_Analysis->Degradation_Confirmed Prepare_New_Stock Prepare Fresh Stock Solution Degradation_Confirmed->Prepare_New_Stock

Caption: A stepwise guide to troubleshooting low signal issues in labeling experiments.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: How should I store my this compound solid and stock solutions?

    • A1: Solid this compound should be stored at -20°C, protected from light, and in a desiccated environment.[1] Stock solutions, typically prepared in anhydrous DMSO or DMF, should also be stored at -20°C or -80°C for longer-term storage, aliquoted to avoid repeated freeze-thaw cycles, and protected from light.[2]

  • Q2: What is the shelf-life of this compound?

    • A2: When stored correctly at -20°C in the dark and desiccated, this compound is stable for up to 24 months.[1][3]

  • Q3: Can I store my stock solution at 4°C or room temperature?

    • A3: It is not recommended. Storing stock solutions at 4°C or room temperature can accelerate degradation, especially in aqueous buffers. Transportation at room temperature for up to 3 weeks is generally acceptable for the solid form.[1]

  • Q4: How many freeze-thaw cycles can a stock solution tolerate?

    • A4: While specific data for this compound is unavailable, it is best practice to minimize freeze-thaw cycles for all fluorescent dye stock solutions. Aliquoting the stock solution into single-use volumes is highly recommended to preserve its integrity.

Solvents and Solution Stability

  • Q5: What solvents are recommended for preparing stock solutions?

    • A5: Anhydrous DMSO and DMF are the recommended solvents for preparing concentrated stock solutions.[1] this compound also has good solubility in water.[1][4]

  • Q6: How stable is this compound in aqueous solutions?

    • A6: The stability of the tetrazine moiety in aqueous solutions can be pH-dependent. Some tetrazines are known to degrade in aqueous environments, particularly under basic conditions.[5] While the Cy5 dye itself is stable across a pH range of 4 to 10, it is advisable to prepare fresh dilutions in aqueous buffers immediately before use.[6]

Degradation and Prevention

  • Q7: What are the main causes of this compound degradation?

    • A7: The primary causes of degradation are:

      • Photodegradation: Exposure to light can cause irreversible damage to the cyanine dye.

      • Hydrolysis: The tetrazine ring can be susceptible to hydrolysis in aqueous solutions, a process that can be influenced by pH.

      • Reaction with Nucleophiles: The tetrazine moiety can react with strong nucleophiles, leading to its degradation.

      • Oxidation: Cyanine dyes can be susceptible to oxidation, particularly in the presence of reactive oxygen species.

  • Q8: How can I prevent the degradation of my stock solutions?

    • A8: To prevent degradation:

      • Storage: Always store at -20°C or -80°C in the dark.

      • Light Protection: Protect from light at all times by using amber vials or wrapping tubes in foil.

      • Anhydrous Solvents: Use high-quality, anhydrous solvents for stock solutions.

      • Aliquoting: Aliquot stock solutions to avoid multiple freeze-thaw cycles.

      • Fresh Buffers: Prepare fresh dilutions in aqueous buffers immediately prior to your experiment.

Data on Stability

While specific quantitative data for the degradation of this compound under various conditions is limited in the literature, the following table summarizes the general stability of tetrazines in aqueous solutions.

Compound TypeConditionStabilityReference
Dipyridyl-s-tetrazines1:9 DMSO/PBS (pH 7.4) at 37°C60-85% degraded after 12 hours[5]
Pyrimidyl-substituted tetrazines1:9 DMSO/PBS (pH 7.4) at 37°C60-85% degraded after 12 hours[5]
Pyridyl and Phenyl tetrazines1:9 DMSO/PBS (pH 7.4) at 37°C>75% remaining after 12 hours[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex briefly to ensure complete dissolution.

  • Aliquot the stock solution into single-use, light-protected tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Assessment of this compound Stability by UV-Vis Spectroscopy

  • Prepare a fresh dilution of your this compound stock solution in the buffer of interest (e.g., PBS pH 7.4) to a concentration that gives an absorbance reading within the linear range of your spectrophotometer (typically an absorbance of ~0.5-1.0 at λmax).

  • Measure the initial absorbance spectrum and record the absorbance at the maximum wavelength (~646 nm).

  • Incubate the solution under the desired test conditions (e.g., specific temperature, light exposure).

  • At various time points, measure the absorbance spectrum again.

  • A decrease in the absorbance at ~646 nm indicates degradation.

Protocol 3: Quality Control of this compound by HPLC

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Flow Rate: 1 mL/min

  • Detection: UV-Vis detector at 646 nm and 280 nm

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B

  • Dilute a small amount of your stock solution in the initial mobile phase composition.

  • Inject the sample onto the HPLC system.

  • Analyze the chromatogram for the presence of a single major peak at the expected retention time. The appearance of additional peaks is indicative of impurities or degradation products. The purity can be estimated by the relative area of the main peak.

Workflow for Quality Control

cluster_1 Quality Control Workflow Stock_Solution This compound Stock Solution UV_Vis UV-Vis Spectroscopy (Confirm Concentration and λmax) Stock_Solution->UV_Vis HPLC HPLC Analysis (Assess Purity) UV_Vis->HPLC Decision Purity >95%? HPLC->Decision Proceed Proceed with Experiment Decision->Proceed Yes Discard Discard and Prepare Fresh Stock Decision->Discard No

Caption: A workflow for the quality control assessment of this compound stock solutions.

References

Validation & Comparative

A Researcher's Guide to Validating Sulfo-Cy5-Tetrazine Antibody Conjugation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and validated conjugation of antibodies with fluorescent dyes is paramount for generating reliable data in a multitude of applications, from cellular imaging to in vivo tracking. The use of Sulfo-Cy5-tetrazine for antibody labeling offers the advantage of bioorthogonal chemistry, allowing for a highly specific and efficient conjugation process. However, rigorous validation is crucial to ensure the quality, consistency, and functional integrity of the resulting antibody-dye conjugate.

This guide provides a comprehensive comparison of key methods used to validate this compound antibody conjugation. We will delve into the experimental protocols for each technique, present quantitative data for comparison, and provide visual workflows to aid in understanding the validation process.

Characterizing the Conjugate: Key Validation Parameters

Successful validation of a this compound antibody conjugate involves a multi-faceted approach to assess several critical parameters:

  • Degree of Labeling (DOL): The molar ratio of the this compound dye to the antibody. This is a critical quality attribute that influences the fluorescence intensity and potentially the antibody's function.

  • Conjugation Efficiency and Purity: Confirmation that the dye has been successfully conjugated to the antibody and that unconjugated dye and antibody have been removed.

  • Integrity of the Conjugate: Ensuring the antibody has not fragmented or aggregated during the conjugation process.

  • Antigen Binding Affinity: Verifying that the conjugation process has not adversely affected the antibody's ability to bind to its target antigen.

  • Functionality of the Tetrazine Moiety: Confirming the reactivity of the tetrazine for subsequent bioorthogonal reactions (if applicable).

Comparative Analysis of Validation Methods

A panel of analytical techniques is typically employed to provide a comprehensive validation of the antibody conjugate. The following table summarizes the most common methods, their principles, and the type of data they provide.

Validation Method Principle Information Provided Pros Cons
UV-Vis Spectroscopy Measures the absorbance of the conjugate at 280 nm (for the antibody) and ~650 nm (for Sulfo-Cy5).Degree of Labeling (DOL)Simple, rapid, and requires minimal sample.Provides an average DOL; does not assess heterogeneity or functionality.
SDS-PAGE Separates proteins based on molecular weight under denaturing conditions.Confirmation of conjugation, assessment of purity and integrity (fragmentation/aggregation).Relatively simple and widely available. Provides a visual confirmation of conjugation.Limited quantitative information; may not resolve species with small mass differences.
Hydrophobic Interaction Chromatography (HIC) Separates molecules based on their hydrophobicity.Distribution of dye-conjugated species (heterogeneity), estimation of DOL.High resolution for different conjugated species; non-denaturing conditions preserve protein structure.Can be complex to develop methods; may not be suitable for all antibodies.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to determine the precise molecular weight.Unambiguous confirmation of conjugation, precise DOL, and identification of different conjugated species.Highly accurate and provides detailed molecular information.Requires specialized instrumentation and expertise; can be challenging for large, heterogeneous glycoproteins.
Functional Assays (ELISA, Flow Cytometry) Measure the biological activity of the conjugated antibody.Confirmation of retained antigen binding and functionality.Directly assesses the most critical aspect of the antibody's function.Can be more time-consuming and complex than biophysical methods.

Experimental Protocols

UV-Vis Spectroscopy for Degree of Labeling (DOL) Calculation

Principle: This method relies on the Beer-Lambert law to determine the concentrations of the antibody and the dye in the conjugate solution by measuring the absorbance at their respective maximal absorbance wavelengths.

Protocol:

  • Sample Preparation: Purify the this compound antibody conjugate to remove any unconjugated dye. This can be achieved using size exclusion chromatography (e.g., a desalting column).

  • Spectrophotometer Setup: Use a spectrophotometer capable of measuring absorbance in the UV and visible range. Use a quartz cuvette.

  • Blank Measurement: Use the purification buffer as a blank to zero the spectrophotometer.

  • Absorbance Measurement:

    • Measure the absorbance of the conjugate solution at 280 nm (A280), which corresponds to the absorbance of the antibody.

    • Measure the absorbance at the maximum absorbance wavelength of Sulfo-Cy5, which is typically around 650 nm (Amax).

  • DOL Calculation: Use the following formula to calculate the DOL:

    Where:

    • Amax: Absorbance of the conjugate at ~650 nm.

    • ε_antibody: Molar extinction coefficient of the antibody at 280 nm (e.g., for IgG, ~210,000 M⁻¹cm⁻¹).[1]

    • A280: Absorbance of the conjugate at 280 nm.

    • CF: Correction factor for the dye's absorbance at 280 nm (A280 of dye / Amax of dye). For Sulfo-Cy5, this is typically around 0.05.

    • ε_dye: Molar extinction coefficient of Sulfo-Cy5 at its Amax (typically ~250,000 M⁻¹cm⁻¹).

Expected Results: A typical DOL for a randomly conjugated antibody is in the range of 2-8.

SDS-PAGE for Conjugate Analysis

Principle: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) separates proteins based on their molecular weight. Conjugation of this compound to the antibody will result in an increase in its molecular weight, causing it to migrate slower on the gel compared to the unconjugated antibody.

Protocol:

  • Sample Preparation:

    • Prepare samples of the unconjugated antibody and the this compound conjugated antibody.

    • For reducing SDS-PAGE, mix the antibody samples with a loading buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT) and heat at 95-100°C for 5 minutes. This will separate the heavy and light chains.

    • For non-reducing SDS-PAGE, use a loading buffer without a reducing agent and do not heat the samples. This will keep the antibody intact.

  • Gel Electrophoresis:

    • Load the prepared samples and a molecular weight marker into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris gel).[2]

    • Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

  • Visualization:

    • Stain the gel with a protein stain such as Coomassie Brilliant Blue.

    • Alternatively, if the gel imaging system has the appropriate filters, the fluorescence of the Sulfo-Cy5 dye can be directly visualized on the gel before protein staining.

Expected Results:

  • Non-reducing SDS-PAGE: The conjugated antibody will appear as a band with a higher molecular weight than the unconjugated antibody.

  • Reducing SDS-PAGE: Both the heavy and light chains of the conjugated antibody will show a shift to a higher molecular weight compared to the unconjugated antibody chains. The presence of any unconjugated antibody will be visible as bands at the original molecular weights.

Hydrophobic Interaction Chromatography (HIC)

Principle: HIC separates molecules based on differences in their surface hydrophobicity. The conjugation of the hydrophobic this compound dye to the antibody increases its overall hydrophobicity. HIC can resolve antibody species with different numbers of conjugated dyes.

Protocol:

  • System Setup: Use a HPLC system equipped with a HIC column (e.g., Butyl or Phenyl).

  • Mobile Phases:

    • Mobile Phase A (High Salt): A high concentration of a non-denaturing salt in a buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).

    • Mobile Phase B (Low Salt): The same buffer without the salt (e.g., 50 mM sodium phosphate, pH 7.0).

  • Gradient Elution:

    • Equilibrate the column with Mobile Phase A.

    • Inject the purified antibody conjugate.

    • Elute the bound proteins with a decreasing salt gradient (i.e., an increasing percentage of Mobile Phase B).

  • Detection: Monitor the elution profile using a UV detector at 280 nm.

Expected Results: The chromatogram will show a series of peaks, with the unconjugated antibody eluting first (least hydrophobic), followed by species with increasing numbers of conjugated dyes (more hydrophobic). The relative area of each peak can be used to determine the distribution of the different conjugated species and to calculate an average DOL.

Mass Spectrometry (MS)

Principle: MS provides a highly accurate measurement of the molecular weight of the intact antibody conjugate and its subunits. This allows for unambiguous confirmation of conjugation and precise determination of the DOL.

Protocol:

  • Sample Preparation:

    • Intact Mass Analysis: Desalt the purified antibody conjugate into a volatile buffer (e.g., ammonium acetate).

    • Reduced Mass Analysis: Reduce the antibody with a reducing agent like DTT to separate the heavy and light chains, followed by desalting.

  • Mass Spectrometry Analysis:

    • Infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Acquire the mass spectrum in the appropriate mass range.

  • Data Analysis:

    • Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the protein species.

    • The mass difference between the conjugated and unconjugated antibody (or its subunits) will correspond to the mass of the attached this compound molecules.

Expected Results: The deconvoluted mass spectrum will show a distribution of peaks, each corresponding to the antibody with a specific number of conjugated dyes. The precise mass of each species can be used to confirm the identity of the conjugate and to calculate the exact DOL for each species.

Functional Assays

Principle: ELISA is used to assess the antigen-binding capability of the conjugated antibody. A decrease in binding affinity after conjugation can indicate that the dye has attached to a site critical for antigen recognition.

Protocol:

  • Plate Coating: Coat a 96-well plate with the target antigen and incubate overnight.

  • Blocking: Block the remaining protein-binding sites on the plate with a blocking buffer (e.g., BSA or non-fat milk).

  • Antibody Incubation: Add serial dilutions of both the unconjugated and the this compound conjugated antibody to the wells and incubate.

  • Detection:

    • Add an enzyme-conjugated secondary antibody that recognizes the primary antibody.

    • Add a substrate that produces a colorimetric signal in the presence of the enzyme.

  • Measurement: Read the absorbance of each well using a plate reader.

Expected Results: By comparing the binding curves (absorbance vs. antibody concentration) of the conjugated and unconjugated antibodies, you can determine if there is a significant change in the binding affinity (EC50 value).

Principle: Flow cytometry can be used to assess the ability of the fluorescently labeled antibody to bind to cells expressing the target antigen.

Protocol:

  • Cell Preparation: Prepare a single-cell suspension of cells that express the target antigen and a negative control cell line that does not.

  • Staining: Incubate the cells with different concentrations of the this compound conjugated antibody.

  • Washing: Wash the cells to remove any unbound antibody.

  • Analysis: Analyze the cells on a flow cytometer, exciting the Sulfo-Cy5 dye with a red laser (e.g., 633 nm or 640 nm) and detecting the emission in the appropriate channel.

Expected Results: The antigen-positive cells should show a significant increase in fluorescence intensity compared to the negative control cells. A titration of the conjugated antibody will reveal the optimal staining concentration and can be used to assess the relative binding affinity.

Visualization of Workflows

experimental_workflow cluster_conjugation Conjugation cluster_validation Validation Antibody Antibody Conjugation Conjugation Reaction Antibody->Conjugation SulfoCy5Tetrazine This compound SulfoCy5Tetrazine->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification Conjugate Purified Conjugate Purification->Conjugate UVVis UV-Vis (DOL) Conjugate->UVVis SDSPAGE SDS-PAGE (Purity, Integrity) Conjugate->SDSPAGE HIC HIC (Heterogeneity) Conjugate->HIC MS Mass Spectrometry (Precise DOL) Conjugate->MS Functional Functional Assays (Binding, Activity) Conjugate->Functional

Caption: Experimental workflow for this compound antibody conjugation and subsequent validation.

validation_comparison cluster_biophysical Biophysical Characterization cluster_functional Functional Assessment UVVis UV-Vis Spectroscopy (Average DOL) HIC HIC (Hydrophobicity Profile) UVVis->HIC Complementary DOL info SDSPAGE SDS-PAGE (Size & Purity) MS Mass Spectrometry (Precise Mass & DOL) HIC->MS Orthogonal analysis ELISA ELISA (Antigen Binding) FlowCyto Flow Cytometry (Cell Binding) ELISA->FlowCyto Confirmatory binding data Conjugate This compound Antibody Conjugate Conjugate->UVVis Conjugate->SDSPAGE Conjugate->HIC Conjugate->MS Conjugate->ELISA Conjugate->FlowCyto

Caption: Comparison of different methods for validating this compound antibody conjugates.

References

A Head-to-Head Comparison: Sulfo-Cy5-Tetrazine vs. Other Cy5 Derivatives for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of fluorescence-based biological research, cyanine (B1664457) dyes, particularly Cy5, have become indispensable tools due to their bright emission in the far-red spectrum, which minimizes autofluorescence from biological samples.[1][2] The evolution of Cy5 has given rise to a variety of derivatives, each tailored for specific applications. This guide provides an in-depth comparison of Sulfo-Cy5-tetrazine with other common Cy5 derivatives, offering researchers a comprehensive overview to select the optimal dye for their experimental needs.

At the forefront of bioorthogonal chemistry, this compound stands out for its ability to participate in rapid, catalyst-free "click" reactions.[3][4] The sulfonate groups enhance its water solubility, making it ideal for labeling biomolecules in aqueous environments, while the tetrazine moiety allows for highly specific covalent bonding to molecules containing a trans-cyclooctene (B1233481) (TCO) group through an inverse electron demand Diels-Alder (iEDDA) reaction.[3][5][6] This comparison will delve into the performance of this compound against traditional derivatives like Cy5 NHS ester, highlighting key differences in their chemical reactivity, photophysical properties, and performance in imaging applications.

Key Performance Characteristics: A Quantitative Comparison

The selection of a fluorescent dye is often dictated by its photophysical properties and the efficiency of its conjugation to the target biomolecule. The following table summarizes the key quantitative data for this compound and other representative Cy5 derivatives.

PropertyThis compoundSulfo-Cy5 NHS EsterCy5-COT (Photostable Derivative)
Excitation Maximum (λex) ~649 nm[5]~649 nm[4][7]~649 nm[8]
Emission Maximum (λem) ~670 nm[5]~666 nm[4][7]~666 nm[8]
Molar Extinction Coefficient (ε) ~250,000 M⁻¹cm⁻¹[5][6]~250,000 M⁻¹cm⁻¹[7]~250,000 M⁻¹cm⁻¹[2]
Quantum Yield (Φ) ~0.2[2][7]~0.2[7]Increased by 25% vs. Cy5[8]
Reactive Group TetrazineN-hydroxysuccinimide (NHS) esterN/A (example of a modified dye)
Target Moiety trans-cyclooctene (TCO)Primary amines (-NH₂)N/A
Reaction Type Inverse Electron Demand Diels-Alder (iEDDA) CycloadditionAcylationN/A
Reaction Kinetics (Second-Order Rate Constant) 10³ - 10⁶ M⁻¹s⁻¹ (with TCO)[9]Slower, dependent on pH and concentrationN/A
Water Solubility High[5][10]High[4][11]Dependent on parent Cy5 structure
Photostability Good[9]Moderate, susceptible to photobleaching[12]Substantially improved[5][8]

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable experimental outcomes. Below are representative protocols for antibody labeling and a comparative cell imaging experiment.

Protocol 1: Two-Step Antibody Labeling with this compound

This protocol first introduces a TCO group onto the antibody via an NHS ester reaction, followed by the bioorthogonal ligation with this compound.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • TCO-PEGx-NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • This compound

  • Desalting column (e.g., Sephadex G-25)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Antibody Preparation: Dissolve the antibody in an amine-free buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines like Tris or glycine.[9]

  • TCO-NHS Ester Stock Solution: Immediately before use, dissolve the TCO-PEGx-NHS ester in anhydrous DMF or DMSO to a concentration of 10-20 mM.[9]

  • TCO Labeling: Add a 10-20 fold molar excess of the TCO-NHS ester stock solution to the antibody solution. Incubate for 1 hour at room temperature with gentle stirring.[9]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 5 minutes.[13]

  • Purification: Remove excess, unreacted TCO-NHS ester by passing the solution through a desalting column equilibrated with PBS.

  • This compound Labeling: Add a 1.5 to 3-fold molar excess of this compound to the TCO-labeled antibody.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light. The reaction is often complete within 30 minutes due to the fast kinetics.[13]

  • Final Purification: Remove any unreacted this compound using a desalting column. The labeled antibody is now ready for use.

Protocol 2: Direct Antibody Labeling with Sulfo-Cy5 NHS Ester

This is a standard one-step protocol for labeling primary amines on an antibody.

Materials:

  • Antibody of interest in a carbonate-bicarbonate buffer (pH 8.5-9.0)

  • Sulfo-Cy5 NHS ester

  • Anhydrous DMF or DMSO

  • Desalting column

  • Quenching buffer

Procedure:

  • Antibody Preparation: Exchange the antibody into a carbonate-bicarbonate buffer at 1-10 mg/mL.

  • Sulfo-Cy5 NHS Ester Stock Solution: Dissolve the Sulfo-Cy5 NHS ester in anhydrous DMF or DMSO to 10-20 mM immediately before use.

  • Labeling Reaction: Add a 10-20 fold molar excess of the dissolved Cy5 NHS ester to the antibody solution.[14]

  • Incubation: Incubate the reaction for 1 hour at room temperature with gentle stirring, protected from light.[14]

  • Purification: Separate the labeled antibody from the unreacted dye using a desalting column.[14]

Protocol 3: Comparative Cell Imaging and Analysis

This protocol outlines a workflow to compare the performance of antibodies labeled with this compound and Sulfo-Cy5 NHS ester in fluorescence microscopy.

Materials:

  • Cells expressing the target antigen, cultured on coverslips

  • Labeled antibodies from Protocols 1 and 2

  • Blocking buffer (e.g., PBS with 5% BSA)

  • Washing buffer (e.g., PBS with 0.1% Tween-20)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS, for intracellular targets)

  • Antifade mounting medium

  • Confocal microscope with a 633 nm or 647 nm laser line

Procedure:

  • Cell Preparation: Fix and, if necessary, permeabilize the cells.[12]

  • Blocking: Incubate the cells with blocking buffer for 1 hour at room temperature to reduce non-specific binding.[12]

  • Antibody Incubation: Incubate the cells with the respective Cy5-labeled antibodies at their optimal dilution (determined by titration) for 1 hour at room temperature, protected from light.[15]

  • Washing: Wash the cells three times with washing buffer for 5 minutes each to remove unbound antibodies.[12][15]

  • Mounting: Mount the coverslips on microscope slides using an antifade mounting medium.[12]

  • Image Acquisition:

    • Image the cells using a confocal microscope with identical settings (laser power, gain, exposure time) for both labeling conditions to ensure a fair comparison.[16]

    • Acquire images from multiple fields of view for each condition.

  • Data Analysis:

    • Signal-to-Noise Ratio (SNR): Measure the mean fluorescence intensity of the specifically stained structures (signal) and an adjacent background region (noise). Calculate the SNR for each condition. A higher SNR indicates better specific labeling.[15][17]

    • Photostability: Continuously illuminate a field of view and acquire images over time. Plot the fluorescence intensity decay to compare the photostability of the two dyes.[8]

    • Quantify the fluorescence intensity in the relevant cellular compartments using image analysis software like ImageJ/Fiji.[18]

Visualizing the Chemistry and Workflows

Diagrams created using Graphviz provide a clear visual representation of the underlying processes.

G cluster_0 Bioorthogonal Ligation cluster_1 Traditional Amine Labeling TCO_Antibody Antibody-TCO Labeled_Antibody Fluorescently Labeled Antibody TCO_Antibody->Labeled_Antibody iEDDA Reaction (fast, catalyst-free) Sulfo_Cy5_Tetrazine This compound Sulfo_Cy5_Tetrazine->Labeled_Antibody Amine_Antibody Antibody-NH₂ Labeled_Antibody2 Fluorescently Labeled Antibody Amine_Antibody->Labeled_Antibody2 Acylation Sulfo_Cy5_NHS Sulfo-Cy5-NHS Ester Sulfo_Cy5_NHS->Labeled_Antibody2

Caption: Comparison of conjugation chemistries.

G start Start: Choose Labeling Strategy premodified Is biomolecule pre-modified with TCO? start->premodified amine_available Are primary amines available for labeling? premodified->amine_available No sulfo_cy5_tetrazine Use this compound for bioorthogonal ligation premodified->sulfo_cy5_tetrazine Yes sulfo_cy5_nhs Use Sulfo-Cy5 NHS Ester for direct amine labeling amine_available->sulfo_cy5_nhs Yes consider_alt Consider alternative labeling chemistry (e.g., maleimide (B117702) for thiols) amine_available->consider_alt No end Proceed to Labeling Reaction sulfo_cy5_tetrazine->end sulfo_cy5_nhs->end

Caption: Decision tree for selecting a Cy5 derivative.

G prep 1. Cell Preparation (Fixation, Permeabilization) block 2. Blocking (Reduce non-specific binding) prep->block primary_ab 3. Labeled Antibody Incubation block->primary_ab wash1 4. Washing primary_ab->wash1 mount 5. Mounting (Antifade medium) wash1->mount image 6. Image Acquisition (Confocal Microscopy) mount->image analyze 7. Data Analysis (SNR, Photostability) image->analyze

Caption: Workflow for comparative cell imaging.

Conclusion

The choice between this compound and other Cy5 derivatives hinges on the specific requirements of the experiment.

This compound is the superior choice for:

  • Bioorthogonal Labeling: When precise, site-specific labeling is required in complex biological systems, the tetrazine-TCO ligation is unparalleled in its speed and specificity.[6][9][19]

  • Pre-modified Systems: If a biomolecule has been functionalized with a TCO group, this compound is the designated reaction partner.

  • Minimizing Off-Target Reactions: The bioorthogonal nature of the reaction ensures that the dye only reacts with its TCO counterpart, leading to potentially cleaner signals.

Traditional Cy5 derivatives like Sulfo-Cy5 NHS ester remain highly relevant for:

  • General Protein Labeling: For straightforward labeling of proteins and antibodies that have available primary amines, the NHS ester chemistry is a well-established and effective method.[4][7]

  • Simpler Workflows: Direct labeling with an NHS ester involves a single incubation step, which can be simpler than the two-step TCO-modification and ligation process.

Ultimately, for researchers aiming to leverage the power of bioorthogonal chemistry for advanced applications such as live-cell imaging and in vivo studies, this compound offers significant advantages in terms of reaction kinetics and specificity. For more routine applications, the robust and familiar chemistry of derivatives like Sulfo-Cy5 NHS ester continues to make them a valuable tool in the researcher's arsenal.

References

The Decisive Edge: Unpacking the Advantages of Sulfo-Cy5-Tetrazine in Bioorthogonal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of bioorthogonal chemistry, the choice of a fluorescent probe is paramount to experimental success. This guide provides an in-depth comparison of Sulfo-Cy5-tetrazine, a prominent far-red fluorescent probe, against other alternatives. Supported by experimental data and detailed protocols, we illuminate the distinct advantages that position this compound as a superior choice for a multitude of applications, from high-contrast cellular imaging to in vivo studies.

At the heart of this compound's utility lies its participation in the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a trans-cyclooctene (B1233481) (TCO)-tagged molecule. This reaction, often referred to as tetrazine ligation, is renowned for its exceptionally fast kinetics and high specificity, proceeding rapidly and cleanly in complex biological environments without the need for cytotoxic catalysts.[1][2][3]

Key Advantages of this compound:

  • Exceptional Aqueous Solubility: The presence of sulfonate groups imparts excellent water solubility to the this compound molecule.[][5] This is a critical feature for biological applications, as it prevents aggregation and ensures high reactivity in aqueous buffers and cellular environments.[][5]

  • Favorable Spectral Properties in the Far-Red Spectrum: Sulfo-Cy5 is a far-red fluorescent dye with an excitation maximum around 649 nm and an emission maximum around 670 nm.[][6] This spectral profile is highly advantageous for biological imaging as it minimizes background autofluorescence from cells and tissues, leading to a significantly improved signal-to-noise ratio.[5]

  • High Molar Extinction Coefficient and Quantum Yield: Sulfo-Cy5 boasts a high molar extinction coefficient (approximately 250,000 M⁻¹cm⁻¹) and a good fluorescence quantum yield (around 0.28), contributing to its bright fluorescent signal.[][7] This inherent brightness allows for sensitive detection even at low concentrations of the target molecule.

  • Excellent Photostability: Cyanine dyes, including Cy5, are known for their relatively high photostability compared to other classes of fluorophores.[1][5] This property is crucial for experiments requiring prolonged or repeated imaging, such as time-lapse microscopy and single-molecule tracking.[5]

  • Rapid Reaction Kinetics: The tetrazine-TCO ligation is one of the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹.[1][2] This rapid reactivity allows for efficient labeling of biomolecules at low concentrations and on biologically relevant timescales.[8]

  • Potential for Fluorogenicity: A notable feature of many tetrazine-dye conjugates is the quenching of the dye's fluorescence by the tetrazine moiety.[1][9] Upon reaction with a TCO, this quenching is relieved, resulting in a "turn-on" of fluorescence.[9][10] This fluorogenic response can significantly reduce background noise from unreacted probes, enabling no-wash imaging protocols.[10]

Performance Comparison: this compound vs. Alternatives

To provide a clear perspective, the following table summarizes the key performance parameters of this compound in comparison to other commonly used fluorophore-tetrazine conjugates. It is important to note that direct head-to-head comparisons under identical experimental conditions are scarce in the literature; therefore, the presented data is a compilation from various sources and should be interpreted with this in mind.

FeatureThis compoundSulfo-Cy3-TetrazineTAMRA-TetrazineFluorescein-Tetrazine
Excitation Max (nm) ~649[]~550[11]~555[12]~494
Emission Max (nm) ~670[]~570[11]~575~521
Molar Extinction Coefficient (M⁻¹cm⁻¹) ~250,000~150,000[11]~92,000[12]~75,000
Quantum Yield (Φ) ~0.28[]~0.1[11]Moderate~0.92 (unconjugated)
Reaction Kinetics (k₂, M⁻¹s⁻¹ with TCO) 10³ - 10⁶ (general range for Tz-TCO)[1]10³ - 10⁶ (general range for Tz-TCO)up to 30,000 (reported for H-Tet)[11]10³ - 10⁶ (general range for Tz-TCO)
Aqueous Solubility ExcellentExcellent[13]ModerateGood
Photostability Good[1][5]ModerateModeratePoor
pH Sensitivity Low (pH 4-10)[6]LowModerateHigh (pKa ~6.4)
Fluorogenicity Yes (potential for turn-on)[1][9]Yes (potential for turn-on)Yes (potential for turn-on)Yes (potential for turn-on)

Visualizing the Chemistry and Workflow

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the bioorthogonal reaction, a typical experimental workflow, and the logical advantages of this compound.

G cluster_reactants Reactants cluster_reaction Bioorthogonal Reaction (iEDDA) cluster_product Product This compound This compound Cycloaddition [4+2] Cycloaddition This compound->Cycloaddition TCO-Biomolecule TCO-Biomolecule TCO-Biomolecule->Cycloaddition Retro-Diels-Alder Retro-Diels-Alder (N₂ release) Cycloaddition->Retro-Diels-Alder Labeled_Biomolecule Fluorescently Labeled Biomolecule Retro-Diels-Alder->Labeled_Biomolecule G start Start: Cells/Protein of Interest step1 Introduce TCO-modified biomolecule (e.g., antibody, metabolic label) start->step1 step2 Incubate to allow binding/incorporation step1->step2 step3 Add this compound step2->step3 step4 Incubate for a short period (minutes) step3->step4 step5 (Optional) Wash to remove unreacted probe step4->step5 end Image cells/analyze sample step5->end G cluster_advantages Key Advantages This compound This compound High_Solubility High Aqueous Solubility This compound->High_Solubility Far_Red Far-Red Emission (Low Autofluorescence) This compound->Far_Red High_Brightness High Brightness (High ε and Φ) This compound->High_Brightness Photostability Good Photostability This compound->Photostability Fast_Kinetics Rapid Reaction Kinetics This compound->Fast_Kinetics Fluorogenicity Fluorogenic Potential (No-wash imaging) This compound->Fluorogenicity

References

Comparative analysis of different tetrazine derivatives for bioorthogonal labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained dienophile, most notably a trans-cyclooctene (B1233481) (TCO), has emerged as a powerful tool in bioorthogonal chemistry.[1][2] Its exceptionally rapid reaction kinetics and high specificity have enabled a broad range of applications, from cellular imaging to in vivo drug delivery.[2][3] However, the growing diversity of tetrazine derivatives presents a challenge in selecting the optimal reagent for a specific application. This guide provides a comparative analysis of different tetrazine derivatives, focusing on their reaction kinetics, stability, and fluorogenic properties to facilitate informed decisions in experimental design.

Key Performance Metrics: A Balancing Act

The utility of a tetrazine derivative for bioorthogonal labeling is determined by a delicate balance of several key performance indicators:

  • Reaction Kinetics: The speed of the iEDDA reaction, quantified by the second-order rate constant (k₂), is a primary consideration, especially for applications involving low concentrations of reactants or the need to capture rapid biological processes.[1]

  • Stability: Tetrazines must be sufficiently stable to persist in the desired biological environment (e.g., buffer, cell media, or in vivo) for the duration of the experiment to ensure efficient labeling.[1][4] A common trade-off exists where highly reactive tetrazines often exhibit lower stability.[5]

  • Fluorogenic Properties: For fluorescence imaging applications, the ability of the tetrazine to quench an attached fluorophore and the subsequent fluorescence enhancement upon reaction (turn-on ratio) are critical for achieving a high signal-to-noise ratio.[6][7][8]

Comparative Data of Tetrazine Derivatives

To aid in the selection process, the following tables summarize the performance of various tetrazine derivatives based on published experimental data. It is important to note that reaction conditions (e.g., specific TCO derivative, solvent, temperature) can significantly influence the observed rate constants, and stability is highly dependent on the medium.

Table 1: Reaction Kinetics of Common Tetrazine Derivatives with trans-Cyclooctene (TCO) Derivatives
Tetrazine DerivativeDienophileSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Solvent/Conditions
3,6-di-(2-pyridyl)-s-tetrazine (DP-Tz)axial-TCO80,000 ± 200Aqueous media
3,6-di-(2-pyridyl)-s-tetrazine (DP-Tz)equatorial-TCO22,000 ± 40Aqueous media
3,6-di-(2-pyridyl)-s-tetrazine (DP-Tz)TCO2,0009:1 Methanol/Water
3-(pyrimidin-2-yl)-6-(4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazineBCN125Methanol
3,6-di(pyridin-2-yl)-1,2,4,5-tetrazineBCN118Methanol
3,6-bis(4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazineBCN10Methanol
3,6-diphenyl-1,2,4,5-tetrazineBCN3.6Methanol
Methyl-tetrazine (Me-Tz)axial-TCO~1,000-5,000PBS
Phenyl-tetrazine (Ph-Tz)axial-TCO~1,000-5,000PBS
Pyridyl-tetrazine (Py-Tz)axial-TCO~10,000-30,000PBS
Triazolyl-tetrazineaxial-TCO10,332PBS, 37°C
DHP-substituted TetrazineTCO-PEG₄69,400DPBS, 37°C

Note: BCN = Bicyclononyne, TCO = trans-cyclooctene, PBS = Phosphate-Buffered Saline, DPBS = Dulbecco's Phosphate-Buffered Saline. The reactivity of TCO derivatives can vary based on their conformation (axial vs. equatorial) and substituents.[3][7]

Table 2: Stability of Tetrazine Derivatives in Physiological Media
Tetrazine DerivativeConditionsHalf-life (t₁/₂) / % Remaining
Pyridyl-tetrazine (Py-Tz)DMEM + 10% FBS, 37°C, 48h< 13% remaining
H-tetrazine (H-Tz)DMEM + 10% FBS, 37°C, 48h< 13% remaining
Methyl-tetrazine (Me-Tz)DMEM + 10% FBS, 37°C, 48h> 63% remaining
Triazolyl-tetrazineDMEM + 10% FBS, 37°C, 48h> 63% remaining
DHP-substituted TetrazineFull cell growth medium, 37°C, >10h> 90% remaining
Alkyl substituted tetrazinesSerumGenerally more stable
Electron-withdrawing group tetrazinesSerumGenerally less stable

Note: DMEM = Dulbecco's Modified Eagle Medium, FBS = Fetal Bovine Serum. Stability is highly dependent on the specific substituents on the tetrazine core.[9][10]

Table 3: Fluorogenic Properties of Selected Tetrazine-Dye Conjugates
FluorophoreTetrazine MoietyFluorescence Turn-On RatioQuantum Yield (reacted)
BODIPY FLTetrazine>22-fold-
ATTO425Me-Tet15-40-
ATTO465Me-Tet15-40-
ATTO488Me-Tet15-40-
Rhodamineortho-oxymethyl-linked tetrazine950.3%
Pyrazole adduct fluorophoresTetrazineup to 3184-fold-

Note: The turn-on ratio is the ratio of fluorescence intensity after reaction to before reaction. It is highly dependent on the specific dye, the tetrazine quencher, and the linker between them.[5][11][12][13]

Key Concepts and Experimental Workflows

To provide a clearer understanding of the underlying principles and practical considerations, the following diagrams illustrate the iEDDA reaction, a typical experimental workflow for cell labeling, and a decision tree for selecting the appropriate tetrazine derivative.

iEDDA_Reaction iEDDA Reaction Mechanism cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Tetrazine Tetrazine (Electron-poor Diene) Cycloaddition [4+2] Cycloaddition Tetrazine->Cycloaddition Dienophile trans-Cyclooctene (TCO) (Strained Dienophile) Dienophile->Cycloaddition Retro_Diels_Alder Retro-Diels-Alder Cycloaddition->Retro_Diels_Alder Unstable Intermediate Dihydropyridazine Dihydropyridazine Retro_Diels_Alder->Dihydropyridazine Nitrogen N₂ Gas Retro_Diels_Alder->Nitrogen

Caption: The inverse-electron-demand Diels-Alder (iEDDA) reaction.

Cell_Labeling_Workflow Experimental Workflow for Cell Labeling cluster_step1 Step 1: Introduce Dienophile cluster_step2 Step 2: Labeling cluster_step3 Step 3: Imaging Metabolic_Labeling Metabolic Labeling with TCO-modified substrate Add_Tetrazine Add Tetrazine-Fluorophore conjugate to cells Metabolic_Labeling->Add_Tetrazine Genetic_Encoding Genetic Encoding of TCO-unnatural amino acid Genetic_Encoding->Add_Tetrazine Incubate Incubate for a specific time Add_Tetrazine->Incubate Wash Wash to remove unbound probe (optional) Incubate->Wash Image Fluorescence Microscopy Wash->Image

Caption: A typical workflow for bioorthogonal cell labeling.

Tetrazine_Selection Decision Tree for Tetrazine Selection Start Start: Define Experimental Needs Kinetics High Reaction Speed Critical? Start->Kinetics High_Reactivity_Tz Choose High k₂ Tetrazine (e.g., Pyridyl-Tz, DHP-Tz) Kinetics->High_Reactivity_Tz Yes Moderate_Reactivity_Tz Consider Moderate k₂ Tetrazine (e.g., Me-Tz, Ph-Tz) Kinetics->Moderate_Reactivity_Tz No Stability Long Incubation Time (>12h)? Fluorogenic Fluorescence Imaging? Stability->Fluorogenic No High_Stability_Tz Choose High Stability Tetrazine (e.g., Triazolyl-Tz, DHP-Tz, Me-Tz) Stability->High_Stability_Tz Yes Fluorogenic_Probe Select Fluorogenic Tetrazine Probe with high turn-on ratio Fluorogenic->Fluorogenic_Probe Yes Non_Fluorogenic Non-fluorogenic probe is suitable Fluorogenic->Non_Fluorogenic No High_Reactivity_Tz->Stability Moderate_Reactivity_Tz->Stability High_Stability_Tz->Fluorogenic

Caption: A guide for selecting the right tetrazine derivative.

Experimental Protocols

Reproducible and comparable data are essential for the rational selection of labeling reagents. Below are detailed methodologies for key experiments.

Determination of Second-Order Rate Constant (k₂) using Stopped-Flow Spectroscopy

This method is suitable for fast reactions, typically with half-lives in the millisecond to second range.

a. Reagent Preparation:

  • Prepare a stock solution of the tetrazine derivative (e.g., 1 mM in DMSO).

  • Prepare a stock solution of the TCO derivative (e.g., 20 mM in DMSO).

  • On the day of the experiment, dilute the stock solutions in the reaction buffer (e.g., PBS, pH 7.4) to the desired final concentrations. The TCO concentration should be in pseudo-first-order excess (at least 10-fold higher than the tetrazine concentration).[1]

b. Stopped-Flow Measurement:

  • Equilibrate the stopped-flow instrument to the desired temperature (e.g., 37°C).[14][15]

  • Load the tetrazine and TCO solutions into separate syringes of the instrument.[16]

  • Rapidly mix the two solutions and monitor the decrease in the characteristic absorbance of the tetrazine (typically between 510-540 nm) over time.[1][16]

  • Record the absorbance decay trace.

c. Data Analysis:

  • Fit the absorbance decay data to a single exponential decay function to obtain the observed rate constant (k_obs).[1]

  • The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the TCO derivative in excess: k₂ = k_obs / [TCO].[1]

Assessment of Tetrazine Stability in Biological Media

This protocol assesses the degradation of a tetrazine derivative over time in a physiologically relevant medium.

a. Sample Preparation:

  • Prepare a stock solution of the tetrazine derivative in DMSO.

  • Dilute the stock solution to a final concentration (e.g., 50 µM) in the desired biological medium (e.g., PBS pH 7.4, or cell culture medium supplemented with 10% fetal bovine serum).[1][9][10]

b. Incubation:

  • Incubate the samples at 37°C in a controlled environment.[1]

c. Time-Point Analysis:

  • At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of the sample.[1]

  • Analyze the concentration of the remaining tetrazine using a suitable analytical method, such as UV-Vis spectroscopy (measuring the absorbance at the characteristic wavelength of the tetrazine) or HPLC.

d. Data Analysis:

  • Plot the percentage of remaining tetrazine against time.

  • Calculate the half-life (t₁/₂) of the tetrazine derivative under the tested conditions by fitting the data to a first-order decay model.

Conclusion

The selection of a tetrazine derivative for bioorthogonal labeling requires careful consideration of the interplay between reaction kinetics, stability, and fluorogenic properties. For applications demanding rapid labeling at low concentrations, highly reactive tetrazines such as pyridyl- or DHP-substituted derivatives are advantageous. However, for experiments requiring long incubation times, more stable derivatives like methyl- or triazolyl-tetrazines are preferable. The advent of fluorogenic tetrazine probes has significantly advanced live-cell imaging by minimizing background fluorescence. By consulting the comparative data and understanding the key performance metrics, researchers can select the most appropriate tetrazine tool to achieve their specific experimental goals.

References

Sulfo-Cy5-Tetrazine: A Comparative Guide for Live-Cell vs. Fixed-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of fluorescent probe is paramount for achieving high-quality imaging data. This guide provides a comprehensive comparison of Sulfo-Cy5-tetrazine's performance in live-cell versus fixed-cell imaging, alongside a quantitative analysis of its alternatives.

This compound is a water-soluble, far-red fluorescent dye functionalized with a tetrazine moiety. This feature allows for its use in bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a trans-cyclooctene (B1233481) (TCO) group. This highly specific and rapid "click chemistry" reaction enables the precise labeling of biomolecules in complex biological environments.

Performance in Live-Cell vs. Fixed-Cell Imaging: A Head-to-Head Comparison

The performance of a fluorescent probe can vary significantly between living and fixed cellular environments. Understanding these differences is crucial for experimental design and data interpretation.

FeatureLive-Cell Imaging with this compoundFixed-Cell Imaging with this compoundKey Considerations
Signal-to-Noise Ratio (SNR) Generally lower to moderate. Higher background from cellular autofluorescence and potential non-specific binding of the probe in a dynamic environment.[1] Fluorogenic tetrazine probes, which exhibit increased fluorescence upon reaction, can help improve SNR in live-cell settings.[2][3]Generally higher. Fixation and permeabilization steps allow for thorough washing, which significantly reduces background fluorescence from unbound probes.[4] Autofluorescence can still be a factor, but quenching methods are available.[5]In live-cell imaging, optimizing probe concentration and incubation time is critical to maximize SNR. For fixed cells, extensive washing is key.
Photostability More susceptible to photobleaching. The cellular environment in live cells contains reactive oxygen species that can accelerate dye degradation.[6] Continuous imaging required to capture dynamic processes increases the total light exposure.[7]More stable. Antifade mounting media can be used to significantly reduce photobleaching during image acquisition.[4]For live-cell imaging, using the lowest possible laser power and exposure times is crucial. The choice of a highly photostable dye is also critical.
Cellular Health A primary concern. High concentrations of the dye or prolonged light exposure can induce phototoxicity, altering cellular physiology and leading to artifacts.Not a concern as the cells are no longer viable.It is essential to perform control experiments to assess the impact of the labeling process on cell viability and function in live-cell imaging.
Labeling Specificity Highly specific due to the bioorthogonal nature of the tetrazine-TCO reaction.[8] However, the cell-impermeable nature of this compound restricts labeling to extracellular or cell-surface targets.[9]Highly specific. Permeabilization allows access to intracellular targets, enabling the labeling of a wider range of biomolecules.The choice between live and fixed-cell imaging will depend on whether the target is intracellular or on the cell surface.
Background Fluorescence Higher intrinsic background from cellular components (e.g., NADH, flavins).[1] Unbound, circulating probes also contribute to background. "No-wash" imaging is possible with fluorogenic tetrazine dyes which helps to reduce this.[10][11]Lower background due to the removal of unbound probes and cellular components during washing steps.[4] Fixation-induced autofluorescence can be a source of background.[5]The use of fluorogenic probes is highly advantageous for live-cell imaging to minimize background from unbound dye.

Quantitative Comparison with Alternative Far-Red Tetrazine Dyes

Several alternative far-red fluorescent dyes are available for bioorthogonal labeling. The choice of dye can significantly impact the quality of imaging data.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)Quantum YieldKey Features
This compound ~646[12]~662[12]~250,000[9]~0.2[9]Good water solubility, well-established, but more susceptible to photobleaching and ozone degradation compared to some alternatives.[4][12]
Alexa Fluor 647-tetrazine ~650~668~270,000~0.33Superior photostability and brightness compared to Cy5. Less pH-sensitive.[13]
DyLight 650-tetrazine ~652[13]~672[13]~250,000Not widely reportedSpectrally similar to Alexa Fluor 647 and Cy5.
ATTO 647N-tetrazine 646[14]664[14]150,000[14]0.65[14]High photostability, high fluorescence quantum yield, and excellent ozone resistance.[15][16] Suitable for single-molecule detection.[14]

Experimental Protocols

Detailed and reproducible protocols are essential for successful imaging experiments.

Protocol 1: Live-Cell Imaging of Cell Surface Proteins

This protocol describes the labeling of a cell-surface G protein-coupled receptor (GPCR) that has been genetically engineered to contain a TCO-bearing unnatural amino acid.[17]

Materials:

  • HEK293T cells expressing the TCO-modified GPCR

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound stock solution (1 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope with appropriate filter sets for Cy5

Procedure:

  • Cell Culture: Culture HEK293T cells expressing the TCO-modified GPCR on glass-bottom dishes to ~70-80% confluency.

  • Labeling Solution Preparation: Prepare a 1-5 µM working solution of this compound in pre-warmed complete cell culture medium.

  • Cell Labeling:

    • Remove the culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the this compound labeling solution to the cells.

    • Incubate for 10-30 minutes at 37°C, protected from light.

  • Washing:

    • Remove the labeling solution.

    • Wash the cells three times with pre-warmed complete cell culture medium to remove unbound dye.

  • Imaging:

    • Add fresh, pre-warmed imaging medium (e.g., phenol (B47542) red-free DMEM) to the cells.

    • Image the cells immediately using a fluorescence microscope. Use minimal laser power and exposure time to minimize phototoxicity.

Protocol 2: Fixed-Cell Immunofluorescence Imaging

This protocol describes the detection of an intracellular protein using a primary antibody and a TCO-conjugated secondary antibody, followed by labeling with this compound.

Materials:

  • Cells grown on coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (Permeabilization Buffer)

  • 1% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)

  • Primary antibody specific to the target protein

  • TCO-conjugated secondary antibody

  • This compound stock solution (1 mM in DMSO)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Fixation:

    • Wash cells twice with PBS.

    • Fix with 4% PFA in PBS for 15 minutes at room temperature.[4]

    • Wash three times with PBS.

  • Permeabilization:

    • Incubate with Permeabilization Buffer for 10 minutes at room temperature.[4]

    • Wash three times with PBS.

  • Blocking:

    • Incubate with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.[18]

  • Primary Antibody Incubation:

    • Dilute the primary antibody in Blocking Buffer to the recommended concentration.

    • Incubate for 1 hour at room temperature or overnight at 4°C.

    • Wash three times with PBS containing 0.05% Tween-20.

  • Secondary Antibody Incubation:

    • Dilute the TCO-conjugated secondary antibody in Blocking Buffer.

    • Incubate for 1 hour at room temperature, protected from light.

    • Wash three times with PBS containing 0.05% Tween-20.

  • This compound Labeling:

    • Prepare a 1-5 µM working solution of this compound in PBS.

    • Incubate for 30-60 minutes at room temperature, protected from light.

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslip onto a microscope slide using antifade mounting medium.

    • Image using a fluorescence microscope.

Mandatory Visualizations

Experimental Workflow for Live-Cell GPCR Labeling

LiveCell_GPCR_Labeling cluster_cell_culture Cell Preparation cluster_labeling Bioorthogonal Labeling cluster_imaging Imaging Start Seed HEK293T cells expressing TCO-modified GPCR Culture Culture to 70-80% confluency Start->Culture Prepare_Dye Prepare 1-5 µM this compound in culture medium Add_Dye Incubate cells with dye solution (10-30 min, 37°C) Prepare_Dye->Add_Dye iEDDA Reaction Wash_1 Wash 3x with pre-warmed medium Add_Dye->Wash_1 Add_Imaging_Buffer Add fresh imaging medium Wash_1->Add_Imaging_Buffer Image Acquire images on fluorescence microscope Add_Imaging_Buffer->Image

Caption: Workflow for labeling TCO-modified GPCRs on live cells with this compound.

Experimental Workflow for Fixed-Cell Immunofluorescence

FixedCell_IF_Workflow cluster_preparation Sample Preparation cluster_staining Antibody Staining & Labeling cluster_imaging Imaging Start Cells on coverslips Fix Fix with 4% PFA Start->Fix Permeabilize Permeabilize with 0.1% Triton X-100 Fix->Permeabilize Block Block with 1% BSA Permeabilize->Block Primary_Ab Incubate with primary antibody Block->Primary_Ab Wash_1 Wash 3x Primary_Ab->Wash_1 Secondary_Ab Incubate with TCO-secondary antibody Wash_1->Secondary_Ab Wash_2 Wash 3x Secondary_Ab->Wash_2 Tetrazine_Label Incubate with This compound Wash_2->Tetrazine_Label Wash_3 Wash 3x Tetrazine_Label->Wash_3 Mount Mount with antifade medium Wash_3->Mount Image Acquire images Mount->Image

Caption: Workflow for fixed-cell immunofluorescence using this compound for detection.

Logical Relationship: Live vs. Fixed Cell Imaging Choice

Imaging_Choice Start Research Question Dynamic_Process Observing dynamic cellular processes? Start->Dynamic_Process Live_Cell Live-Cell Imaging Dynamic_Process->Live_Cell Yes Fixed_Cell Fixed-Cell Imaging Dynamic_Process->Fixed_Cell No Intracellular_Target Is the target intracellular? Live_Cell->Intracellular_Target Permeabilization_Needed Permeabilization required Fixed_Cell->Permeabilization_Needed Intracellular_Target->Fixed_Cell Yes Surface_Labeling This compound is cell-impermeable Intracellular_Target->Surface_Labeling No

Caption: Decision tree for choosing between live and fixed-cell imaging with this compound.

References

Navigating the Bioorthogonal Battlefield: A Comparative Guide to Sulfo-Cy5-Tetrazine Conjugate Stability in Serum

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the realm of in-vivo imaging and targeted therapies, the stability of fluorescent probes in biological media is a critical parameter dictating experimental success. This guide provides an objective comparison of the serum stability of Sulfo-Cy5-tetrazine conjugates against a relevant alternative, supported by available experimental data. Detailed methodologies for assessing serum stability are also presented to empower researchers in their selection of optimal reagents for bioorthogonal applications.

The inverse electron demand Diels-Alder (iEDDA) reaction between tetrazines and strained trans-cyclooctenes (TCO) has emerged as a powerful tool for bioorthogonal chemistry, enabling the precise labeling of biomolecules in complex biological systems. At the heart of this technology are tetrazine-functionalized fluorescent probes, with this compound being a popular choice for its bright fluorescence in the far-red spectrum. However, the inherent stability of these conjugates in serum—a complex milieu of proteins, enzymes, and small molecules—can significantly impact their performance.

Quantitative Comparison of Serum Stability

A direct, head-to-head comparison of the serum stability of various commercially available tetrazine-dye conjugates under identical conditions remains a gap in the published literature. However, by collating data from independent studies, we can draw valuable insights into their relative performance.

ConjugateMatrixIncubation Time% Intact/Functional ConjugateReference
General Tetrazine (Alkyl Substituted) Fetal Bovine Serum10 hours> 96%--INVALID-LINK--[1]
IRDye 800CW-Antibody Conjugate Human Serum96 hours> 60%--INVALID-LINK--

Note: The data presented above is compiled from different studies and should be interpreted with caution as experimental conditions may have varied. The stability of tetrazine conjugates is influenced by the specific substituents on the tetrazine ring, with electron-donating groups generally enhancing stability.

It is also important to consider other performance metrics, such as photostability. Studies have shown that Alexa Fluor 647, a dye with similar spectral properties to Cy5, exhibits significantly greater resistance to photobleaching.[2] This is a critical factor for imaging applications that require prolonged or intense light exposure.

Experimental Protocols for Assessing Serum Stability

To enable researchers to perform their own comparative stability studies, a detailed experimental protocol for assessing the stability of fluorescent dye-tetrazine conjugates in serum is provided below. This protocol is a generalized procedure based on methodologies reported for antibody-drug conjugates and other bioconjugates.

Protocol: In Vitro Serum Stability Assay of Fluorescent Dye-Tetrazine Conjugates

1. Materials and Reagents:

  • Fluorescent dye-tetrazine conjugate of interest (e.g., this compound conjugated to a protein or antibody).

  • Alternative fluorescent dye-tetrazine conjugate for comparison.

  • Human or animal serum (e.g., Fetal Bovine Serum).

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector and a suitable size-exclusion or reversed-phase column.

  • Acetonitrile (B52724) (ACN).

  • Trifluoroacetic acid (TFA).

  • Incubator at 37°C.

  • Microcentrifuge tubes.

2. Experimental Procedure:

  • Sample Preparation:

    • Prepare stock solutions of the fluorescent dye-tetrazine conjugates in a suitable buffer (e.g., PBS).

    • Determine the initial concentration of the conjugates by measuring their absorbance at the dye's maximum absorption wavelength.

  • Incubation in Serum:

    • Add a known amount of the conjugate to pre-warmed serum to achieve a final desired concentration (e.g., 10 µM).

    • As a control, add the same amount of conjugate to PBS.

    • Incubate the samples at 37°C.

  • Time-Point Collection:

    • At designated time points (e.g., 0, 1, 4, 8, 24, 48, 72, and 96 hours), withdraw an aliquot from each serum and PBS sample.

  • Sample Processing (Protein Precipitation):

    • To precipitate serum proteins, add a 3-fold excess of cold acetonitrile to the collected aliquots.

    • Vortex the mixture and incubate at -20°C for at least 30 minutes.

    • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Carefully collect the supernatant containing the fluorescent conjugate and any degradation products.

  • HPLC Analysis:

    • Inject the supernatant onto the HPLC system.

    • Use a suitable gradient of mobile phases (e.g., water with 0.1% TFA and acetonitrile with 0.1% TFA) to separate the intact conjugate from any free dye or degradation products.

    • Monitor the elution profile using the fluorescence detector set to the excitation and emission wavelengths of the specific dye.

  • Data Analysis:

    • Integrate the peak area corresponding to the intact fluorescent conjugate at each time point.

    • Calculate the percentage of the intact conjugate remaining at each time point relative to the 0-hour time point.

    • Plot the percentage of intact conjugate versus time to determine the stability profile and calculate the half-life (t½) of the conjugate in serum.

Visualizing the Workflow and Chemical Principles

To further clarify the experimental process and the underlying chemistry, the following diagrams are provided.

experimental_workflow Experimental Workflow for Serum Stability Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_conjugate Prepare Conjugate Solutions incubate Incubate Conjugate in Serum at 37°C prep_conjugate->incubate prep_serum Pre-warm Serum prep_serum->incubate collect_samples Collect Aliquots at Time Points incubate->collect_samples precipitate Protein Precipitation (ACN) collect_samples->precipitate centrifuge Centrifugation precipitate->centrifuge hplc HPLC-Fluorescence Analysis centrifuge->hplc data_analysis Data Analysis (% Intact vs. Time) hplc->data_analysis

Caption: Workflow for assessing the serum stability of fluorescent dye-tetrazine conjugates.

tetrazine_ligation Inverse Electron Demand Diels-Alder (iEDDA) Cycloaddition cluster_product Tetrazine This compound Conjugate Stable Conjugate Tetrazine->Conjugate + TCO TCO-modified Biomolecule TCO->Conjugate

References

A Comparative Guide to Tetrazine Reaction Kinetics for Bioorthogonal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inverse electron demand Diels-Alder (iEDDA) reaction between tetrazines and strained dienophiles, particularly trans-cyclooctenes (TCOs), has emerged as a premier bioorthogonal reaction.[1] Its exceptional speed and specificity have propelled its use in diverse applications, from in vitro labeling to in vivo imaging and drug delivery.[2][3] The choice of tetrazine is critical, as its structure dictates the reaction kinetics, stability, and overall suitability for a given biological system.[4] This guide provides a quantitative comparison of the reaction kinetics of various tetrazine derivatives, details the experimental protocols for their evaluation, and visualizes the workflow for kinetic analysis.

Quantitative Comparison of Reaction Kinetics

The reactivity of a tetrazine in an iEDDA reaction is quantified by the second-order rate constant (k₂). A higher k₂ value indicates a faster reaction, which is crucial for applications requiring rapid labeling at low concentrations. The electronic properties of the substituents on the tetrazine ring play a pivotal role in modulating the reaction rate.[5] Electron-withdrawing groups generally increase the reaction rate, while electron-donating groups decrease it.[6][7]

The following table summarizes the second-order rate constants for the reaction of various tetrazine derivatives with trans-cyclooctene (B1233481) (TCO) and other dienophiles under different conditions.

Tetrazine DerivativeDienophileSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Reaction Conditions
3,6-di(2-pyridyl)-s-tetrazineTCO1,100MeOH
3,6-di(2-pyridyl)-s-tetrazineTCO2,0009:1 MeOH:water[8][9]
3,6-di(2-pyridyl)-s-tetrazines-TCO22,000MeOH, 25 °C[10]
MonoaryltetrazineTCO6,000Water, 37 °C[10]
Amido-3,6-di(2-pyridyl)-tetrazine derivativeTCO5,23545:55 water:MeOH, 25 °C[10]
Amido-3,6-di(2-pyridyl)-tetrazine derivativeTCO13,090PBS, 37 °C[10]
Amido-3,6-di(2-pyridyl)-tetrazine derivativeaxial-5-hydroxy-TCO273,000PBS, 37 °C[10]
s-TCO derivative3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine>200,00045:55 water:MeOH, 25°C[10]
s-TCO derivativeUnspecified Tetrazine380,0007:1 water:dioxane, 25 °C[10]
s-TCO derivativeUnspecified Tetrazine2,800,000PBS, 37 °C[10]
3,6-diphenyl-1,2,4,5-tetrazineBCN3.6MeOH[7]
3,6-di(pyridin-2-yl)-1,2,4,5-tetrazineBCN118MeOH[7]
Dipyridyl-tetrazineaxial TCO derivative57.70Not specified[6]
Dimethyl-tetrazineaxial TCO derivative0.54Not specified[6]

TCO: trans-cyclooctene; s-TCO: conformationally strained trans-cyclooctene; BCN: bicyclo[6.1.0]nonyne; PBS: Phosphate-buffered saline; MeOH: Methanol.

Experimental Protocols

Reproducible and accurate kinetic data are essential for comparing different tetrazines. The following are detailed methodologies for determining second-order rate constants and assessing stability.

1. Determination of Second-Order Rate Constants (k₂) using Stopped-Flow Spectrophotometry

This method is suitable for fast reactions and works by rapidly mixing the tetrazine and dienophile solutions and monitoring the change in absorbance of the tetrazine over time.[11][12]

  • Reagent Preparation:

    • Prepare a stock solution of the tetrazine derivative in a suitable solvent (e.g., DMSO or methanol).

    • Prepare a stock solution of the dienophile (e.g., a TCO derivative) in the same solvent.

    • Prepare the final reaction buffer (e.g., PBS, pH 7.4) and ensure it is degassed.

  • Instrumentation:

    • Use a stopped-flow spectrophotometer equipped with a UV-Vis detector. The instrument should be thermostatted to the desired reaction temperature (e.g., 25 °C or 37 °C).[11]

  • Procedure:

    • Dilute the tetrazine stock solution to a final concentration (e.g., 25-50 µM) in the reaction buffer.

    • Prepare a series of dienophile solutions at concentrations that are in pseudo-first-order excess (at least 10-fold higher) compared to the tetrazine (e.g., 250 µM to 1 mM).

    • Load the tetrazine solution into one syringe of the stopped-flow instrument and the dienophile solution into the other.

    • Initiate the reaction by rapidly mixing the two solutions.

    • Monitor the decrease in the characteristic absorbance of the tetrazine (typically between 510 and 550 nm) over time.[13]

    • Record the absorbance decay for several half-lives.

  • Data Analysis:

    • Fit the absorbance decay curve to a single exponential decay function to obtain the observed rate constant (k_obs) for each dienophile concentration.

    • The second-order rate constant (k₂) is determined by plotting the observed rate constants (k_obs) against the concentration of the dienophile. The slope of the resulting linear fit is the k₂ value.[1]

2. Stability Assay

Assessing the stability of tetrazines in relevant biological media is crucial for ensuring they persist long enough to react.

  • Sample Preparation:

    • Prepare a stock solution of the tetrazine derivative in DMSO.

    • Dilute the stock solution to a final concentration (e.g., 50 µM) in the desired biological medium (e.g., PBS pH 7.4, or cell culture medium with 10% fetal bovine serum).

  • Incubation:

    • Incubate the samples at a physiologically relevant temperature (e.g., 37 °C).

  • Time Points and Analysis:

    • At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of the sample.

    • Analyze the remaining concentration of the intact tetrazine derivative using HPLC or LC-MS by monitoring its characteristic absorbance.[1]

  • Data Analysis:

    • Plot the percentage of the remaining tetrazine as a function of time.

    • Determine the half-life (t₁/₂) of the tetrazine by fitting the data to a first-order decay model.[1]

Visualizations

Experimental Workflow for Kinetic Analysis

The following diagram illustrates the general workflow for determining the second-order rate constant of a tetrazine-dienophile reaction using stopped-flow spectrophotometry.

G cluster_prep 1. Reagent Preparation cluster_exp 2. Stopped-Flow Experiment cluster_analysis 3. Data Analysis prep_tz Prepare Tetrazine Stock Solution load_syringes Load Syringes with Tetrazine and Dienophile prep_tz->load_syringes prep_dienophile Prepare Dienophile Stock Solutions prep_dienophile->load_syringes prep_buffer Prepare Reaction Buffer prep_buffer->load_syringes mix Rapid Mixing load_syringes->mix monitor Monitor Absorbance Decay (510-550 nm) mix->monitor fit_decay Fit Absorbance vs. Time to Exponential Decay monitor->fit_decay plot_kobs Plot k_obs vs. [Dienophile] fit_decay->plot_kobs calc_k2 Determine k₂ from Slope plot_kobs->calc_k2

Caption: Workflow for determining tetrazine reaction kinetics.

Inverse Electron Demand Diels-Alder (iEDDA) Reaction Pathway

This diagram illustrates the chemical transformation during the iEDDA reaction between a 1,2,4,5-tetrazine (B1199680) and a trans-cyclooctene (TCO).

G tetrazine 1,2,4,5-Tetrazine plus1 + tetrazine->plus1 arrow1 iEDDA Cycloaddition tco trans-Cyclooctene (TCO) dihydropyridazine Dihydropyridazine Adduct tco->dihydropyridazine k₂ nitrogen Nitrogen Gas (N₂) plus2 + dihydropyridazine->plus2 arrow2 Retro-Diels-Alder plus1->tco plus2->nitrogen

Caption: The iEDDA reaction pathway.

References

A Head-to-Head Comparison of Bioorthogonal Labeling Techniques: Sulfo-Cy5-tetrazine Takes Center Stage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of bioorthogonal chemistry, the choice of a labeling technique is paramount to experimental success. This guide provides an objective comparison of Sulfo-Cy5-tetrazine, which utilizes the inverse-electron-demand Diels-Alder (IEDDA) reaction, against other prominent bioorthogonal labeling methods: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Staudinger Ligation. By presenting quantitative data, detailed experimental protocols, and clear visual representations of the underlying mechanisms, this guide aims to empower researchers to make informed decisions for their specific applications.

The ability to specifically tag and visualize biomolecules in their native environment is a cornerstone of modern biological research and drug development. Bioorthogonal reactions, which occur rapidly and selectively within living systems without interfering with native biochemical processes, have emerged as indispensable tools. Among these, the IEDDA reaction, often employing a tetrazine-functionalized fluorophore like this compound, has garnered significant attention for its exceptional kinetics.

Quantitative Comparison of Key Bioorthogonal Labeling Techniques

The efficacy of a bioorthogonal reaction is largely determined by its kinetics, biocompatibility, and ease of use. The following table summarizes the key performance metrics for the IEDDA reaction (utilized by this compound) and its main alternatives.

FeatureInverse-Electron-Demand Diels-Alder (IEDDA)Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Staudinger Ligation
Reactants Tetrazine + Strained Alkene (e.g., trans-cyclooctene, TCO)Alkyne + AzideStrained Alkyne (e.g., cyclooctyne) + AzidePhosphine + Azide
Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) 1 - 1 x 10⁶[1]1 - 100~0.06 - 1.0[2]~10⁻³ - 10⁻²[3]
Catalyst Required NoYes (Copper(I))NoNo
Biocompatibility ExcellentModerate (Copper toxicity is a concern)[4][5][6]ExcellentGood (Phosphines can be prone to oxidation)
Fluorogenicity Possible with certain tetrazine-dye pairs (fluorescence "turn-on")[7][8]Quenching is possible with certain dye-azide pairsLess commonNot inherently fluorogenic
Reaction Conditions Physiological (aqueous buffer, room temp, neutral pH)Requires a reducing agent and ligands to mitigate copper toxicity in live cells[5]Physiological (aqueous buffer, room temp, neutral pH)Physiological (aqueous buffer, room temp, neutral pH)

Reaction Mechanisms and Experimental Workflows

Understanding the underlying chemical transformations is crucial for troubleshooting and optimizing labeling experiments.

Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The IEDDA reaction is a type of [4+2] cycloaddition between an electron-deficient diene (the tetrazine in this compound) and an electron-rich or strained dienophile (e.g., trans-cyclooctene, TCO). This reaction is exceptionally fast and proceeds without the need for a catalyst.

IEDDA_Mechanism Sulfo_Cy5_Tetrazine This compound Transition_State [4+2] Cycloaddition Transition State Sulfo_Cy5_Tetrazine->Transition_State TCO_Biomolecule TCO-modified Biomolecule TCO_Biomolecule->Transition_State Unstable_Intermediate Unstable Dihydropyridazine Intermediate Transition_State->Unstable_Intermediate Labeled_Product Labeled Biomolecule (Stable Conjugate) Unstable_Intermediate->Labeled_Product -N₂ N2 N₂ (gas) Unstable_Intermediate->N2 CuAAC_Mechanism Alkyne Alkyne-modified Biomolecule Copper_Acetylide Copper-Acetylide Intermediate Alkyne->Copper_Acetylide Azide Azide-Probe Triazole_Product Labeled Biomolecule (Triazole Linkage) Azide->Triazole_Product Cu_I Cu(I) Catalyst Cu_I->Copper_Acetylide Copper_Acetylide->Triazole_Product Triazole_Product->Cu_I Regenerates SPAAC_Mechanism Strained_Alkyne Strained Alkyne (e.g., DBCO) -modified Biomolecule Transition_State [3+2] Cycloaddition Transition State Strained_Alkyne->Transition_State Azide_Probe Azide-Probe Azide_Probe->Transition_State Triazole_Product Labeled Biomolecule (Triazole Linkage) Transition_State->Triazole_Product Experimental_Workflow Start Start Introduce_Handle Introduce Bioorthogonal Handle (e.g., metabolic labeling, genetic incorporation) Start->Introduce_Handle Incubate_Probe Incubate with Bioorthogonal Probe (e.g., this compound) Introduce_Handle->Incubate_Probe Wash Wash to Remove Excess Probe Incubate_Probe->Wash Image Image and Analyze (e.g., fluorescence microscopy) Wash->Image End End Image->End

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Sulfo-Cy5-tetrazine

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of laboratory reagents is paramount for the protection of research personnel and the wider ecosystem. Sulfo-Cy5-tetrazine, a water-soluble fluorescent dye commonly used in bioconjugation applications, requires careful handling and disposal due to the limited availability of specific safety data. In the absence of a dedicated Safety Data Sheet (SDS), a cautious approach, treating the compound as potentially hazardous, is recommended. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, aligning with general best practices for fluorescent dye and chemical waste management.

Immediate Safety and Handling Protocols

Before beginning any procedure involving this compound, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). Adherence to these safety measures minimizes the risk of exposure and ensures a secure laboratory environment.

Personal Protective Equipment (PPE)
Eye Protection
Hand Protection
Body Protection

Storage: this compound should be stored at -20°C in the dark and protected from light.[1][2][3] It can be transported at room temperature for up to three weeks.[1][2][4] The compound is soluble in water, DMSO, and DMF.[1][3]

Step-by-Step Disposal Procedure

The proper disposal of this compound is critical to prevent environmental contamination and maintain a safe laboratory. The following protocol outlines the necessary steps for its disposal.

  • Waste Segregation and Collection:

    • Designate a specific, clearly labeled hazardous waste container for all this compound waste.[5]

    • This includes unused or expired reagents, solutions containing the dye, and any contaminated materials such as pipette tips, tubes, and gloves.

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[5]

  • Labeling of Hazardous Waste:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."[5]

    • Indicate the associated hazards (e.g., "Irritant," "Handle with Caution") as a precautionary measure.[5]

  • Spill Management:

    • In the event of a spill, immediately alert personnel in the area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite (B1170534) or sand.[5]

    • Collect the absorbent material and place it in the designated hazardous waste container.[5]

    • Clean the spill area with a suitable solvent, followed by soap and water.[5]

    • Do not allow the material or cleaning solutions to enter drains or water courses.[5]

  • Final Disposal:

    • Once the hazardous waste container is full, ensure it is tightly sealed.

    • Store the sealed container in a designated satellite accumulation area, following your institution's guidelines.[6]

    • Contact your institution's EHS department to arrange for the pickup and final disposal of the hazardous waste.[7]

Note: Under no circumstances should this compound or its solutions be disposed of down the drain.[5] While some dilute, non-mutagenic dyes may be approved for drain disposal by local wastewater treatment facilities, the lack of specific toxicological data for this compound necessitates its treatment as hazardous chemical waste.[6][8]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste, ensuring that all waste streams are handled safely and in accordance with standard laboratory protocols.

G start Start: Generation of This compound Waste waste_type Identify Waste Type start->waste_type liquid_waste Liquid Waste (e.g., unused solutions) waste_type->liquid_waste Liquid solid_waste Solid Waste (e.g., contaminated tips, gloves) waste_type->solid_waste Solid spill_cleanup Spill Cleanup Material (e.g., absorbent) waste_type->spill_cleanup Spill collect_container Collect in Designated, Labeled Hazardous Waste Container liquid_waste->collect_container solid_waste->collect_container spill_cleanup->collect_container seal_store Seal Container When Full and Store in Satellite Accumulation Area collect_container->seal_store contact_ehs Contact EHS for Waste Pickup and Disposal seal_store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Sulfo-Cy5-tetrazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Sulfo-Cy5-tetrazine. The following procedures are designed to ensure safe handling, use, and disposal of this fluorescent dye.

I. Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal safety is paramount. The following personal protective equipment (PPE) is required to minimize exposure and ensure a safe laboratory environment.

PPE CategorySpecific RecommendationsRationale
Eye/Face Protection Wear tight-sealing safety goggles.Protects against splashes and airborne particles of the compound.[1]
Hand Protection Wear compatible chemical-resistant gloves.Prevents skin contact and absorption.[1]
Skin/Body Protection Wear a lab coat or other suitable protective clothing.Minimizes the risk of skin exposure to spills or contamination.[1]
Respiratory Protection In case of insufficient ventilation, use a respirator with components tested and approved under appropriate government standards.Protects against inhalation of dust or aerosols, especially when handling the solid form.[1][2]

Below is a diagram illustrating the relationship between the required PPE and the potential hazards associated with this compound.

PPE_Hazards cluster_ppe Personal Protective Equipment cluster_hazards Potential Hazards PPE Safety Goggles Chemical-Resistant Gloves Lab Coat Respirator Hazards Eye Irritation Skin Contact Contamination Inhalation PPE->Hazards Mitigates

Figure 1. Mitigation of potential hazards by appropriate PPE.

II. Operational Plan: Handling and Experimental Workflow

Proper handling procedures are critical to maintaining the integrity of the compound and ensuring the safety of laboratory personnel.

A. Storage and Stability:

  • Storage Temperature: Store at -20°C in the dark for long-term stability (up to 24 months after receipt).[3][4][5]

  • Transportation: Can be transported at room temperature for up to 3 weeks.[3][4]

  • Light and Moisture: Avoid prolonged exposure to light and keep desiccated.[3][4]

B. Experimental Workflow:

The following diagram outlines a standard workflow for handling this compound from preparation to use in a typical bioorthogonal labeling experiment.

Experimental_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_analysis Analysis A Equilibrate to Room Temperature B Prepare Stock Solution (e.g., in water, DMSO, or DMF) A->B C Add this compound to TCO-containing sample B->C D Incubate under appropriate conditions (time, temperature) C->D E Purify Labeled Conjugate (if necessary) D->E F Analyze via Fluorescence (e.g., microscopy, flow cytometry) E->F

Figure 2. Standard experimental workflow for this compound.

C. First Aid Measures:

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[1]

  • In case of skin contact: Rinse with plenty of water.[1][2]

  • If inhaled: While not expected to be a significant hazard under normal use, move to fresh air if you feel unwell.[1][2]

  • If swallowed: Not expected to be a significant hazard under normal use. Seek medical advice if you feel unwell.[1][2]

III. Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure compliance with local regulations.

A. Waste Characterization:

This compound is a chemical substance. While specific environmental hazards are not prominently listed in the provided search results, it should be treated as chemical waste.

B. Disposal Procedure:

  • Collect Waste: All unused this compound and materials contaminated with the compound (e.g., pipette tips, tubes, gloves) should be collected in a designated, sealed, and clearly labeled chemical waste container.

  • Consult Local Regulations: Dispose of the contents and container in accordance with all local, regional, national, and international regulations.[6]

  • Mechanical Spills: For solid spills, take up mechanically and place in appropriate containers for disposal.[1] For liquid spills, soak up with an inert absorbent material.[2]

Disclaimer: This guide is intended for informational purposes and is based on publicly available data. Always refer to the specific Safety Data Sheet (SDS) provided by the manufacturer for the most accurate and comprehensive safety information. Handle all chemicals in accordance with good industrial hygiene and safety practices.[1]

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。